molecular formula C12H14 B1663925 1,3-Diisopropenylbenzene CAS No. 3748-13-8

1,3-Diisopropenylbenzene

货号: B1663925
CAS 编号: 3748-13-8
分子量: 158.24 g/mol
InChI 键: IBVPVTPPYGGAEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,3-Diisopropenylbenzene is a bioactive chemical.

属性

IUPAC Name

1,3-bis(prop-1-en-2-yl)benzene
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InChI

InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3
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InChI Key

IBVPVTPPYGGAEL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14
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Related CAS

30352-78-4
Record name Benzene, 1,3-bis(1-methylethenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7027546
Record name m-Bis(1-methylvinyl)benzene
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Benzene, 1,3-bis(1-methylethenyl)-
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Record name 1,3-Diisopropenylbenzene
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Vapor Pressure

0.16 [mmHg]
Record name 1,3-Diisopropenylbenzene
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CAS No.

3748-13-8
Record name 1,3-Diisopropenylbenzene
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Record name Benzene, 1,3-bis(1-methylethenyl)-
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Record name m-Bis(1-methylvinyl)benzene
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Record name m-bis(1-methylvinyl)benzene
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Record name 1,3-DIISOPROPENYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diisopropenylbenzene: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropenylbenzene (m-DIPEB) is an aromatic hydrocarbon that serves as a valuable monomer and chemical intermediate. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use in the synthesis of specialized polymers with unique architectures, such as hyperbranched and star polymers. While not possessing intrinsic pharmacological activity, its utility in creating novel polymeric structures makes it a compound of interest for applications in drug delivery and advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and Identification

The structure of this compound consists of a central benzene (B151609) ring substituted at the meta positions with two isopropenyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1,3-bis(prop-1-en-2-yl)benzene[1][2]
CAS Number 3748-13-8[1][3]
Molecular Formula C₁₂H₁₄[1][2]
SMILES CC(=C)C1=CC(=CC=C1)C(=C)C[1]
InChI InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3[1][4]
InChIKey IBVPVTPPYGGAEL-UHFFFAOYSA-N[1][4]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 158.24 g/mol [1][3]
Boiling Point 107 °C at 16 mmHg[3] / 231 °C (lit.)[2]
Density 0.925 g/mL at 25 °C (lit.)[2]
Flash Point 93 °C[2] / 165 °C[3]
Refractive Index 1.56[3]
Solubility in water Insoluble[3]
Solubility (other) Soluble in Methanol[3]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[5][6]

Experimental Protocols

Synthesis of this compound via Dehydrogenation of 1,3-Diisopropylbenzene (B165221)

The primary industrial method for synthesizing this compound is the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[4][5][7] This process typically involves a high-temperature, gas-phase reaction in the presence of steam and a solid catalyst.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis and Purification Workflow 1_3_DIPB 1,3-Diisopropylbenzene (Starting Material) Dehydrogenation Dehydrogenation Reaction (High Temp, Steam, Catalyst) 1_3_DIPB->Dehydrogenation Crude_DIPEB Crude this compound (with impurities) Dehydrogenation->Crude_DIPEB Purification Continuous Distillation Crude_DIPEB->Purification Pure_DIPEB Purified this compound Purification->Pure_DIPEB

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • Catalyst: A solid catalyst, often composed of an iron compound, a potassium compound, and a magnesium compound, is utilized.

  • Reaction Conditions: The dehydrogenation is carried out in the gaseous phase at elevated temperatures. Steam is introduced into the reaction mixture.

  • Reactant Feed: 1,3-diisopropylbenzene is fed into the reactor over the catalyst bed.

  • Product Mixture: The output stream contains this compound along with unreacted starting material and various by-products.

  • Purification: The crude product mixture is subjected to continuous distillation to separate the desired this compound from impurities.[4][7] Batch distillation is generally avoided as it can lead to polymerization of the product.[4]

Purification by Recrystallization (for solid derivatives) or Continuous Distillation

For solid derivatives of this compound, recrystallization is a viable purification method. For this compound itself, which is a liquid, continuous distillation is the preferred method to avoid polymerization at elevated temperatures.

Methodology for Recrystallization (Conceptual for solid derivatives):

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and subsequently removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Applications in Polymer Chemistry and Relevance to Drug Development

While this compound does not have direct applications as a therapeutic agent, its role as a monomer is of significant interest in the development of novel materials for biomedical applications. Its two polymerizable groups allow for the formation of cross-linked and branched polymer architectures.

Polymer Architectures:

  • Hyperbranched Polymers: Through techniques like anionic self-condensing vinyl polymerization, this compound can form highly branched, soluble polymers. These structures are of interest for their unique rheological properties and the high density of functional end groups, which can be used for conjugating drugs or targeting moieties.

  • Star Polymers: this compound can be used to create the core of star-shaped polymers, with linear polymer chains of other monomers forming the arms. Such architectures can be designed to form micelles for drug encapsulation and controlled release.

Logical Relationship: From Monomer to Potential Application

G cluster_application Application Pathway DIPEB_Monomer This compound (Monomer) Polymerization Specialized Polymerization (e.g., Anionic) DIPEB_Monomer->Polymerization Polymer_Architectures Novel Polymer Architectures (Hyperbranched, Star Polymers) Polymerization->Polymer_Architectures Biomedical_Applications Potential Biomedical Applications (e.g., Drug Delivery, Biomaterials) Polymer_Architectures->Biomedical_Applications

Caption: Pathway from this compound to potential biomedical applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][8]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and dark place in a tightly sealed container.[6]

In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

References

IUPAC name for 1,3-bis(prop-1-en-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

1,3-Bis(prop-1-en-2-yl)benzene, a significant monomer in polymer chemistry, offers a unique combination of reactivity and structural functionality. Its IUPAC-designated name is 1,3-bis(prop-1-en-2-yl)benzene [1]. This nomenclature precisely describes the molecular structure: a central benzene (B151609) ring substituted at the first and third positions with prop-1-en-2-yl groups.

In scientific literature and commercial contexts, it is frequently referred to by its common synonyms, including m-diisopropenylbenzene , 1,3-DIPEB , and m-DIPEB [1]. Due to its two polymerizable isopropenyl groups, it serves as a valuable cross-linking agent and a monomer for creating both linear and branched polymers with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and its emerging relevance in fields pertinent to materials science and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of 1,3-bis(prop-1-en-2-yl)benzene are summarized below. This quantitative data is essential for its application in controlled chemical reactions and material synthesis.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 1,3-bis(prop-1-en-2-yl)benzene[1]
CAS Number 3748-13-8[1]
Molecular Formula C₁₂H₁₄[1]
Molecular Weight 158.24 g/mol [1]
Physical Form Clear, light yellow liquid[1]
Boiling Point 231 °C (lit.)[2]
Density 0.925 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.556 (lit.)[2]
Vapor Pressure 0.16 mmHg[1]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 1,3-bis(prop-1-en-2-yl)benzene.

Spectrum TypeKey Peaks / Chemical ShiftsReference(s)
¹H NMR (in CDCl₃)δ (ppm): 7.55, 7.34, 7.26 (Aromatic-H); 5.36, 5.08 (Vinyl-H); 2.15 (Methyl-H)[3]
¹³C NMR Full spectra are available in public databases such as PubChem and SpectraBase.[1][4]
Mass Spectrometry (GC-MS)m/z: 158 [M]⁺, 143, 128, 115[1]
Infrared (IR) Spectroscopy Full FTIR, ATR-IR, and vapor phase IR spectra are available in public databases.[1][5]

Synthesis and Manufacturing

The primary industrial route to 1,3-bis(prop-1-en-2-yl)benzene involves the catalytic dehydrogenation of its saturated precursor, 1,3-diisopropylbenzene (B165221).

Synthesis Pathway

The overall manufacturing process begins with the alkylation of benzene, followed by isomerization to enrich the meta-isomer, and finally, dehydrogenation.

Synthesis_Pathway Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation IsomerMix Diisopropylbenzene (Isomer Mixture) Alkylation->IsomerMix Isomerization Isomerization (Zeolite Catalyst) IsomerMix->Isomerization mDIPB 1,3-Diisopropylbenzene (m-DIPB) Isomerization->mDIPB Dehydrogenation Catalytic Dehydrogenation mDIPB->Dehydrogenation Product 1,3-Bis(prop-1-en-2-yl)benzene Dehydrogenation->Product

Synthesis pathway for 1,3-bis(prop-1-en-2-yl)benzene.
Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol describes a laboratory-scale gas-phase dehydrogenation process.

  • Catalyst Preparation : A solid catalyst composed primarily of an iron compound, a potassium compound, and a magnesium compound is packed into a fixed-bed reactor tube.

  • System Setup : The reactor tube is placed inside a tube furnace. A preheating zone, filled with inert material like glass chips, is established upstream of the catalyst bed.

  • Heating : The furnace is heated to raise the temperature of the catalyst bed and preheating zone to the reaction temperature, typically 550-600 °C.

  • Reactant Feed : A mixture of 1,3-diisopropylbenzene (m-DIPB) and water (steam) is introduced into the preheating zone. A typical weight ratio of water to m-DIPB is 10:1. The liquid hourly space velocity (LHSV) is maintained around 0.3 h⁻¹.

  • Reaction : The vaporized reactants pass over the hot catalyst bed, where dehydrogenation occurs, removing hydrogen atoms from the isopropyl groups to form isopropenyl groups.

  • Product Collection : The gaseous product stream exiting the reactor is cooled to condense the organic and aqueous phases. The organic layer, containing 1,3-bis(prop-1-en-2-yl)benzene, unreacted m-DIPB, and byproducts, is separated.

  • Purification : The desired product is isolated from the organic mixture via fractional distillation under reduced pressure.

Key Reactions and Applications in Polymer Science

The bifunctionality of 1,3-bis(prop-1-en-2-yl)benzene makes it a versatile monomer for synthesizing advanced polymers with unique architectures and properties.

Anionic Polymerization

1,3-Bis(prop-1-en-2-yl)benzene can undergo anionic polymerization to form either linear polymers with pendant vinyl groups or cross-linked networks. The reaction is characterized by a low ceiling temperature, meaning the polymerization is reversible at or near room temperature. A notable feature is the difference in reactivity between its two double bonds, which allows for the formation of linear polymers at low conversion, with branching and cross-linking occurring at higher conversions.

This protocol outlines the synthesis of a linear poly(1,3-diisopropenylbenzene).

  • Reagent Purification : Tetrahydrofuran (THF) as the solvent and this compound monomer must be rigorously purified. This typically involves distillation over sodium wire or another suitable drying agent under an inert atmosphere to remove all traces of water and oxygen.

  • Glassware Preparation : All glassware is oven-dried at >120 °C for several hours and assembled hot under a stream of dry, inert gas (e.g., argon).

  • Reaction Setup : A round-bottom flask is equipped with a magnetic stir bar and sealed with a rubber septum. The reactor is thoroughly purged with argon.

  • Initiation : The reactor is cooled to the desired temperature (e.g., -78 °C). The purified monomer and THF are transferred to the reactor via cannula. A calculated amount of initiator, such as sec-butyllithium (B1581126) in cyclohexane, is added via a gas-tight syringe. The appearance of a color indicates the formation of living carbanionic chain ends.

  • Propagation : The reaction is stirred at a low temperature for a set period. To obtain a linear polymer, the reaction is kept at a low monomer conversion.

  • Termination : The living polymerization is terminated by adding a degassed proton source, such as methanol. The disappearance of the carbanion color signals the end of the reaction.

  • Polymer Isolation : The polymer is isolated by precipitating the reaction solution into a large volume of a non-solvent (e.g., methanol). The resulting polymer is collected by filtration and dried under vacuum.

Inverse Vulcanization

Inverse vulcanization is a novel polymerization process that utilizes elemental sulfur as a comonomer, enabling the synthesis of high-sulfur-content polymers. 1,3-Bis(prop-1-en-2-yl)benzene is a key cross-linker in this process, reacting with molten sulfur to form copolymers, designated as poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB).

Inverse_Vulcanization cluster_inputs Reactants cluster_process Process S8 Elemental Sulfur (S₈) Heat Heat Sulfur to >159°C (Ring-Opening Polymerization) S8->Heat DIB 1,3-Bis(prop-1-en-2-yl)benzene (DIB) Inject Inject DIB into molten sulfur DIB->Inject Heat->Inject Stir Stir at 165°C (10-15 min) Inject->Stir Cool Cool to Room Temperature Stir->Cool Product Poly(S-r-DIB) Copolymer Cool->Product

Experimental workflow for inverse vulcanization.

This is a solvent-free, bulk polymerization method.

  • Setup : Elemental sulfur is placed in a glass vial with a magnetic stir bar.

  • Melting : The vial is heated in an oil bath to approximately 165 °C. The sulfur will melt and form a clear, yellow liquid. Above 159 °C, the S₈ rings open to form diradical polysulfide chains.

  • Monomer Addition : The desired amount of 1,3-bis(prop-1-en-2-yl)benzene is injected directly into the molten sulfur using a syringe.

  • Polymerization : The mixture is stirred at 165 °C for 10-15 minutes. The viscosity of the mixture will increase significantly as the copolymer forms, eventually causing the magnetic stirrer to stop.

  • Isolation : The vial is removed from the heat and allowed to cool to room temperature. The solid, high-sulfur-content polymer can then be extracted from the vial.

Relevance to Researchers and Drug Development Professionals

While 1,3-bis(prop-1-en-2-yl)benzene is not a therapeutic agent itself, the novel polymers derived from it possess properties that are of significant interest to the biomedical and pharmaceutical fields. The ability to create polymers with tunable properties opens avenues for developing advanced materials for drug delivery, medical devices, and diagnostics.

Potential Applications of Derived Polymers

The diagram below illustrates the relationship between the monomer, the polymerization methods, and the potential applications relevant to drug development and materials science.

Applications cluster_polymers Polymerization Routes cluster_materials Resulting Materials cluster_apps Potential Applications DIB 1,3-Bis(prop-1-en-2-yl)benzene Anionic Anionic Polymerization DIB->Anionic Inverse Inverse Vulcanization DIB->Inverse Crosslinked Cross-linked Networks & Radiation-grafted Membranes Anionic->Crosslinked SulfurPolymer Poly(S-r-DIB) Copolymers Inverse->SulfurPolymer DrugDelivery Drug Delivery Matrices (e.g., Hydrogels) Crosslinked->DrugDelivery Biomaterials Biocompatible Coatings & Scaffolds Crosslinked->Biomaterials Antimicrobial Antimicrobial Surfaces SulfurPolymer->Antimicrobial Remediation Heavy Metal & Contaminant Sensing/Capture SulfurPolymer->Remediation Optics High Refractive Index Optical Components SulfurPolymer->Optics

Applications of polymers derived from the monomer.
  • Antimicrobial Surfaces : Poly(S-r-DIB) copolymers have demonstrated antimicrobial activity. This property is highly valuable for medical devices, wound dressings, and hospital surfaces to prevent infections.

  • Drug Delivery Systems : The cross-linking capabilities of 1,3-bis(prop-1-en-2-yl)benzene allow for the synthesis of hydrogels and other polymer networks. These materials can be engineered to control the release of therapeutic agents, a cornerstone of modern drug delivery technology.

  • Biomaterials and Scaffolds : The unique polymers formed can be explored as scaffolds in tissue engineering or as biocompatible coatings for implants. The ability to tune mechanical properties by varying monomer ratios is a key advantage.

  • Heavy Metal Remediation and Diagnostics : The high sulfur content in poly(S-r-DIB) makes these materials effective at capturing heavy metals like mercury. This principle could be adapted for creating diagnostic tools or detoxification agents for heavy metal poisoning.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Diisopropenylbenzene from 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-diisopropenylbenzene from 1,3-diisopropylbenzene. The document details the predominant industrial method of catalytic dehydrogenation and an alternative two-step process involving oxidation and subsequent dehydration. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and purification of this versatile monomer.

Introduction

This compound is a valuable bifunctional monomer utilized in the synthesis of various polymers and resins. Its two reactive isopropenyl groups allow for cross-linking and the creation of materials with unique thermal and mechanical properties. The primary precursor for its industrial production is 1,3-diisopropylbenzene, an aromatic hydrocarbon. This guide will explore the two main pathways for this transformation, providing detailed experimental protocols, quantitative data, and process visualizations.

Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

The most direct and industrially significant method for the synthesis of this compound is the catalytic dehydrogenation of 1,3-diisopropylbenzene. This process typically involves a high-temperature, gas-phase reaction in the presence of a solid catalyst and steam.

Reaction Principle

The dehydrogenation reaction involves the removal of two molecules of hydrogen from the isopropyl groups of 1,3-diisopropylbenzene, forming two double bonds and yielding this compound. The reaction is endothermic and reversible, thus requiring high temperatures and the continuous removal of hydrogen to favor product formation. Steam is used as a heat carrier and to prevent coke formation on the catalyst surface.

Dehydrogenation_Reaction cluster_products Products DIPB 1,3-Diisopropylbenzene DIB This compound DIPB->DIB Catalyst, High T, Steam H2 Hydrogen (2 H₂) DIB->H2 Dehydration_Pathway DIPB 1,3-Diisopropylbenzene Diol 1,3-Bis(2-hydroxy-2-propyl)benzene DIPB->Diol Oxidation DIB This compound Diol->DIB Acid Catalyst, Heat H2O Water (2 H₂O) DIB->H2O Purification_Workflow Crude Crude this compound Mixture Distillation Continuous Distillation Column Crude->Distillation Purified_DIB Purified this compound Distillation->Purified_DIB Bottoms Impurities Organic Impurities (e.g., isopropenylstyrene) Distillation->Impurities Overhead Hydrogenation Hydrogenation of Impurities Impurities->Hydrogenation Recycled_DIPB Regenerated 1,3-Diisopropylbenzene Hydrogenation->Recycled_DIPB

Dehydrogenation of Diisopropylbenzene to Diisopropenylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic dehydrogenation of diisopropylbenzene (DIPB) to produce diisopropenylbenzene (DIPEB), a valuable monomer in polymer synthesis and a key intermediate in various chemical processes. This document details the synthesis of a robust iron-based catalyst, outlines a complete experimental protocol for the vapor-phase dehydrogenation, and provides a validated analytical method for the quantification of reaction products. The information is intended to equip researchers and professionals with the necessary knowledge to safely and efficiently conduct this chemical transformation.

Introduction

The conversion of diisopropylbenzene to diisopropenylbenzene is a critical industrial process for producing a monomer with applications in specialty polymers and resins. The reaction involves the catalytic removal of hydrogen from the isopropyl groups of DIPB at elevated temperatures. The choice of catalyst and optimization of reaction conditions are paramount to achieving high conversion rates and selectivity towards the desired diisopropenylbenzene isomers, primarily meta- and para-diisopropenylbenzene. This guide focuses on a chromium-free, iron-based catalyst system, offering an environmentally more benign alternative to traditional chromium-containing catalysts.

Catalyst Synthesis: Iron-Potassium-Magnesium Oxide

A highly effective catalyst for the dehydrogenation of diisopropylbenzene is a mixed metal oxide catalyst composed of iron, potassium, and magnesium oxides. The following protocol describes a co-precipitation method for its synthesis.

Materials
  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium nitrate (KNO₃)

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Calcination furnace

  • Drying oven

Experimental Protocol: Catalyst Preparation
  • Precursor Solution Preparation: Dissolve stoichiometric amounts of iron(III) nitrate nonahydrate, potassium nitrate, and magnesium nitrate hexahydrate in deionized water to achieve a target metal ratio (e.g., Fe:K:Mg of 85:10:5 by weight of the final oxides).

  • Co-precipitation: While vigorously stirring, slowly add a solution of ammonium carbonate to the mixed metal nitrate solution. This will induce the co-precipitation of the metal hydroxides and carbonates.

  • Aging: Continue stirring the resulting slurry at room temperature for 2 hours to ensure complete precipitation and homogenization.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrates and ammonium salts. Repeat the washing step until the filtrate is neutral.

  • Drying: Dry the filter cake in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried powder in a furnace. Gradually ramp the temperature to 600°C and hold for 4 hours. This thermal decomposition step converts the precursors into the final mixed metal oxide catalyst.

  • Pelletization: The resulting catalyst powder can be pressed into pellets for use in a fixed-bed reactor.

Dehydrogenation of Diisopropylbenzene: Experimental Protocol

This section details the procedure for the vapor-phase dehydrogenation of diisopropylbenzene using the prepared iron-potassium-magnesium oxide catalyst in a fixed-bed reactor.

Materials and Equipment
  • Diisopropylbenzene (meta- or para-isomer)

  • Iron-potassium-magnesium oxide catalyst pellets

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (e.g., Nitrogen)

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph with a mass spectrometer (GC-MS)

Experimental Workflow

Dehydrogenation_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_collection Product Collection cluster_analysis Analysis catalyst Load Catalyst into Reactor heat Heat Reactor to 550°C under N2 Flow catalyst->heat feed Introduce DIPB and Steam Feed heat->feed maintain Maintain Reaction Temperature and Flow Rates feed->maintain condense Condense Liquid Products maintain->condense collect Collect Liquid and Gaseous Products condense->collect analyze Analyze Products by GC-MS collect->analyze

Figure 1. Experimental workflow for the dehydrogenation of diisopropylbenzene.
Detailed Procedure

  • Reactor Preparation: Pack a quartz tube reactor with the prepared catalyst pellets, ensuring a stable bed.

  • System Purge and Heating: Place the reactor in a tube furnace and purge the system with an inert gas, such as nitrogen, to remove air. Heat the reactor to the desired reaction temperature, typically in the range of 520-580°C.[1]

  • Reactant Feed: Once the temperature has stabilized, introduce a co-feed of diisopropylbenzene and water (steam) into the reactor using a syringe pump for the liquid DIPB and a controlled evaporator for the water. A typical steam-to-DIPB molar ratio is between 10:1 and 20:1. The liquid hourly space velocity (LHSV) is typically maintained between 0.2 and 0.8 h⁻¹.[1]

  • Reaction: Allow the reaction to proceed for a set duration. The effluent from the reactor, containing diisopropenylbenzene, unreacted diisopropylbenzene, water, and byproducts, is passed through a condenser.

  • Product Collection: Collect the condensed liquid products in a cooled collection flask. Non-condensable gases can be collected separately or vented.

  • Analysis: Analyze the collected liquid organic phase using GC-MS to determine the conversion of diisopropylbenzene and the selectivity to diisopropenylbenzene.

Analytical Method: Product Quantification by GC-MS

Accurate quantification of the product mixture is crucial for determining the efficiency of the dehydrogenation process. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis.

Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the aromatic hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 6°C/min.

    • Ramp: Increase to 285°C at a rate of 10°C/min.

    • Hold: Maintain at 285°C for 10 minutes.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C (for FID) or MS transfer line at 280°C.

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Sample Preparation and Quantification
  • Sample Preparation: Dilute a known amount of the organic phase of the collected product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Internal Standard: Add a known concentration of an internal standard, such as naphthalene (B1677914) or durene, to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and elutes without overlapping with other peaks.

  • Calibration: Prepare a series of calibration standards containing known concentrations of diisopropylbenzene, meta-diisopropenylbenzene, and para-diisopropenylbenzene, along with the internal standard. Run these standards through the GC-MS to generate calibration curves.

  • Analysis: Inject the prepared sample into the GC-MS. Identify the peaks corresponding to diisopropylbenzene, diisopropenylbenzene isomers, and byproducts based on their retention times and mass spectra.

  • Calculation: Calculate the concentration of each component in the product mixture using the calibration curves and the peak areas relative to the internal standard. From these concentrations, determine the conversion of diisopropylbenzene and the selectivity for diisopropenylbenzene.

Data Presentation: Catalyst Performance

The performance of the dehydrogenation catalyst is evaluated based on the conversion of diisopropylbenzene and the selectivity towards diisopropenylbenzene. The following table summarizes typical performance data for an iron-potassium-magnesium oxide catalyst under varying reaction temperatures.

Reaction Temperature (°C)DIPB Conversion (%)DIPEB Selectivity (%)Isopropenyl-isopropylbenzene Selectivity (%)
520458510
550608015
580757020

Note: These values are illustrative and can vary based on specific catalyst composition and reaction conditions.

Signaling Pathways and Logical Relationships

The overall process can be visualized as a series of logical steps from reactant to final analyzed product.

Reaction_Pathway cluster_reactants Reactants cluster_process Dehydrogenation Process cluster_products Primary Products cluster_byproducts Byproducts DIPB Diisopropylbenzene Reactor Fixed-Bed Reactor (Fe-K-Mg Oxide Catalyst) DIPB->Reactor Steam Steam Steam->Reactor DIPEB Diisopropenylbenzene Reactor->DIPEB H2 Hydrogen Reactor->H2 IPIB Isopropenyl-isopropylbenzene Reactor->IPIB Others Other cracking products Reactor->Others

References

CAS number 3748-13-8 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diisopropenylbenzene (CAS 3748-13-8)

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the chemical compound with CAS number 3748-13-8, identified as this compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and materials science. It is important to note that while the initial query included an interest in drug development applications, the available scientific literature indicates that this compound is primarily utilized as a monomer and crosslinking agent in polymer synthesis and does not have established applications in the pharmaceutical or drug development fields.

Chemical and Physical Properties

This compound, also known as m-diisopropenylbenzene, is a divinyl aryl monomer.[1] It is a colorless to pale yellow liquid that is sensitive to heat and air.[1] For research purposes, it is often supplied stabilized with TBC (tert-butylcatechol).[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄[2][4]
Molecular Weight 158.24 g/mol [4][5]
IUPAC Name 1,3-bis(prop-1-en-2-yl)benzene[2]
Synonyms m-Diisopropenylbenzene, Benzene (B151609), 1,3-bis(1-methylethenyl)-[4][6]
Appearance Colorless to pale yellow liquid[1]
Melting Point -40 °C[4][7]
Boiling Point 231 °C (lit.)[4][7]
Density 0.925 g/mL at 25 °C (lit.)[4][7]
Refractive Index (n20/D) 1.556 (lit.)[4]
Flash Point 93 °C[4]
Vapor Pressure 19.5 Pa at 25°C[4][7]
Water Solubility 5.6 mg/L at 25°C[4]
LogP 5.04 at 20℃[4]
InChI Key IBVPVTPPYGGAEL-UHFFFAOYSA-N[2]
SMILES CC(=C)C1=CC(=CC=C1)C(=C)C[2]

Analytical Data

The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): Spectral data is available for this compound.[8]

  • ¹³C NMR (in CDCl₃): The chemical shifts provide evidence for the sp² hybridized carbons of the benzene ring and the vinyl groups, as well as the sp³ hybridized methyl carbons.[9] Approximate chemical shifts are observed around 142.1 ppm for quaternary aromatic carbons and 138.3 ppm for quaternary vinylic carbons.[9]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the purity of the monomer and identify any synthesis byproducts.[9] The mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a chemical fingerprint.[8][9][10]

Synthesis and Production

While detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, the process generally involves the dehydrogenation of 1,3-diisopropylbenzene. Optimization of reaction parameters such as temperature, pressure, and Weight Hourly Space Velocity (WHSV) is crucial to maximize the yield of the desired m-isomer and minimize the formation of byproducts.[9]

Core Applications in Polymer Science

The presence of two polymerizable isopropenyl groups makes this compound a valuable building block in polymer chemistry and materials science.[9] Its primary applications are as a monomer and a crosslinking agent.

Monomer in Polymerization

This compound can be used as a monomer in anionic polymerization.[3][4] This type of polymerization is characterized by a relatively low ceiling temperature and differences in reactivity between the two double bonds.[3][4]

Crosslinking Agent

As a crosslinking agent, this compound is used to create networked polymer structures, which enhances the mechanical and thermal properties of the resulting materials.[9] A notable application is in the preparation of novel crosslinked radiation-grafted poly(ethylene-alt-tetrafluoroethylene) (ETFE)-based membranes.[3][4]

Inverse Vulcanization with Sulfur

A significant area of recent research involves the copolymerization of this compound with elemental sulfur through a process known as inverse vulcanization.[9] This method yields high-sulfur-content polymers, referred to as poly(S-r-DIB), with unique optical, chemical, and electrochemical properties.[9] These organosulfur polymers have shown potential in advanced materials applications.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product S Elemental Sulfur (S₈) heat Heating above sulfur's melting point S->heat DIB This compound (DIB) DIB->heat poly_S_r_DIB poly(S-r-DIB) Copolymer heat->poly_S_r_DIB Inverse Vulcanization

Caption: Inverse Vulcanization of Sulfur with this compound.

Emerging Applications

Research into polymers derived from this compound has revealed several potential cutting-edge applications.

Advanced Optical Materials

Copolymers of sulfur and this compound, particularly deuterated versions, have demonstrated enhanced transparency in the mid-infrared region, making them promising for IR optics.[9]

Environmental Remediation

Porous sulfur polymers synthesized using this compound have shown potential for environmental applications, such as the removal of organic contaminants from water due to their high adsorption capacity.[9]

Antimicrobial Surfaces

Poly(sulfur-co-1,3-diisopropenylbenzene) surfaces have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] Studies have shown these materials can be effective in killing bacteria such as Escherichia coli.[9]

Experimental Workflow: Polymer Synthesis

The general workflow for synthesizing polymers using this compound as a crosslinking agent involves several key steps, from the preparation of the initial polymer solution to the final crosslinking process.

G A Base Polymer Solution Preparation B Addition of this compound (Crosslinking Agent) A->B C Initiator Addition (e.g., thermal or photoinitiator) B->C D Polymerization/Crosslinking Reaction (e.g., heating, UV irradiation) C->D E Purification of Crosslinked Polymer D->E F Characterization of Material Properties (Mechanical, Thermal, etc.) E->F

Caption: General Experimental Workflow for Polymer Crosslinking.

Safety and Handling

This compound is classified with GHS hazard statements H227 (Combustible liquid), H316 (Causes mild skin irritation), and H320 (Causes eye irritation). It should be handled in a well-ventilated area with appropriate personal protective equipment. It is incompatible with oxidizing agents and acids.[1] For long-term storage, it should be kept in a dark place, sealed in dry conditions, and refrigerated at 2-8°C.

Conclusion

This compound (CAS 3748-13-8) is a versatile chemical intermediate with significant applications in polymer science. Its ability to act as both a monomer and a crosslinking agent allows for the synthesis of a wide range of polymers with tailored mechanical, thermal, and optical properties. While its use is currently confined to materials science and industrial applications, ongoing research into novel polymers derived from this compound continues to expand its potential in areas such as advanced optics, environmental remediation, and antimicrobial materials. There is no evidence in the current scientific literature to support its use in drug development or other biomedical applications.

References

An In-Depth Technical Guide to 1,3-Diisopropenylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1,3-Diisopropenylbenzene (m-DIPEB), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its burgeoning applications in materials science, including its potential relevance in drug delivery systems.

Core Molecular and Physical Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two isopropenyl groups at the meta positions. This structure imparts a high degree of reactivity, making it a valuable crosslinking agent and monomer in various polymerization reactions.

Molecular Formula: C₁₂H₁₄[1][2][3]

Molecular Weight: 158.24 g/mol [1][2][3]

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

PropertyValueSource
IUPAC Name 1,3-bis(prop-1-en-2-yl)benzenePubChem
CAS Number 3748-13-8[1][2]
Physical State Colorless to light yellow liquidTokyo Chemical Industry Co., Ltd.
Boiling Point 231 °C (lit.)ChemicalBook
Density 0.925 g/mL at 25 °C (lit.)ChemicalBook
Refractive Index (n20/D) 1.556 (lit.)ChemicalBook
Flash Point 91.1 °CChemsrc
Solubility Insoluble in waterTokyo Chemical Industry Co., Ltd.

Synthesis of this compound

The primary industrial route for the synthesis of this compound involves the dehydrogenation of 1,3-diisopropylbenzene (B165221).[4] This process typically occurs at high temperatures in the gas phase, in the presence of steam and a solid catalyst.

Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol outlines the general procedure for the synthesis of this compound via the dehydrogenation of 1,3-diisopropylbenzene.

Materials:

  • 1,3-diisopropylbenzene

  • Solid catalyst (commonly composed of an iron compound, a potassium compound, and a magnesium compound)

  • Steam generator

  • High-temperature tube reactor

  • Condensation and collection apparatus

  • Purification setup (e.g., distillation column)

Procedure:

  • Catalyst Preparation and Reactor Setup: The solid catalyst is packed into a high-temperature tube reactor. The reactor is then heated to the target reaction temperature, typically between 500-650 °C.

  • Introduction of Reactants: A feed stream of 1,3-diisopropylbenzene and steam is introduced into the heated reactor. The weight ratio of steam to diisopropylbenzene is a critical parameter and is carefully controlled.

  • Dehydrogenation Reaction: The gaseous mixture passes over the catalyst bed, where the dehydrogenation of the isopropyl groups to isopropenyl groups occurs.

  • Product Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic components, separating them from the steam and any gaseous byproducts.

  • Purification: The crude product, containing this compound, unreacted 1,3-diisopropylbenzene, and various byproducts, is purified, typically by fractional distillation, to isolate the high-purity this compound.

Synthesis_of_1_3_Diisopropenylbenzene Synthesis of this compound Reactants 1,3-Diisopropylbenzene + Steam Reactor High-Temperature Reactor (500-650 °C) with Solid Catalyst Reactants->Reactor Feed Condensation Condensation Reactor->Condensation Product Stream Separation Separation of Organic Phase and Water Condensation->Separation Distillation Fractional Distillation Separation->Distillation Crude Product Product Pure this compound Distillation->Product Purified Product Byproducts Byproducts Distillation->Byproducts

Caption: Synthesis of this compound via Dehydrogenation.

Applications in Polymer Chemistry and Materials Science

The two isopropenyl groups of this compound allow it to act as a versatile monomer and an effective crosslinking agent in the production of a variety of polymers.

Anionic Polymerization

This compound can undergo anionic polymerization to produce polymers with a range of properties. The reactivity of the two double bonds can differ, allowing for the formation of linear polymers with pendant double bonds at low conversions, which can then be used for further grafting reactions.

Inverse Vulcanization and Sulfur-Rich Polymers

A significant application of this compound is in inverse vulcanization, a process where elemental sulfur is copolymerized with an organic crosslinker. This reaction produces high-sulfur-content polymers, known as poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)). These materials have unique optical and electrochemical properties and are being explored for applications in infrared optics and energy storage.

Supramolecular Polymers and Modified Resins

This compound is also utilized in the preparation of supramolecular polymers and as a crosslinking agent to modify polyvinyl chloride (PVC) resins. The introduction of this monomer can enhance the thermal stability and mechanical strength of the resulting materials.

Relevance in Drug Development

While direct applications of this compound in drug formulations are not prevalent, its role as a crosslinking agent in polymer synthesis is of interest to the field of drug delivery. The creation of novel polymer architectures, such as hydrogels and nanoparticles, often relies on crosslinking agents to control the release kinetics of encapsulated therapeutic agents. The unique properties of polymers derived from this compound may offer new avenues for the design of advanced drug delivery systems. Further research is warranted to explore the potential of these materials in controlled release and targeted drug delivery applications.

References

Spectroscopic Analysis of 1,3-Diisopropenylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diisopropenylbenzene (m-DIB), a key monomer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its primary synthesis pathway.

Spectroscopic Data Presentation

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound shows distinct signals for the aromatic, vinylic, and methyl protons.

Assignment Structural Fragment Chemical Shift (δ) in ppm
Aromatic C-HAromatic7.55
Aromatic C-HAromatic7.34
Vinylic C-HC=CH₂5.36
Vinylic C-HC=CH₂5.08
Methyl C-H-CH₃2.15

¹³C NMR Spectroscopic Data

The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the benzene (B151609) ring and the vinyl groups, and the sp³ hybridized methyl carbons.

Carbon Type Structural Fragment Approximate Chemical Shift (δ) in ppm
Quaternary AromaticAr-C142.1
VinylicC =CH₂138.3
AromaticAr-CH125-170
VinylicC=C H₂120-160
Methyl-CH₃~22
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its aromatic and alkene components.

Wave Number (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic & Vinylic
3000-2850C-H StretchAlkyl (Methyl)
1680-1640C=C StretchAlkene (Vinylic)
1600-1585 & 1500-1400C=C StretchAromatic Ring
900-675C-H Out-of-Plane BendAromatic

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The general protocols for NMR and FTIR spectroscopy applicable to a liquid sample like this compound are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrumental Analysis :

    • The NMR spectrum is typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[1]

    • Insert the NMR tube into the spectrometer's probe.

    • Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

    • Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

    • Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and initiate data acquisition.

    • Processing : After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Instrumental Analysis :

    • Background Scan : A background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

    • Sample Scan : With the sample in place, the sample spectrum is recorded. For liquid samples, a pressure arm may be applied to ensure good contact with the crystal.

    • The instrument directs a beam of infrared radiation through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.

    • The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

    • The attenuated IR beam is then directed to a detector (e.g., DTGS or MCT).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The primary industrial route for the production of this compound involves the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[2] This process is a critical step in synthesizing the monomer for various applications.

SynthesisWorkflow cluster_feed Feedstock cluster_process Dehydrogenation Process cluster_output Products DIPB 1,3-Diisopropylbenzene Reactor High-Temperature Reactor DIPB->Reactor Gaseous Phase, Steam DIB This compound Reactor->DIB Primary Product H2 Hydrogen Gas (H₂) Reactor->H2 Byproduct Catalyst Iron-based Catalyst Catalyst->Reactor

Caption: Synthesis of this compound via Dehydrogenation.

References

A Technical Guide to the Core Distinction Between 1,3-Diisopropenylbenzene and 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural, physical, and chemical distinctions between 1,3-diisopropenylbenzene and 1,3-diisopropylbenzene (B165221). The document is intended to serve as a detailed resource for researchers and professionals involved in chemical synthesis, materials science, and drug development, offering a clear comparison of their properties, reactivity, and applications.

Core Structural and Chemical Distinction

The fundamental difference between this compound and 1,3-diisopropylbenzene lies in the nature of their side chains. This compound possesses two unsaturated isopropenyl (prop-1-en-2-yl) groups, featuring reactive carbon-carbon double bonds. In contrast, 1,3-diisopropylbenzene has two saturated isopropyl groups. This seemingly subtle structural variance leads to profoundly different chemical reactivity and applications.

The presence of vinyl groups in this compound makes it a highly reactive monomer, readily undergoing polymerization and other addition reactions.[1][2][3][4] Conversely, the saturated isopropyl groups of 1,3-diisopropylbenzene are relatively inert, with the molecule's reactivity primarily centered on electrophilic substitution reactions on the aromatic ring.[5][6]

dot

Caption: Core distinction in reactivity between the two compounds.

Physical and Chemical Properties

The structural differences between the two molecules also manifest in their physical properties. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound1,3-Diisopropylbenzene
Molecular Formula C₁₂H₁₄[7]C₁₂H₁₈[8]
Molecular Weight 158.24 g/mol [7]162.27 g/mol [8]
CAS Number 3748-13-8[7]99-62-7[8]
Appearance Colorless to light yellow liquid[7]Colorless liquid[8]
Boiling Point 231 °C[2]203 °C[9]
Melting Point -40 °C-63 °C[9]
Density 0.925 g/mL at 25 °C[2]0.856 g/mL at 25 °C
Refractive Index n20/D 1.556[2]n20/D 1.488

Synthesis and Reactivity

Synthesis Pathways

The synthesis of these two compounds is intrinsically linked. This compound is primarily produced through the dehydrogenation of 1,3-diisopropylbenzene. This process typically involves high temperatures in the presence of a catalyst to remove hydrogen atoms from the isopropyl groups, forming the double bonds.[10]

The synthesis of 1,3-diisopropylbenzene is achieved via the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene, using a Lewis acid catalyst.[8][11] The reaction often produces a mixture of ortho, meta, and para isomers, from which the meta isomer is separated.

dot

synthesis_workflow cluster_DIPB Synthesis of 1,3-Diisopropylbenzene cluster_DIB Synthesis of this compound Benzene Benzene/Cumene Alkylation Friedel-Crafts Alkylation (Lewis Acid Catalyst) Benzene->Alkylation Propylene Propylene Propylene->Alkylation Isomer_Mix Isomer Mixture (o-, m-, p-) Alkylation->Isomer_Mix Separation Fractional Distillation Isomer_Mix->Separation DIPB 1,3-Diisopropylbenzene Separation->DIPB Dehydrogenation Dehydrogenation (High Temp., Catalyst) DIPB->Dehydrogenation DIB This compound Dehydrogenation->DIB

Caption: General synthesis workflow for the two compounds.

Comparative Reactivity

This compound: The presence of two vinyl groups makes this molecule highly susceptible to polymerization. It can undergo anionic, cationic, and free-radical polymerization to form crosslinked polymers or linear polymers with pendant double bonds, depending on the reaction conditions.[1][2][3] This reactivity is the cornerstone of its use as a crosslinking agent and monomer in the production of polymers and resins.[4] It is also used in inverse vulcanization with sulfur to create novel organosulfur polymers.[12]

1,3-Diisopropylbenzene: With its saturated side chains, 1,3-diisopropylbenzene does not undergo polymerization. Its reactivity is dominated by the aromatic ring. The isopropyl groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. However, due to steric hindrance at the ortho positions, substitution primarily occurs at the 4- and 6- positions of the ring.[5] It can undergo reactions such as nitration, halogenation, and sulfonation on the benzene ring.[5] It also undergoes anodic oxidation in methanol (B129727) to yield a dimethoxy-functionalized product.[13]

Spectroscopic Analysis

NMR Spectroscopy

This compound:

  • ¹H NMR: The spectrum is characterized by signals for the aromatic protons, two singlets for the vinylic protons (CH₂=), and a singlet for the methyl protons. The aromatic region will show a complex multiplet. The vinylic protons will appear as two distinct signals due to their different chemical environments.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbons attached to the isopropenyl groups being distinct. The isopropenyl group will have three signals: one for the quaternary carbon, one for the methylene (B1212753) carbon (CH₂), and one for the methyl carbon (CH₃).

1,3-Diisopropylbenzene:

  • ¹H NMR: The spectrum is simpler, showing signals for the aromatic protons, a septet for the methine proton (CH) of the isopropyl group, and a doublet for the six equivalent methyl protons (CH₃) of each isopropyl group.[8][14]

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons and two signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.[15]

Infrared (IR) Spectroscopy

This compound:

  • C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.

  • C=C stretching (alkene): A characteristic peak around 1630 cm⁻¹.

  • =C-H stretching (alkene): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.[16]

1,3-Diisopropylbenzene:

  • C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.

  • C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ due to the isopropyl groups.

  • C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.[17][18]

  • The absence of a significant C=C stretching peak around 1630 cm⁻¹ is a key differentiator from this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are highly dependent on the specific equipment and scale of the reaction, the following provides an overview of the general procedures for synthesis.

Synthesis of 1,3-Diisopropylbenzene (General Procedure)

The synthesis is typically carried out via Friedel-Crafts alkylation.[8][11]

  • Reaction Setup: A reaction vessel equipped with a stirrer, a cooling system, and a gas inlet is charged with benzene and a Lewis acid catalyst (e.g., AlCl₃).

  • Alkylation: Propylene gas is bubbled through the cooled and stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Quenching: After the reaction is complete, the mixture is quenched by slowly adding it to ice-water.

  • Workup: The organic layer is separated, washed with a dilute base (e.g., NaHCO₃ solution) and then with water, and finally dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product, a mixture of diisopropylbenzene isomers and other poly-alkylated products, is purified by fractional distillation to isolate the 1,3-diisopropylbenzene isomer.

Synthesis of this compound (General Procedure)

This synthesis involves the dehydrogenation of 1,3-diisopropylbenzene.[10]

  • Reaction Setup: A high-temperature tube furnace containing a dehydrogenation catalyst is used.

  • Dehydrogenation: A stream of 1,3-diisopropylbenzene is vaporized and passed through the heated catalyst bed. The reaction is typically carried out at elevated temperatures (e.g., 500-650 °C).

  • Condensation: The product stream exiting the reactor is cooled to condense the organic products.

  • Purification: The crude product, which may contain unreacted starting material and other byproducts, is purified by vacuum distillation. A polymerization inhibitor is often added to the purified product for storage.

dot

experimental_workflow cluster_synthesis General Synthesis Workflow cluster_analysis Product Analysis Start Starting Materials Reaction Reaction (Alkylation or Dehydrogenation) Start->Reaction Quench Quenching/Condensation Reaction->Quench Workup Workup & Extraction Quench->Workup Purification Purification (Distillation) Workup->Purification Product Final Product Purification->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR GCMS GC-MS Product->GCMS

References

Commercial Production of 1,3-Diisopropenylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial production methods for 1,3-Diisopropenylbenzene (1,3-DIB), a key monomer and chemical intermediate. The document details the primary synthetic routes, reaction conditions, catalytic systems, and purification processes employed in industrial-scale manufacturing.

Executive Summary

The predominant commercial route for the synthesis of this compound is the catalytic dehydrogenation of its precursor, 1,3-diisopropylbenzene (B165221) (1,3-DIPB). This process is typically carried out in the vapor phase at elevated temperatures over a solid catalyst, with steam injection to enhance the reaction equilibrium and minimize side reactions. The production of 1,3-DIPB itself is a critical preliminary stage, generally achieved through the alkylation of benzene (B151609) or cumene (B47948), followed by isomerization to enrich the meta-isomer content. Subsequent purification of the crude 1,3-DIB product is essential to remove unreacted starting materials and byproducts, and is most commonly accomplished through continuous vacuum distillation.

Synthesis of the Precursor: 1,3-Diisopropylbenzene (1,3-DIPB)

The synthesis of high-purity 1,3-diisopropylbenzene is a crucial first step in the overall production of 1,3-DIB. The most common industrial methods involve the alkylation of aromatic compounds followed by isomerization.

Alkylation of Benzene or Cumene

The initial step involves the Friedel-Crafts alkylation of benzene or cumene with propylene (B89431) in the presence of an acid catalyst. This reaction produces a mixture of diisopropylbenzene isomers (ortho, meta, and para).

Isomerization of Diisopropylbenzene Isomers

The isomeric mixture from the alkylation step is then subjected to isomerization to maximize the concentration of the desired 1,3-diisopropylbenzene (meta-isomer). This is often achieved through thermal isomerization over a solid acid catalyst.[1]

Commercial Production of this compound

The core of the commercial production of 1,3-DIB is the dehydrogenation of 1,3-DIPB.

Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

The dehydrogenation of 1,3-DIPB is a highly endothermic reaction and is therefore carried out at high temperatures. The reaction is typically performed in the gaseous phase in the presence of steam and a solid catalyst.[2] Steam serves as a heat carrier and reduces the partial pressure of the hydrocarbons, which favors the dehydrogenation equilibrium. It also helps to prevent the formation of coke on the catalyst surface.[2]

The primary reaction is as follows:

C₆H₄(CH(CH₃)₂)₂ (1,3-DIPB) ⇌ C₆H₄(C(CH₃)=CH₂)₂ (1,3-DIB) + 2H₂

However, several side reactions can occur, leading to the formation of impurities such as isopropenylcumene.[2]

Catalytic Systems

The most common catalysts for the dehydrogenation of diisopropylbenzene are iron oxide-based, often promoted with potassium and sometimes magnesium.[2][3] These chromium-free catalysts are favored for their environmental friendliness and suitability for industrial-scale production.[2][3] The addition of potassium to the iron oxide catalyst is crucial for maintaining the oxidation state of the iron, which is essential for the catalyst's activity and stability.[4]

Reaction Conditions

The dehydrogenation reaction is typically carried out under the following conditions:

ParameterValueReference
Temperature500 - 650 °C[3]
CatalystIron compound, potassium compound, and magnesium compound[2][3]
PhaseHigh-temperature gaseous phase[2][3]
AdditivesSteam[2][3]

A Japanese patent provides specific data for the dehydrogenation of m-DIPB, as summarized in the table below:

ParameterValueReference
m-DIPB Conversion Rate86%[3]
meta-Diisopropenylbenzene Yield50%[3]
meta-Isopropenylcumene Yield32%[3]

Purification of this compound

The product stream from the dehydrogenation reactor is a mixture containing 1,3-DIB, unreacted 1,3-DIPB, and various byproducts.[5] Purification to obtain high-purity 1,3-DIB is typically achieved through continuous distillation under vacuum.[5]

Experimental Protocols

The following are generalized experimental protocols based on information from patents for the key production steps. These are intended for informational purposes and should be adapted and optimized for specific laboratory or pilot plant conditions.

Protocol for Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

Objective: To synthesize this compound from 1,3-Diisopropylbenzene via catalytic dehydrogenation.

Materials:

  • 1,3-Diisopropylbenzene (1,3-DIPB)

  • Dehydrogenation catalyst (e.g., iron oxide-potassium oxide-magnesium oxide)

  • Deionized water

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Fixed-bed reactor system

  • High-temperature furnace

  • Liquid feed pump for 1,3-DIPB

  • Water pump for steam generation

  • Vaporizer/preheater

  • Condenser

  • Product collection vessel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Load the fixed-bed reactor with the dehydrogenation catalyst.

  • Purge the reactor system with an inert gas (e.g., Nitrogen) to remove air.

  • Heat the reactor to the desired reaction temperature (e.g., 550 °C) under a continuous flow of inert gas.

  • Initiate the flow of water through the vaporizer/preheater to generate steam and introduce it into the reactor.

  • Once the steam flow is stable, introduce the 1,3-Diisopropylbenzene feed into the vaporizer/preheater to create a gaseous mixture of 1,3-DIPB and steam.

  • Pass the gaseous feed mixture through the heated catalyst bed in the reactor.

  • The reactor effluent is passed through a condenser to liquefy the organic products and unreacted starting materials.

  • Collect the liquid product in a chilled collection vessel.

  • Analyze the composition of the product mixture using a gas chromatograph (GC) to determine the conversion of 1,3-DIPB and the yield of 1,3-DIB.

Protocol for Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound from the dehydrogenation reaction.

Equipment:

  • Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Temperature and pressure sensors

Procedure:

  • Charge the distillation flask with the crude this compound.

  • Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

  • Begin to evacuate the system using the vacuum pump to the desired pressure.

  • Apply heat to the distillation flask using the heating mantle.

  • Carefully monitor the temperature at the top of the fractionating column and the pressure of the system.

  • Collect the different fractions in the receiving flasks based on their boiling points. Lower boiling point impurities will distill first.

  • Collect the fraction corresponding to the boiling point of this compound at the operating pressure.

  • Analyze the purity of the collected 1,3-DIB fraction using a gas chromatograph (GC).

Process Visualization

The following diagrams illustrate the key workflows and relationships in the commercial production of this compound.

Commercial_Production_of_1_3_DIB cluster_precursor Precursor Synthesis: 1,3-DIPB cluster_DIB 1,3-DIB Production & Purification Benzene Benzene/Cumene Alkylation Alkylation Benzene->Alkylation Propylene Propylene Propylene->Alkylation Isomer_Mix Diisopropylbenzene Isomer Mixture Alkylation->Isomer_Mix Isomerization Isomerization Isomer_Mix->Isomerization DIPB_1_3 1,3-Diisopropylbenzene (1,3-DIPB) Isomerization->DIPB_1_3 Dehydrogenation Catalytic Dehydrogenation DIPB_1_3->Dehydrogenation Crude_DIB Crude 1,3-DIB Mixture Dehydrogenation->Crude_DIB Purification Vacuum Distillation Crude_DIB->Purification Final_Product High-Purity This compound (1,3-DIB) Purification->Final_Product Byproducts Byproducts & Unreacted DIPB Purification->Byproducts

Caption: Overall workflow for the commercial production of this compound.

Dehydrogenation_Reaction DIPB 1,3-Diisopropylbenzene DIB This compound DIPB->DIB + Catalyst, ΔT Side_Product Isopropenylcumene (Byproduct) DIPB->Side_Product Side Reaction H2 Hydrogen DIB->H2 releases

Caption: Key reactions in the dehydrogenation of 1,3-diisopropylbenzene.

References

The Pivotal Role of 1,3-Diisopropenylbenzene in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diisopropenylbenzene (1,3-DIPEB) is a versatile aromatic monomer that has garnered significant interest in the field of polymer chemistry. Its unique bifunctional nature, possessing two reactive isopropenyl groups, allows for its participation in a variety of polymerization techniques, including anionic, cationic, and free-radical polymerization. This adaptability makes 1,3-DIPEB a valuable building block for the synthesis of a wide array of polymeric materials with tailored properties, ranging from linear and hyperbranched polymers to robust crosslinked networks. This technical guide provides an in-depth exploration of the role of 1,3-DIPEB as a monomer, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of 1,3-DIPEB for the creation of novel polymers.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of 1,3-DIPEB is crucial for its effective use in polymer synthesis.

PropertyValue
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Boiling Point 231 °C
Density 0.925 g/mL at 25 °C
Refractive Index (n20/D) 1.556

Polymerization of this compound

1,3-DIPEB can be polymerized through various mechanisms, each yielding polymers with distinct architectures and properties.

Anionic Polymerization

Anionic polymerization of 1,3-DIPEB is characterized by its low ceiling temperature and the differential reactivity of its two isopropenyl groups.[1] This disparity in reactivity allows for the formation of linear polymers with pendant isopropenyl groups at low monomer conversions.[1] At higher conversions, these pendant groups can participate in further reactions, leading to branching and crosslinking.[1]

A significant application of 1,3-DIPEB in anionic polymerization is its use in the formation of difunctional initiators. The reaction of 1,3-DIPEB with organolithium reagents, such as sec-butyllithium (B1581126) (sec-BuLi), can produce a diadduct that serves as a bifunctional initiator for the synthesis of triblock copolymers. However, the reaction is complex, with the potential for oligomerization competing with the formation of the desired diadduct.

Experimental Protocol: Anionic Homopolymerization of this compound

This protocol describes the synthesis of a linear poly(this compound) with pendant isopropenyl groups.

Materials:

  • This compound (1,3-DIPEB), freshly distilled over calcium hydride.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • 1-Phenylethylpotassium in THF as the initiator.

  • Methanol for termination.

  • Argon or Nitrogen (high purity).

Procedure:

  • All glassware is rigorously dried and assembled under an inert atmosphere.

  • A calculated amount of purified THF is transferred to the reaction vessel.

  • The reactor is brought to the desired temperature, for example, -30 °C.

  • A known amount of 1-phenylethylpotassium initiator solution is added to the THF.

  • A pre-determined amount of purified 1,3-DIPEB is slowly added to the stirred initiator solution.

  • The polymerization is allowed to proceed for a specific time, keeping the conversion low to favor the formation of a linear polymer.

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.

Characterization Data for Anionically Polymerized Poly(1,3-DIPEB)

SampleMn ( g/mol )Mw/Mn
Poly(1,3-DIB)19,5001.10
Poly(1,3-DIB)35,0001.12
Poly(1,3-DIB)52,0001.15

Data obtained under specific experimental conditions as reported in the literature.[1]

Reaction Pathway: Formation of a Difunctional Initiator

The reaction of 1,3-DIPEB with two equivalents of sec-BuLi leads to the formation of a difunctional initiator, which can then be used to polymerize other monomers to form ABA triblock copolymers.

G DIPEB This compound Mono_adduct Monoadduct Anion DIPEB->Mono_adduct + BuLi1 sec-BuLi BuLi1->Mono_adduct BuLi2 sec-BuLi Di_adduct Difunctional Initiator (Diadduct) BuLi2->Di_adduct Mono_adduct->Di_adduct + Living_Polymer Living Diblock Polymer Di_adduct->Living_Polymer + n Monomer Monomer Monomer (e.g., Styrene, Butadiene) Triblock_Copolymer ABA Triblock Copolymer Living_Polymer->Triblock_Copolymer + m Monomer

Anionic difunctional initiator formation.
Cationic Polymerization

Cationic polymerization of 1,3-DIPEB, typically initiated by Brønsted or Lewis acids, can proceed through a combination of step-growth and chain-growth mechanisms.[2] This dual pathway can lead to polymers with a complex architecture, including indane structures within the polymer backbone.[2] The resulting polymers often exhibit high glass transition temperatures (Tg) and good solubility in non-polar solvents.[2]

Experimental Protocol: Cationic Polymerization of this compound

This protocol provides a general procedure for the cationic polymerization of 1,3-DIPEB using a Lewis acid catalyst.

Materials:

  • This compound (1,3-DIPEB), inhibitor removed.

  • Anhydrous hydrocarbon solvent (e.g., toluene (B28343) or cyclohexane).

  • Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄).

  • Co-initiator (e.g., trace amount of water).

  • Methanol for termination.

  • Nitrogen or Argon (high purity).

Procedure:

  • A reaction flask is charged with the purified solvent and monomer under an inert atmosphere.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C to -78 °C).[3]

  • The Lewis acid catalyst, optionally complexed with a co-initiator, is added to the stirred monomer solution.

  • The polymerization is allowed to proceed for a set period.

  • The reaction is quenched by the addition of methanol.

  • The polymer is precipitated in methanol, filtered, and dried under vacuum.

Polymer Properties from Cationic Polymerization

PropertyValue Range
Glass Transition Temperature (Tg) 50 - 300 °C
Decomposition Onset Temperature 200 - 450 °C
Solubility Good in non-polar solvents

Data is dependent on specific reaction conditions and catalyst used.[2]

Reaction Pathway: Cationic Polymerization Mechanisms

Cationic polymerization of 1,3-DIPEB can involve both chain-growth (vinyl polymerization) and step-growth (polyindane formation) pathways.

G cluster_chain Chain-Growth cluster_step Step-Growth Chain_Initiation Initiation (Protonation) Chain_Propagation Propagation (Vinyl Addition) Chain_Initiation->Chain_Propagation Chain_Termination Termination Chain_Propagation->Chain_Termination Final_Polymer Complex Polymer Structure Chain_Termination->Final_Polymer Step_Dimerization Dimerization Step_Cyclization Intramolecular Cyclization Step_Dimerization->Step_Cyclization Step_Polyindane Polyindane Formation Step_Cyclization->Step_Polyindane Step_Polyindane->Final_Polymer Monomer 1,3-DIPEB Monomer Monomer->Chain_Initiation Monomer->Step_Dimerization

Cationic polymerization pathways.
Free-Radical Polymerization

Free-radical polymerization of 1,3-DIPEB can be controlled to produce either linear or crosslinked polymers. In the presence of a chain transfer agent, substantially linear polymers with pendant isopropenyl groups can be synthesized.[4] In the absence of such control, the bifunctionality of the monomer leads to the formation of a crosslinked network. A specific application of free-radical chemistry is the oxidative polymerization of 1,3-DIPEB to produce poly(this compound peroxide), a material with a high heat of degradation.

Experimental Protocol: Free-Radical Oxidative Polymerization

This protocol details the synthesis of poly(this compound peroxide).

Materials:

  • This compound (1,3-DIPEB).

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.

  • Benzene (B151609) (solvent).

  • High-purity oxygen.

  • Methanol for precipitation.

Procedure:

  • A solution of 1,3-DIPEB and AIBN in benzene is prepared in a high-pressure reactor.

  • The reactor is pressurized with oxygen to 100 psi.

  • The reaction is carried out at 55 °C for 24 hours with stirring.

  • After cooling, the polymer is precipitated by adding the reaction mixture to methanol.

  • The solid polymer is collected by filtration and dried.

Experimental Workflow: General Free-Radical Polymerization

A typical workflow for the free-radical polymerization of 1,3-DIPEB.

G Start Start Prepare Prepare Monomer/ Initiator Solution Start->Prepare Degas Degas Solution (e.g., N2 purge) Prepare->Degas Heat Heat to Reaction Temperature Degas->Heat Polymerize Polymerization Heat->Polymerize Terminate Terminate Reaction (e.g., cool down) Polymerize->Terminate Isolate Isolate Polymer (Precipitation) Terminate->Isolate Dry Dry Polymer Isolate->Dry End End Dry->End

Free-radical polymerization workflow.

This compound as a Crosslinking Agent

One of the primary applications of 1,3-DIPEB is as a crosslinking agent. Its two reactive sites allow for the formation of covalent bonds between polymer chains, creating a three-dimensional network. This crosslinking significantly enhances the mechanical and thermal properties of the resulting material. For instance, the incorporation of 1,3-DIPEB into epoxy resins can lead to an increase in Young's modulus and tensile strength.

Mechanical Properties of 1,3-DIPEB Crosslinked Polymers

The following table provides illustrative data on the effect of crosslinking on the mechanical properties of an epoxy resin.

PropertyNeat Epoxy ResinEpoxy Resin + 1,3-DIPEB
Young's Modulus (GPa) ~3.1Can increase with crosslinking
Tensile Strength (MPa) ~72Can increase with crosslinking

Actual values are highly dependent on the base polymer, the concentration of 1,3-DIPEB, and curing conditions.[5]

Conclusion

This compound stands out as a highly valuable and versatile monomer in polymer chemistry. Its ability to undergo anionic, cationic, and free-radical polymerization provides access to a diverse range of polymer architectures with tunable properties. From the synthesis of well-defined block copolymers using difunctional initiators to the creation of high-performance crosslinked networks, 1,3-DIPEB offers numerous opportunities for the development of advanced materials. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of this unique monomer in their scientific and developmental endeavors.

References

An In-Depth Technical Guide to Inverse Vulcanization with 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inverse vulcanization is a burgeoning field in polymer chemistry that utilizes elemental sulfur, a widely available industrial byproduct, as a monomer to synthesize high-sulfur-content polymers. This process offers a sustainable and cost-effective route to novel materials with diverse and tunable properties. This technical guide provides a comprehensive overview of the inverse vulcanization of sulfur with 1,3-diisopropenylbenzene (DIB), a commonly employed comonomer. We will delve into the reaction mechanism, provide detailed experimental protocols, present key quantitative data in a structured format, and explore the properties and applications of the resulting poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) copolymers.

Introduction to Inverse Vulcanization

Conventional vulcanization involves crosslinking natural or synthetic rubber with a small amount of sulfur (typically <10 wt%) to enhance its mechanical properties. In contrast, inverse vulcanization, a concept introduced in 2013, utilizes elemental sulfur as the major component, copolymerizing it with unsaturated organic crosslinkers.[1] This process transforms elemental sulfur from a small molecule into stable, processable polymers with high sulfur content.[2] The operational simplicity and the use of a readily available, inexpensive feedstock make inverse vulcanization an attractive and sustainable polymerization method.[3]

The reaction is typically a solvent- and catalyst-free bulk polymerization that occurs at elevated temperatures.[1][3] Above its melting point (~115 °C), the solid, cyclic S₈ allotrope of sulfur undergoes ring-opening polymerization to form linear polysulfane diradicals. These reactive sulfur species can then copolymerize with various organic comonomers containing multiple carbon-carbon double bonds, such as divinylbenzene (B73037) (DVB) and this compound (DIB).[1][2] The resulting sulfur-rich polymers have found applications in diverse fields, including lithium-sulfur batteries, infrared (IR) optics, antimicrobial materials, and environmental remediation.[1]

The Role of this compound (DIB)

This compound is a widely studied comonomer in inverse vulcanization.[4][5][6] Its two isopropenyl groups act as crosslinking sites, reacting with the sulfur diradicals to form a stable polymer network.[4] The incorporation of DIB into the sulfur backbone imparts improved thermomechanical properties to the resulting copolymer compared to pure polymeric sulfur, which is unstable and readily depolymerizes.[2] The properties of the final poly(S-r-DIB) material, such as its glass transition temperature (Tg), can be tuned by varying the weight percentage of DIB in the reaction feed.[1]

Reaction Mechanism

The mechanism of inverse vulcanization with DIB is more complex than initially proposed and is an active area of research.[4][6][7] While it is understood to be a radical polymerization process, recent studies have revealed intricate microstructures and side reactions that occur at the high temperatures required for the reaction.[4][5][7]

Initially, it was thought that the polymerization proceeds primarily through the reaction of sulfur radicals with the vinyl groups of DIB. However, detailed structural characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations has shown that the microstructure of poly(S-r-DIB) is more complex.[4][6][7] The previously proposed repeating units have been found to be incorrect, and the polymerization mechanism involves more than simple vinyl addition.[4][7]

Logical Relationship of Inverse Vulcanization

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products S8 Elemental Sulfur (S₈) Heating Heating (>159 °C) S8->Heating Thermal Energy DIB This compound (DIB) Copolymerization Radical Copolymerization DIB->Copolymerization ROP Ring-Opening Polymerization Heating->ROP Forms S• radicals ROP->Copolymerization Poly_S_r_DIB poly(S-r-DIB) Copolymerization->Poly_S_r_DIB

Caption: Logical flow of the inverse vulcanization process.

Experimental Protocols

Materials
  • Elemental Sulfur (S₈, powder, ≥99.5%)

  • This compound (DIB, ≥97%, contains MEHQ as inhibitor)

  • Anhydrous Toluene (for purification, if necessary)

  • Methanol (for precipitation)

Synthesis of poly(S-r-DIB)

The following is a general procedure for the synthesis of poly(S-r-DIB). The specific ratios of sulfur to DIB can be varied to achieve different material properties.

  • Preparation: Add the desired amount of elemental sulfur powder and this compound to a reaction vessel (e.g., a round-bottom flask or a vial). For example, a common feed ratio is 70 wt% sulfur to 30 wt% DIB.

  • Reaction: Heat the mixture to 185 °C with constant stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although it can also be performed in air.

  • Polymerization: The mixture will become a homogeneous, dark red, viscous liquid. Continue heating and stirring for a specified time, typically ranging from 5 to 30 minutes. The polymerization is often rapid.

  • Cooling and Isolation: After the desired reaction time, cool the vessel to room temperature. The product will solidify into a glassy, red-orange solid.

  • Purification (Optional): To remove any unreacted sulfur, the polymer can be dissolved in a suitable solvent like toluene, and the solution can be filtered. The polymer is then precipitated by adding the solution to a non-solvent such as methanol. The precipitate is collected by filtration and dried under vacuum.

Experimental Workflow for poly(S-r-DIB) Synthesis

experimental_workflow Reactants Sulfur + DIB Heating Heat to 185°C with Stirring Reactants->Heating Polymerization Hold for 5-30 min Heating->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Product Solid poly(S-r-DIB) Cooling->Product Purification Dissolve in Toluene, Precipitate in Methanol Product->Purification Optional Final_Product Purified poly(S-r-DIB) Purification->Final_Product

Caption: Workflow for the synthesis of poly(S-r-DIB).

Quantitative Data

The properties of poly(S-r-DIB) are highly dependent on the comonomer feed ratio. The following tables summarize key quantitative data from the literature.

Sulfur (wt%)DIB (wt%)Reaction Temp. (°C)Glass Transition Temp. (Tg, °C)Reference
505018549.2[8]
7030185Not Reported[9]
8020185Not Reported[3]
9010185Not Reported[1]

Table 1: Reaction Conditions and Thermal Properties of poly(S-r-DIB)

PropertyValueUnitsConditionsReference
Refractive Index> 1.75--[8][10]
Thermal Stability> 220°CTGA[9]
Specific Contact Resistance~10¹⁴Ω·cm-[9]

Table 2: Physical and Electrical Properties of poly(S-r-DIB)

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure and properties of poly(S-r-DIB) copolymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the microstructure of the polymer.[4][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer and confirm the reaction between sulfur and DIB.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its thermal properties.[3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.[9]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble fraction of the polymer.

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the morphology and elemental composition of the material.

Applications

The unique properties of poly(S-r-DIB) make it a promising material for a range of applications.

  • Lithium-Sulfur (Li-S) Batteries: The high sulfur content makes these materials attractive for use as cathode materials in Li-S batteries, which offer high theoretical specific capacities.[1][9]

  • Infrared (IR) Optics: Sulfur-rich polymers exhibit high refractive indices and good transparency in the mid-IR region, making them suitable for applications such as IR lenses and windows.[8][10] The thermomechanical properties of these materials can be further enhanced by using comonomers like 1,3,5-triisopropenylbenzene (TIB).[8][10]

  • Environmental Remediation: The sulfur-rich backbone can act as a sorbent for heavy metals like mercury, offering a potential solution for water purification.[3]

  • Antimicrobial Coatings: Inverse vulcanized polymers have demonstrated the ability to prevent the growth of bacteria and the formation of biofilms on their surfaces.[1]

  • Self-Healing Materials: The dynamic nature of the sulfur-sulfur bonds in the polymer network allows for thermal self-healing of scratches and defects.[9]

Conclusion

Inverse vulcanization with this compound provides a straightforward and sustainable method for the synthesis of high-sulfur-content copolymers with tunable properties. While the reaction mechanism is still under investigation, the resulting poly(S-r-DIB) materials have demonstrated significant potential in a variety of advanced applications. This technical guide serves as a foundational resource for researchers and professionals interested in exploring this exciting and rapidly developing area of polymer science. Further research into the structure-property relationships and optimization of the synthesis will undoubtedly lead to the development of new and innovative sulfur-based materials.

References

A Technical Guide to Poly(sulfur-r-1,3-diisopropenylbenzene): Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Poly(sulfur-r-1,3-diisopropenylbenzene) (poly(S-r-DIB)) is a novel sulfur-rich polymer synthesized via inverse vulcanization. This process allows for the creation of high sulfur content copolymers with unique and tunable properties. This technical guide provides an in-depth overview of poly(S-r-DIB), including its synthesis, material characteristics, and a detailed exploration of its potential applications in energy storage, advanced optics, environmental remediation, and antimicrobial technologies. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive resource with detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.

Introduction

Elemental sulfur, a readily available and inexpensive byproduct of the petroleum industry, has emerged as a valuable feedstock for the synthesis of advanced polymeric materials. The development of inverse vulcanization, a process where sulfur is the major component, has led to the creation of a new class of high sulfur content polymers. Among these, poly(sulfur-r-1,3-diisopropenylbenzene) (poly(S-r-DIB)) has garnered significant attention due to its facile synthesis and remarkable properties.[1][2]

This copolymer is formed by the reaction of elemental sulfur with 1,3-diisopropenylbenzene (DIB) as a crosslinker.[1] The resulting material is a thermosetting polymer with a polysulfide backbone, which imparts a range of desirable characteristics, including high refractive index, redox activity, and the ability to bind with heavy metals.[1][3] These properties make poly(S-r-DIB) a promising candidate for a variety of high-performance applications.

This guide will provide a thorough examination of the synthesis of poly(S-r-DIB), its key physicochemical properties, and a detailed analysis of its current and potential applications.

Synthesis and Material Properties

The synthesis of poly(S-r-DIB) is achieved through a straightforward and solvent-free method known as inverse vulcanization.[4] This process involves the thermal ring-opening polymerization of elemental sulfur (S₈) to form linear polysulfane chains, which are then crosslinked by the vinyl groups of this compound.[5]

Experimental Protocol: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization

Materials:

  • Elemental sulfur (S₈, powder, ≥99.5% purity)

  • This compound (DIB, ≥97% purity, stabilized)

  • Schlenk flask or a three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Argon or nitrogen gas supply

Procedure:

  • Setup: Assemble the reaction flask with a condenser and an inlet for inert gas.

  • Sulfur Melting: Add the desired amount of elemental sulfur to the flask. Heat the flask to 185 °C under a continuous flow of inert gas to melt the sulfur and initiate its ring-opening polymerization.[6] The color of the molten sulfur will change from yellow to reddish-brown.

  • Addition of Crosslinker: Once the sulfur is completely melted and the viscosity decreases, slowly add the desired amount of this compound to the molten sulfur while stirring vigorously. The weight ratio of sulfur to DIB can be varied to tune the properties of the final polymer.[2]

  • Polymerization: Continue heating and stirring the mixture at 185 °C. The viscosity of the mixture will gradually increase as the polymerization proceeds. The reaction is typically complete within 20-30 minutes, resulting in a dark red, transparent, and glassy solid at room temperature.[2]

  • Cooling and Isolation: Turn off the heating and allow the polymer to cool to room temperature under an inert atmosphere. The solid polymer can then be removed from the flask. For purification, the soluble unreacted monomers can be removed by washing the crushed polymer with a suitable solvent like chloroform, followed by drying under vacuum.

Key Physicochemical Properties

The properties of poly(S-r-DIB) are highly dependent on the sulfur content. A higher sulfur content generally leads to a higher refractive index and increased capacity for heavy metal binding, but may also result in a lower glass transition temperature (Tg).

PropertyValueSulfur Content (wt%)Reference(s)
Glass Transition (Tg) 43.5 - 49.2 °C50 - 70[7]
Refractive Index (@633 nm) 1.765 - 1.86550 - 80[8]
Electrochemical Activity Redox active due to polysulfide linkages50 - 90[2]
Solubility Insoluble in common organic solventsHigh[9]

Potential Applications

The unique properties of poly(S-r-DIB) make it a versatile material with potential applications in several advanced fields.

Energy Storage: Cathodes for Lithium-Sulfur Batteries

The high sulfur content and redox activity of poly(S-r-DIB) make it an attractive cathode material for lithium-sulfur (Li-S) batteries.[10] The polymer can act as a sulfur host, mitigating the "shuttle effect" of lithium polysulfides, which is a major challenge in Li-S battery technology.

A study demonstrated that a cathode with a surface coating of poly(S-r-DIB) exhibited remarkable capacity retention of 916.6 mAh g⁻¹ after 100 cycles at 0.2C.[10] The material also delivered high specific capacities at higher C-rates, reaching up to 400 mAh g⁻¹ at 2C.[10]

Experimental Protocol: Fabrication of a Poly(S-r-DIB) Coated Cathode

  • Slurry Preparation: Prepare a standard sulfur cathode slurry by mixing sulfur powder, a conductive carbon additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Electrode Casting: Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.

  • Poly(S-r-DIB) Coating: Place the dried electrode in a sealed container with a small amount of this compound. Heat the container to allow the DIB to vaporize and react with the sulfur on the electrode surface, forming a thin poly(S-r-DIB) coating.[10]

  • Cell Assembly: Assemble a coin cell in an argon-filled glovebox using the coated cathode, a lithium metal anode, a separator, and a suitable electrolyte.

Advanced Optics: High Refractive Index Materials

Poly(S-r-DIB) exhibits an exceptionally high refractive index for a polymer, which is directly tunable by adjusting the sulfur content.[8] This property makes it a promising material for various optical applications, including lenses, gratings, and infrared (IR) transparent materials.[11][12]

Sulfur Content (wt%)Refractive Index (@633 nm)Reference(s)
501.765[8]
801.865[8]

The high refractive index is attributed to the high molar refractivity of the sulfur-sulfur bonds in the polymer backbone.

Environmental Remediation: Heavy Metal Capture

The polysulfide linkages in poly(S-r-DIB) have a strong affinity for heavy metal ions, making it a potential sorbent for environmental remediation.[3] It has been investigated for the removal of mercury from contaminated water and soil.[5] The mechanism of capture involves the formation of stable metal sulfides.

While specific quantitative data for heavy metal uptake by pristine poly(S-r-DIB) is an area of ongoing research, related sulfur-containing polymers have shown significant promise.

Antimicrobial Applications

Elemental sulfur and sulfur-containing compounds have long been known for their antimicrobial properties. Poly(S-r-DIB) has demonstrated moderate antibacterial activity against Escherichia coli.[1][13] A study found that a poly(S-r-DIB) sample with 50 wt% sulfur was able to kill up to 72% of E. coli on a polymer-coated surface.[1] The proposed mechanism of action involves the interaction of the polysulfide chains with thiol groups in bacterial proteins, leading to cell death.[13]

Experimental Protocol: Antibacterial Activity Assay

  • Sample Preparation: Prepare thin films of poly(S-r-DIB) with varying sulfur content on a suitable substrate (e.g., glass slides).

  • Bacterial Culture: Grow a culture of the target bacteria (e.g., E. coli) to a specific optical density.

  • Incubation: Place the polymer-coated substrates in the bacterial culture and incubate for a set period.

  • Viability Assessment: After incubation, quantify the number of viable bacteria on the surface and in the surrounding medium using methods such as colony-forming unit (CFU) counting or live/dead staining with fluorescence microscopy.

Visualizing Processes and Relationships

To better understand the synthesis, properties, and applications of poly(S-r-DIB), the following diagrams illustrate key concepts.

Synthesis_Workflow cluster_synthesis Synthesis of Poly(S-r-DIB) cluster_characterization Characterization Elemental Sulfur (S8) Elemental Sulfur (S8) Inverse Vulcanization Inverse Vulcanization Elemental Sulfur (S8)->Inverse Vulcanization This compound (DIB) This compound (DIB) This compound (DIB)->Inverse Vulcanization Poly(S-r-DIB) Product Poly(S-r-DIB) Product Inverse Vulcanization->Poly(S-r-DIB) Product DSC DSC (Tg) Poly(S-r-DIB) Product->DSC Ellipsometry Ellipsometry (Refractive Index) Poly(S-r-DIB) Product->Ellipsometry FTIR FTIR (Functional Groups) Poly(S-r-DIB) Product->FTIR

Caption: Experimental workflow for the synthesis and characterization of poly(S-r-DIB).

Property_Application_Relationship cluster_properties Key Properties of Poly(S-r-DIB) cluster_applications Potential Applications High Sulfur Content High Sulfur Content Li-S Batteries Li-S Batteries High Sulfur Content->Li-S Batteries High Refractive Index Optics High Refractive Index Optics High Sulfur Content->High Refractive Index Optics Polysulfide Backbone Polysulfide Backbone Polysulfide Backbone->Li-S Batteries Heavy Metal Remediation Heavy Metal Remediation Polysulfide Backbone->Heavy Metal Remediation Antimicrobial Surfaces Antimicrobial Surfaces Polysulfide Backbone->Antimicrobial Surfaces Tunable Composition Tunable Composition Tunable Composition->High Refractive Index Optics

Caption: Logical relationship between the properties of poly(S-r-DIB) and its applications.

Antimicrobial_Mechanism Poly(S-r-DIB) Surface Poly(S-r-DIB) Surface Bacterial Cell Bacterial Cell Poly(S-r-DIB) Surface->Bacterial Cell Contact Thiol Groups in Proteins Thiol Groups in Proteins Poly(S-r-DIB) Surface->Thiol Groups in Proteins Interaction Bacterial Cell->Thiol Groups in Proteins Disruption of Cell Function Disruption of Cell Function Thiol Groups in Proteins->Disruption of Cell Function Oxidation Cell Death Cell Death Disruption of Cell Function->Cell Death

Caption: Proposed mechanism of antimicrobial action of poly(S-r-DIB).

Conclusion and Future Outlook

Poly(sulfur-r-1,3-diisopropenylbenzene) represents a significant advancement in the field of sulfur-rich polymers. Its facile, solvent-free synthesis via inverse vulcanization, coupled with its unique and tunable properties, opens up a wide range of possibilities for advanced applications. While promising results have been demonstrated in energy storage, optics, environmental remediation, and antimicrobial technologies, further research is needed to optimize its performance in these areas and to explore its full potential.

Future work should focus on:

  • Enhancing performance: Improving the cycling stability of poly(S-r-DIB)-based cathodes in Li-S batteries, increasing the heavy metal uptake capacity, and broadening the spectrum of antimicrobial activity.

  • Structure-property relationships: A more detailed investigation into how the polymer's microstructure influences its macroscopic properties.

  • Processability: Developing methods to process this thermosetting material into various forms for practical applications.

  • Biocompatibility and Toxicity: For applications in drug development and antimicrobial surfaces, a thorough evaluation of the material's biocompatibility and potential toxicity is crucial.

The continued exploration of poly(S-r-DIB) and other inverse vulcanized polymers holds the key to developing sustainable and high-performance materials from an abundant and underutilized resource.

References

Methodological & Application

Anionic Polymerization of 1,3-Diisopropenylbenzene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIB), a process that enables the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymers, featuring pendant isopropenyl groups, are valuable intermediates for the creation of more complex macromolecular architectures such as star polymers and graft copolymers.

Introduction

Anionic polymerization of this compound is a "living" polymerization technique, meaning that the propagating chain ends remain active in the absence of terminating agents.[1] This characteristic allows for the synthesis of polymers with predictable molecular weights and low polydispersity. At low monomer conversions, the polymerization proceeds primarily through one of the two isopropenyl groups, yielding a linear polymer with a pendant double bond for each monomer unit.[1][2] This functionality opens avenues for subsequent modification and the creation of advanced polymer structures. However, at higher conversions, branching and crosslinking can occur.[1] The choice of initiator, solvent, and temperature is crucial to control the polymerization and achieve the desired polymer architecture.

Experimental Protocol

This protocol outlines the general procedure for the anionic polymerization of 1,3-DIB. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using high-vacuum techniques to exclude moisture and oxygen, which can terminate the living anions.[3]

Materials and Reagents:

  • This compound (1,3-DIB)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a hydrocarbon solvent

  • Methanol (B129727)

  • Hexane

  • Calcium hydride (CaH₂)

  • Sodium-benzophenone ketyl (for THF purification)

Equipment:

  • Schlenk line or glovebox

  • Reaction flask with a magnetic stir bar

  • Syringes and needles

  • Distillation apparatus

  • High-vacuum pump

Procedure:

  • Purification of Reagents:

    • This compound (Monomer): The monomer should be rigorously purified to remove inhibitors and impurities. Stir 1,3-DIB over calcium hydride for 24 hours, followed by vacuum distillation.[3] For final purification, the monomer can be exposed to a small amount of butyllithium (B86547) until a faint color persists, and then distilled under high vacuum.[3]

    • Tetrahydrofuran (Solvent): THF must be meticulously dried and deoxygenated. Reflux THF over sodium-benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists, indicating anhydrous and oxygen-free conditions. Distill the THF directly into the reaction flask under high vacuum.

  • Polymerization:

    • Assemble the reaction flask under an inert atmosphere and introduce the freshly distilled, anhydrous THF.

    • Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or -40 °C).[2][4]

    • Inject the purified this compound monomer into the reaction flask.

    • Initiate the polymerization by slowly adding the alkyllithium initiator (e.g., n-BuLi or s-BuLi) dropwise to the stirred monomer solution. The appearance of a characteristic color (often reddish) indicates the formation of the living anionic chain ends.[5]

    • Allow the polymerization to proceed for the desired time. The reaction time will influence the monomer conversion and the degree of branching.

  • Termination:

    • Terminate the living polymerization by adding a proton source, such as degassed methanol. The color of the solution should disappear, indicating the quenching of the carbanions.

    • Allow the reaction mixture to warm to room temperature.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Characterization:

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and structure.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure, including the presence of pendant isopropenyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Data Presentation

The following tables summarize typical experimental conditions and resulting polymer characteristics for the anionic polymerization of 1,3-DIB.

Table 1: Experimental Conditions for Anionic Polymerization of 1,3-DIB

ParameterCondition 1Condition 2Condition 3
Monomer This compoundThis compoundThis compound
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Benzene
Initiator 1-phenylethylpotassium[1]sec-Butyllithium (s-BuLi)[6]n-Butyllithium (n-BuLi)[4]
Temperature -30 °C[1]50 °C[6]-40 °C[4]
Monomer/Initiator Ratio 190[1]2/1 (Initiator/Monomer)[6]Equimolar[4]

Table 2: Characterization of Poly(this compound)

PropertyPolymer from Condition 1Polymer from Condition 2Polymer from Condition 3
Mn ( g/mol ) Varies with conversionOligomeric[6]Varies
Mw/Mn (PDI) 1.04 - 1.06[1]Broad[4]Broad (2 < Mw/Mn < 17)[4]
Structure Essentially linear at low conversion[1]Oligomer[6]Hyperbranched[4]
Pendant Unsaturation One per monomer unit at low conversion[1]-Yes

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (1,3-DIB over CaH2, vacuum distillation) Reaction_Setup Reaction Setup (Inert atmosphere, -78°C to 50°C) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (THF over Na/Benzophenone) Solvent_Purification->Reaction_Setup Initiation Initiation (Add Alkyllithium Initiator) Reaction_Setup->Initiation Propagation Propagation ('Living' Polymer Growth) Initiation->Propagation Termination Termination (Add Methanol) Propagation->Termination Isolation Polymer Isolation (Precipitation in Methanol/Hexane) Termination->Isolation Drying Drying (Under Vacuum) Isolation->Drying Characterization Characterization (SEC, NMR, FTIR) Drying->Characterization

Caption: Experimental workflow for the anionic polymerization of this compound.

Reaction Pathway

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-Li (Alkyllithium) Initiated_Monomer R-Monomer-Li+ (Living Anion) Initiator->Initiated_Monomer + Monomer This compound Monomer->Initiated_Monomer Living_Polymer R-(Monomer)n-Li+ Initiated_Monomer->Living_Polymer + (n-1) Monomer Elongated_Polymer R-(Monomer)n+1-Li+ Living_Polymer->Elongated_Polymer + Next_Monomer This compound Next_Monomer->Elongated_Polymer Terminated_Polymer R-(Monomer)n+1-H (Quenched Polymer) Elongated_Polymer->Terminated_Polymer + CH3OH

Caption: Reaction pathway for the anionic polymerization of this compound.

References

Application Note: Synthesis and Characterization of Poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB))

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals interested in novel polymer synthesis and applications.

Introduction Poly(sulfur-random-1,3-diisopropenylbenzene), or poly(S-r-DIB), is a sulfur-rich copolymer synthesized through a process known as inverse vulcanization.[1] This method facilitates the use of elemental sulfur, an abundant industrial byproduct, as a primary monomer.[2] In this process, molten sulfur undergoes ring-opening polymerization to form diradical chains, which then react with an organic cross-linker, 1,3-diisopropenylbenzene (DIB), to form a stable copolymer.[1][3] The resulting material is a statistical copolymer with a backbone of polysulfide chains crosslinked by DIB units.[1] Poly(S-r-DIB) has garnered significant interest due to its unique properties, including high refractive indices, promising electrochemical performance in lithium-sulfur batteries, and potential for self-healing applications.[1][4][5]

This document provides a detailed protocol for the synthesis of poly(S-r-DIB) and summarizes its key quantitative properties and applications.

Experimental Workflow and Protocols

The synthesis of poly(S-r-DIB) is an operationally simple, solvent-free bulk polymerization process.[1] The general workflow involves heating elemental sulfur to induce melting and polymerization, followed by the addition of the DIB comonomer.

G cluster_workflow Synthesis Workflow for Poly(S-r-DIB) start Start: Weigh Reactants melt_sulfur 1. Melt Sulfur (e.g., 175-185 °C in vial) start->melt_sulfur add_dib 2. Add DIB Comonomer (To molten sulfur) melt_sulfur->add_dib react 3. Copolymerization (Stir at high temperature until vitrification) add_dib->react cool 4. Cooling & Solidification (Cool to room temperature) react->cool characterize 5. Characterization (Resulting in red polymeric glass) cool->characterize end End: Poly(S-r-DIB) Copolymer characterize->end

Caption: General experimental workflow for the inverse vulcanization of S and DIB.

Detailed Synthesis Protocol: Poly(S-r-DIB) with 50 wt% Sulfur

This protocol describes the preparation of poly(S-r-DIB) with a 1:1 weight ratio of sulfur to DIB. The feed ratio can be easily adjusted to control the sulfur content and the polymer's properties.[6][7]

Materials:

  • Elemental sulfur (S₈) powder (e.g., 5.0 g)

  • This compound (DIB) (e.g., 5.0 g)

  • Glass vial (e.g., 20 mL) with a screw cap

  • Teflon-coated magnetic stir bar

Equipment:

  • Heating mantle or oil bath with temperature control

  • Magnetic stir plate

  • Spatula and weighing balance

  • Fume hood

Procedure:

  • Preparation: Place the magnetic stir bar and elemental sulfur (5.0 g) into the glass vial inside a fume hood.

  • Sulfur Melting: Heat the vial in an oil bath or heating mantle to 175 °C while stirring.[8] Continue heating until all the sulfur has melted into a transparent, orange-red liquid. Above 159 °C, the S₈ ring opens to form polymeric sulfur radicals, which is essential for the reaction.[1]

  • Comonomer Addition: Once the sulfur is fully molten and transparent, add the this compound (5.0 g) to the vial.[8]

  • Copolymerization: Continue heating and stirring the mixture. The color will darken, and the viscosity will increase. The reaction is typically rapid, and vitrification can occur within minutes.[1] Maintain the temperature and continue stirring until the mixture becomes a homogeneous, viscous red polymeric glass.

  • Cooling: Once the reaction is complete (as indicated by the stabilization of viscosity), turn off the heat and allow the vial to cool to room temperature. The final product, poly(S-r-DIB), is a solid, amorphous material.[9]

  • Storage: Store the resulting polymer in a sealed container at room temperature.

Safety Precautions: The synthesis should be performed in a well-ventilated fume hood as heating sulfur can produce sulfur dioxide. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

The properties of poly(S-r-DIB) are highly dependent on the sulfur content. The following tables summarize key quantitative data from the literature.

Table 1: Thermomechanical Properties of Poly(S-r-DIB)

Sulfur Content (wt%) DIB Content (wt%) Glass Transition Temp. (T_g) (°C) Young's Modulus (MPa) Reference
50 50 28.4 - 55.4 185 - 460 [4][10]
70 30 ~9.6 - [11]
80 20 Low T_g - [6]

| 90 | 10 | Low T_g | - |[1] |

Table 2: Optical Properties of Poly(S-r-DIB)

Sulfur Content (wt%) Wavelength (nm) Refractive Index (n) Reference
50 633 ~1.72 [12]
50 1554 ~1.69 [12]
70 633 ~1.81 [12]

| 70 | 1554 | ~1.78 |[12] |

Table 3: Electrochemical Performance of Poly(S-r-DIB) Cathodes in Li-S Batteries

Sulfur Content (wt%) Rate Specific Capacity Cycle Stability Reference
50 C/10 1005 mAh/g Stable over 500 cycles [3][5][13]

| 70 | - | ~400 mAh/g | Stable over 50 cycles |[14] |

Key Applications and Structure-Property Relationships

The versatility of the inverse vulcanization process allows for the tuning of poly(S-r-DIB) properties for various applications.

G cluster_relations Structure-Property-Application Relationship cluster_properties Polymer Properties cluster_apps Applications synthesis Inverse Vulcanization (S + DIB) prop1 High Sulfur Content (50-90 wt%) synthesis->prop1 prop2 Dynamic S-S Bonds synthesis->prop2 prop3 High Refractive Index (n > 1.7) synthesis->prop3 prop4 Electrochemical Activity synthesis->prop4 app1 Li-S Batteries prop1->app1 app4 Heavy Metal Remediation prop1->app4 app3 Self-Healing Materials prop2->app3 app2 IR Optics & Thermal Imaging prop3->app2 prop4->app1

Caption: Relationship between synthesis, properties, and applications of poly(S-r-DIB).

  • Lithium-Sulfur (Li-S) Batteries: Poly(S-r-DIB) is a highly promising cathode material for Li-S batteries.[5][13] The high sulfur content provides a high theoretical specific capacity.[5] Unlike elemental sulfur cathodes, the copolymer structure helps to trap soluble polysulfide intermediates, mitigating the "shuttle effect" that leads to rapid capacity fading.[3][5] This results in significantly enhanced capacity retention and longer cycle life, with reports of over 1000 mAh/g after 100 cycles.[5][13]

  • Infrared (IR) Optics and Thermal Imaging: The high concentration of polarizable S-S bonds gives poly(S-r-DIB) a very high refractive index (n > 1.7), significantly greater than common optical polymers like polycarbonate (n ≈ 1.58).[1][4] This, combined with good transparency in the mid-infrared (MWIR) range, makes the material suitable for fabricating IR lenses and other optical components for thermal imaging applications.[1][11]

  • Dynamic Covalent Polymers and Self-Healing: The polysulfide (S-S) linkages in the polymer backbone are dynamic covalent bonds.[6] When exposed to stimuli like heat, these bonds can reversibly break and reform, allowing the material to be reprocessed or to exhibit self-healing properties, which is a valuable feature for creating robust and repairable materials.[4][7]

References

Application Notes and Protocols for the Free-Radical-Initiated Oxidative Polymerization of 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The free-radical-initiated oxidative polymerization of 1,3-diisopropenylbenzene (1,3-DIPB) is a synthetic route to produce poly(this compound peroxide) (PDIPBP). This polymer is characterized by the presence of peroxide (-O-O-) linkages within its backbone, which are formed through the alternating copolymerization of the vinyl groups of 1,3-DIPB with molecular oxygen. The resulting material is typically a crosslinked, insoluble powder with high thermal sensitivity.[1]

The peroxide bonds within the polymer backbone present a unique opportunity for applications in drug development, particularly in the field of stimuli-responsive drug delivery.[2] The tumor microenvironment and sites of inflammation are often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[3][4] The peroxide linkages in PDIPBP are susceptible to cleavage in such a redox-active environment, leading to the degradation of the polymer matrix and the controlled release of an encapsulated therapeutic agent.[5][6][7] This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing systemic side effects.[2][8]

These application notes provide detailed protocols for the synthesis and characterization of PDIPBP, summarize key quantitative data, and illustrate the underlying reaction mechanism and experimental workflow.

Quantitative Data Summary

The properties of poly(this compound peroxide) are highly dependent on the reaction conditions. Due to the crosslinked and insoluble nature of the polymer, conventional characterization techniques such as gel permeation chromatography (GPC) for determining molecular weight are not applicable. Instead, the extent of crosslinking and the network properties are evaluated through gel fraction and swelling studies.[9][10][11][12] The following table summarizes the expected trends when varying key reaction parameters, based on established principles of free-radical polymerization.[13][14][15][16]

Parameter VariedExpected Effect on Polymer PropertiesRationale
↑ Initiator Concentration (AIBN) ↑ Polymer Yield↑ Gel Fraction↓ Swelling RatioA higher initiator concentration leads to a greater number of radical chains being initiated, resulting in a higher rate of polymerization and a more densely crosslinked network. This increased crosslink density restricts the polymer's ability to swell.[13][14]
↑ Reaction Temperature ↑ Polymer Yield↑ Gel Fraction↓ Swelling RatioElevated temperatures increase the decomposition rate of the AIBN initiator, leading to a higher concentration of primary radicals and a faster polymerization rate. This generally results in a more crosslinked and less swellable polymer network.[15][17]
↑ Oxygen Pressure ↑ Peroxide Linkage FormationMay influence yield and crosslinkingHigher oxygen concentration can favor the alternating copolymerization with the monomer, leading to a higher incorporation of peroxide units in the polymer backbone. The effect on overall yield and crosslinking density can be complex and may require empirical optimization.
↑ Monomer Concentration ↑ Polymer Yield↑ Gel Fraction↓ Swelling RatioA higher concentration of monomer increases the probability of propagation and crosslinking reactions, leading to a higher polymer yield and a more tightly crosslinked network.

Thermal Properties:

PropertyValueMethod
Heat of Degradation (ΔHd) -295.4 cal/gDifferential Scanning Calorimetry (DSC)[1]
Degradation Peak Temperature ~170-190 °C (at 10 °C/min heating rate)Differential Scanning Calorimetry (DSC)[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound Peroxide) (PDIPBP)

This protocol describes the synthesis of PDIPBP via free-radical-initiated oxidative polymerization in a pressure reactor.

Materials:

  • This compound (1,3-DIPB), stabilized (e.g., with TBC)

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Benzene, reagent grade, purified

  • Methanol (B129727), reagent grade

  • High-purity oxygen gas

  • Nitrogen gas, high purity

Equipment:

  • Parr reactor or similar high-pressure reactor equipped with a mechanical stirrer, temperature controller, and digital pressure transducer

  • Schlenk line or glovebox for inert atmosphere handling

  • Glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

  • Analytical balance

Procedure:

  • Reagent Preparation:

    • Purify 1,3-DIPB by passing it through a column of activated alumina (B75360) to remove the inhibitor immediately before use.

    • Recrystallize AIBN from methanol and dry under vacuum.

    • Ensure all solvents are dried and deoxygenated if necessary, although the reaction utilizes oxygen.

  • Reaction Setup:

    • In a clean, dry beaker, prepare a solution of 1,3-DIPB (e.g., 1.9 x 10⁻³ mol/L) and AIBN (e.g., 0.02 mol/L) in benzene.

    • Transfer the solution to the Parr reactor vessel.

    • Seal the reactor according to the manufacturer's instructions.

  • Polymerization:

    • Purge the reactor with nitrogen gas several times to remove atmospheric air.

    • Pressurize the reactor with high-purity oxygen to 100 psi.

    • Set the temperature controller to 55 °C and begin stirring.

    • Maintain the reaction at 55 ± 0.5 °C under 100 psi of oxygen with constant stirring for 24 hours.[1]

  • Isolation and Purification:

    • After 24 hours, cool the reactor to room temperature and carefully vent the excess oxygen in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a beaker.

    • Slowly pour the reaction mixture into a larger beaker containing vigorously stirred methanol (at least 10 times the volume of the reaction mixture) to precipitate the polymer.

    • A white, powdery polymer should form.

    • Collect the polymer by filtration using a Büchner funnel.

    • Wash the collected polymer with fresh methanol several times to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight. The yield is typically around 26% under these conditions.[1]

  • Storage:

    • Store the dried PDIPBP in a cool, dark, and dry place, away from heat, sparks, and reducing agents. The container should be clearly labeled as a polymeric peroxide.

Protocol 2: Characterization of Crosslinked PDIPBP

This protocol outlines the methods for characterizing the insoluble PDIPBP.

Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectrum of the dried polymer powder (e.g., using a KBr pellet or an ATR accessory).

    • Confirm the presence of peroxide linkages by identifying characteristic O-O stretching vibrations (typically in the 800-900 cm⁻¹ region) and the incorporation of the monomer structure.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 1-5 mg of the dried polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min).

    • Observe the highly exothermic degradation peak, which is characteristic of polyperoxides.[1] The peak temperature and the area under the curve (to calculate the heat of degradation) are key parameters.

  • Gel Fraction and Swelling Ratio Determination:

    • Accurately weigh a sample of the dry polymer (Wdry).

    • Place the polymer sample in a suitable solvent (e.g., toluene (B28343) or THF) in a sealed container and allow it to swell for a set period (e.g., 48 hours) to reach equilibrium.

    • Remove the swollen polymer, gently blot the surface to remove excess solvent, and immediately weigh it (Wswollen).

    • Dry the swollen polymer in a vacuum oven to a constant weight (Wextracted).

    • Calculate the gel fraction and swelling ratio using the following equations:

      • Gel Fraction (%) = (Wextracted / Wdry) x 100

      • Swelling Ratio = (Wswollen - Wextracted) / Wextracted

Protocol 3: Preparation of Drug-Loaded PDIPBP Nanoparticles

This protocol provides a general method for encapsulating a hydrophobic drug within PDIPBP nanoparticles for potential drug delivery applications.

Materials:

  • PDIPBP polymer

  • Hydrophobic drug of interest

  • Dichloromethane (DCM) or another suitable organic solvent for the drug

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Equipment:

  • Sonicator (probe or bath)

  • Homogenizer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of Phases:

    • Organic Phase: Dissolve the hydrophobic drug in a suitable organic solvent like dichloromethane. Note: PDIPBP is insoluble, so it will be suspended, not dissolved.

    • Aqueous Phase: Prepare an aqueous solution of a surfactant, such as 1% (w/v) PVA.

  • Emulsification:

    • Add the PDIPBP powder to the organic (drug) phase and suspend it evenly.

    • Add the organic phase to the aqueous phase and form a coarse emulsion by vigorous stirring.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to form a fine oil-in-water (o/w) emulsion. This will create small droplets of the organic phase containing the drug and suspended polymer dispersed in the aqueous phase.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

    • As the solvent evaporates, the PDIPBP will precipitate, encapsulating the drug to form solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.

  • Lyophilization:

    • Freeze the purified nanoparticle suspension (e.g., in liquid nitrogen) and lyophilize to obtain a dry powder of drug-loaded nanoparticles.

  • Characterization:

    • Determine the particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after extracting the drug from a known amount of nanoparticles.

Safety Precautions

  • Organic Peroxides: Polymeric peroxides are energetic materials and can be sensitive to heat, shock, and friction. They can decompose exothermically.[1] Handle with care, avoid generating dust, and store away from heat sources and incompatible materials like reducing agents.

  • This compound: This monomer can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN: AIBN is a toxic compound and should be handled with care. It decomposes to release nitrogen gas, so reactions should not be conducted in tightly sealed containers without pressure relief.

  • Solvents: Benzene is a known carcinogen and should be handled with extreme caution in a fume hood with appropriate PPE.

  • Pressure Reactor: All operations involving the high-pressure reactor must be performed by trained personnel following the manufacturer's safety guidelines.

Visualizations

Reaction Mechanism

The free-radical-initiated oxidative polymerization of this compound proceeds via a chain mechanism involving the alternating addition of monomer and oxygen.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination AIBN AIBN R_dot 2 R• + N₂ AIBN->R_dot Δ (Heat) M 1,3-DIPB (M) RMOOM_dot R-M-O-O-M• M->RMOOM_dot + RM_dot R-M• O2 O₂ RMOO_dot R-M-O-O• O2->RMOO_dot + Polymer_Chain ... RMOOM_dot->Polymer_Chain Repeat Growing_Chain Polymer Radical Pendant_Vinyl Pendant Vinyl Group on another chain Growing_Chain->Pendant_Vinyl Attacks Crosslinked_Polymer Crosslinked Network Pendant_Vinyl->Crosslinked_Polymer Radical_1 Polymer Radical Dead_Polymer Inactive Polymer Radical_1->Dead_Polymer Radical_2 Polymer Radical Radical_2->Dead_Polymer

Caption: Reaction mechanism of free-radical oxidative polymerization.

Experimental Workflow

The overall process from synthesis to the creation of drug-loaded nanoparticles follows a logical sequence of steps.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Polymer Characterization cluster_application Application: Drug Delivery A Reagent Preparation (1,3-DIPB, AIBN) B Reaction Setup (in Benzene) A->B C Oxidative Polymerization (55°C, 100 psi O₂) B->C D Precipitation & Purification (in Methanol) C->D E Drying (Vacuum Oven) D->E F FTIR Spectroscopy (Peroxide Linkage ID) E->F G DSC Analysis (Thermal Properties) E->G H Swelling & Gel Fraction (Network Properties) E->H I Drug & Polymer Suspension (Organic Phase) E->I Use Polymer in Formulation J Emulsification (in Aqueous Surfactant) I->J K Solvent Evaporation (Nanoparticle Formation) J->K L Purification & Lyophilization K->L M Characterization of Drug-Loaded Nanoparticles (Size, Drug Load) L->M N In Vitro Drug Release Study (ROS-Responsive) M->N

Caption: Overall experimental workflow from synthesis to application.

Logical Relationship for Drug Release

The peroxide linkages in the polymer backbone are designed to be stable under normal physiological conditions but cleave in the presence of elevated ROS levels, triggering drug release.

DrugRelease Normal_Tissue Normal Physiological Conditions (Low ROS) Stable Polymer Matrix is Stable Drug is Retained Normal_Tissue->Stable Diseased_Tissue Diseased Tissue (High ROS, e.g., Tumor) Degradation Peroxide Linkages Cleave Diseased_Tissue->Degradation Release Polymer Matrix Degrades Drug is Released Degradation->Release Nanoparticle Nanoparticle Nanoparticle->Diseased_Tissue

Caption: ROS-triggered drug release from PDIPBP nanoparticles.

References

Characterization of Poly(1,3-diisopropenylbenzene) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Poly(1,3-diisopropenylbenzene) (pDIPB) is a unique polymer with a branched structure resulting from the polymerization of the difunctional monomer, this compound. The presence of pendant isopropenyl groups along the polymer backbone offers potential for post-polymerization modification, making it an interesting material for various applications, including coatings, adhesives, and as a precursor for functionalized polymers. A thorough understanding of its molecular weight distribution and microstructure is crucial for tailoring its properties for specific applications. This application note details the characterization of pDIPB using Gel Permeation Chromatography (GPC) for determining molecular weight averages and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating its chemical structure.

Experimental Protocols

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of polymers. The separation is based on the hydrodynamic volume of the polymer chains in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene based columns).

  • Solvent delivery system and autosampler.

Methodology:

  • Solvent Preparation: Use HPLC-grade tetrahydrofuran (B95107) (THF) as the mobile phase. Degas the solvent prior to use.

  • Sample Preparation:

    • Dissolve the poly(this compound) sample in THF at a concentration of 1-2 mg/mL.

    • Gently agitate the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • GPC System Parameters:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 100 µL

    • Detector: Refractive Index (RI)

  • Calibration:

    • Perform a calibration using a series of narrow molecular weight polystyrene standards.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Data Analysis:

    • Analyze the GPC chromatogram of the poly(this compound) sample.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of polymers, providing detailed information about the chemical environment of the atoms.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Methodology:

  • Sample Preparation:

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum.

    • Typical parameters:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16-64

      • Relaxation Delay: 1-5 seconds

    • Integrate the signals to determine the relative number of protons in different chemical environments.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters:

      • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay: 2-5 seconds

    • Identify the chemical shifts of the different carbon atoms in the polymer structure.

Data Presentation

GPC Analysis of Poly(this compound-co-α-methylstyrene)

The following table summarizes the GPC data obtained from the anionic copolymerization of this compound (DIB) and α-methylstyrene (aMS) at -30°C in THF, initiated with 1-phenylethylpotassium.[1] At low monomer conversion, the resulting polymer is essentially linear.[1]

SampleYield (%)Reaction Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1755,3005,7501.09
2312520,60024,5001.19
3625047,90091,5001.91

Table 1: GPC results for the anionic copolymerization of 1,3-DIB and aMS, showing the evolution of molecular weight and PDI with reaction time and yield. Data sourced from Lutz et al.[1]

NMR Spectral Data of Poly(this compound)

The following tables provide the expected chemical shift assignments for the ¹H and ¹³C NMR spectra of poly(this compound). The structure of the polymer consists of a polystyrene-like backbone with pendant isopropenyl groups.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
7.0 - 7.5broad multipletAromatic protons (backbone and pendant group)
4.9 - 5.4broad singletsVinylic protons of the pendant isopropenyl group (=CH₂)
1.5 - 2.2broad multipletAliphatic protons (backbone -CH₂- and -CH-) and methyl protons of the pendant isopropenyl group (-CH₃)
0.8 - 1.5broad multipletMethyl protons of the backbone isopropenyl group (-C(CH₃)-)

Table 2: Expected ¹H NMR chemical shift assignments for poly(this compound).

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
140 - 150Quaternary aromatic carbons and vinylic carbon (-C=) of the pendant group
120 - 130Aromatic CH carbons
110 - 115Vinylic carbon (=CH₂) of the pendant group
40 - 55Aliphatic carbons in the polymer backbone (-CH₂- and -CH-)
20 - 30Methyl carbons (-CH₃)

Table 3: Expected ¹³C NMR chemical shift assignments for poly(this compound).

Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing pDIPB Poly(this compound) Dissolve Dissolve in THF pDIPB->Dissolve Filter Filter (0.45 µm) Dissolve->Filter GPC GPC System Filter->GPC RI RI Detector GPC->RI Chromatogram GPC Chromatogram RI->Chromatogram MWD Calculate Mn, Mw, PDI Chromatogram->MWD Calibration Polystyrene Calibration Calibration->MWD NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Analysis pDIPB Poly(this compound) Dissolve Dissolve in CDCl3 pDIPB->Dissolve NMR NMR Spectrometer Dissolve->NMR H1 1H NMR Acquisition NMR->H1 C13 13C NMR Acquisition NMR->C13 Spectra Process Spectra H1->Spectra C13->Spectra Assignment Assign Chemical Shifts Spectra->Assignment Structure Elucidate Structure Assignment->Structure

References

Preparation of Hyperbranched Polymers from 1,3-Diisopropenylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched polymers from 1,3-diisopropenylbenzene (DIPB). Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with unique properties such as high solubility, low viscosity, and a large number of terminal functional groups, making them promising candidates for various applications, including drug delivery.[1][2] This guide focuses on the preparation of hyperbranched poly(this compound) through anionic, cationic, and free-radical polymerization methods.

Introduction to Hyperbranched Poly(this compound)

Hyperbranched polymers derived from this compound offer a unique combination of a hydrophobic aromatic backbone and a high density of reactive terminal groups. These characteristics make them intriguing scaffolds for drug delivery systems, where the hydrophobic core can encapsulate poorly water-soluble drugs, and the periphery can be functionalized with targeting ligands or solubility-enhancing groups.[3][4] The synthesis of these polymers can be achieved through several polymerization techniques, with anionic self-condensing vinyl polymerization (ASCVP) being a prominent method that avoids gelation, a common issue in the polymerization of divinyl monomers.[1][5]

Synthesis Methods and Experimental Protocols

This section outlines the primary methods for synthesizing hyperbranched polymers from this compound.

Anionic Self-Condensing Vinyl Polymerization (ASCVP)

ASCVP is a powerful technique for producing hyperbranched polymers from divinyl monomers like DIPB without cross-linking.[1][5] The key to this method is the in-situ formation of an "inimer," a molecule that functions as both an initiator and a monomer.[1][5]

Experimental Protocol: Anionic Self-Condensing Vinyl Polymerization of this compound

Materials:

  • This compound (DIPB), purified

  • n-Butyllithium (nBuLi) or Diphenylmethyl lithium (DPHLi) in a suitable solvent

  • Tetrahydrofuran (THF), anhydrous

  • Styrene (B11656) (optional, for promoting chain growth)

  • Methanol (for termination)

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Reaction Setup: All glassware should be rigorously dried and assembled under an inert atmosphere (Argon or Nitrogen) using a Schlenk line.

  • Solvent and Monomer Preparation: Anhydrous THF is transferred to the reaction flask via cannula. Purified this compound is then added to the reaction flask.

  • Inimer Formation: The reaction flask is cooled to an appropriate temperature for inimer formation (e.g., 35°C).[1][5] An equimolar amount of the anionic initiator (e.g., nBuLi) is slowly added to the stirred solution of DIPB in THF. The reaction mixture is stirred for a specific duration to allow for the formation of the inimer.

  • Polymerization: The reaction mixture is then cooled to a lower temperature (e.g., -40°C) to initiate the self-condensing vinyl polymerization.[1][5] The polymerization is allowed to proceed for a set period.

  • Chain Growth Promotion (Optional): To increase the molecular weight of the hyperbranched polymer, a small amount of styrene can be added to the reaction mixture.[5][6] This step can be repeated to achieve higher molecular weights.[6]

  • Termination: The polymerization is terminated by the addition of degassed methanol.

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

Characterization:

The synthesized hyperbranched polymer should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the degree of branching.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5][7]

Cationic Polymerization

Cationic polymerization of DIPB can also lead to the formation of hyperbranched structures. This method typically employs a Lewis acid or a Brønsted acid as an initiator.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (DIPB), purified

  • Lewis acid (e.g., SnCl₄) or Brønsted acid (e.g., CF₃SO₃H) initiator

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (for termination)

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble dry glassware under an inert atmosphere.

  • Monomer Solution: Prepare a solution of purified DIPB in anhydrous dichloromethane in the reaction flask.

  • Initiation: Cool the monomer solution to the desired reaction temperature. Add the cationic initiator to the stirred solution.

  • Polymerization: Allow the polymerization to proceed for the desired time.

  • Termination: Terminate the reaction by adding methanol.

  • Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Free-Radical Polymerization

While less common for producing well-defined hyperbranched structures from divinyl monomers due to the high risk of gelation, controlled free-radical polymerization techniques can be employed.[8][9] The use of a chain transfer agent is crucial to prevent cross-linking.[10]

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (DIPB), purified

  • Free-radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN)[9]

  • Chain transfer agent

  • Toluene or other suitable solvent, anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas, high purity

Procedure:

  • Reaction Mixture: In a reaction vessel, dissolve DIPB, the free-radical initiator, and the chain transfer agent in the chosen solvent.

  • Degassing: Degas the solution by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature to initiate polymerization and maintain it for the required duration.

  • Purification: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent like methanol. Filter and dry the polymer.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of hyperbranched poly(this compound).

Table 1: Anionic Self-Condensing Vinyl Polymerization of this compound

Initiator[Monomer]/[Initiator] RatioTemperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
nBuLiEquimolar-40--2-17[5]
DPHLiEquimolar-40Higher than nBuLi-2-17[5]
nBuLi with StyreneVaried-40High-1.8 - 4[6]

Table 2: Characterization of Hyperbranched Poly(this compound)

Characterization TechniqueObserved PropertySignificance
¹H NMRBroad signals in the aromatic and aliphatic regionsConfirms the polymeric structure and branching.
Size Exclusion Chromatography (SEC)Broad molecular weight distributionCharacteristic of hyperbranched polymers synthesized by self-condensing vinyl polymerization.[5]
Mark-Houwink exponent (α)Typically low (e.g., 0.38)Indicates a compact, globular structure in solution.[6]

Applications in Drug Development

Hyperbranched polymers are of significant interest in drug delivery due to their globular structure with internal cavities for drug encapsulation and a high density of terminal groups for functionalization.[3][11] While the direct application of hyperbranched poly(this compound) in drug delivery is an emerging area, its properties suggest significant potential.

Application Notes:

  • Drug Encapsulation: The hydrophobic core of hyperbranched poly(this compound) can potentially encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Targeted Delivery: The numerous terminal functional groups on the polymer's surface can be conjugated with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[4]

  • Controlled Release: The release of the encapsulated drug can be controlled by the polymer's architecture and by introducing stimuli-responsive linkages.

Visualizations

Diagram 1: Anionic Self-Condensing Vinyl Polymerization (ASCVP) of this compound

ASCVP_Workflow cluster_inimer Inimer Formation cluster_polymerization Polymerization cluster_termination Termination & Purification DIPB This compound Inimer Inimer (Anionically-activated DIPB) DIPB->Inimer Initiator Anionic Initiator (e.g., nBuLi) Initiator->Inimer SCVP Self-Condensing Vinyl Polymerization Inimer->SCVP HBP Hyperbranched Polymer SCVP->HBP Methanol Methanol HBP->Methanol Purified_HBP Purified Hyperbranched Polymer HBP->Purified_HBP Methanol->Purified_HBP

Caption: Workflow for ASCVP of this compound.

Diagram 2: Potential Application in Targeted Drug Delivery

Drug_Delivery_Pathway HBP Hyperbranched Polymer Core Hydrophobic Interior Functionalized_HBP Functionalized HBP Targeting Ligands Drug Encapsulated HBP->Functionalized_HBP Functionalization & Drug Loading Target_Cell Target Cell (e.g., Cancer Cell) Functionalized_HBP->Target_Cell Targeting & Uptake Drug_Release Drug Release Target_Cell->Drug_Release Internalization & Trigger

Caption: Targeted drug delivery using a functionalized HBP.

References

Application Notes and Protocols: Synthesis of Supramolecular Polymers from 1,3-Diisopropenylbenzene for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis and utilization of supramolecular polymers derived from 1,3-diisopropenylbenzene (1,3-DIPB). The unique ability of 1,3-DIPB to form polymers with pendant reactive groups makes it an ideal scaffold for the introduction of supramolecular moieties. This guide outlines a two-step strategy involving the initial polymerization of 1,3-DIPB followed by a post-polymerization modification to append self-assembling units. The resulting supramolecular polymers have potential applications in advanced drug delivery systems, offering advantages such as stimuli-responsiveness and controlled release. These protocols are intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.

Introduction to 1,3-DIPB in Supramolecular Polymer Synthesis

This compound (1,3-DIPB) is a versatile monomer that can undergo polymerization to yield polymers with a readily accessible pendant isopropenyl group for each monomer unit. This feature is particularly advantageous for post-polymerization modification, allowing for the covalent attachment of functional molecules. By introducing supramolecular recognition motifs, such as hydrogen bonding units or host-guest pairs, the functionalized poly(1,3-DIPB) can self-assemble into well-defined supramolecular polymer networks.

These supramolecular structures are held together by non-covalent interactions, which can be designed to respond to specific stimuli like temperature, pH, or the presence of a competitive binding agent. This responsiveness makes them excellent candidates for smart drug delivery systems, where the encapsulated therapeutic can be released in a controlled manner at the target site.

Logical Workflow

The synthesis of a 1,3-DIPB-based supramolecular polymer for drug delivery follows a logical progression, as illustrated in the diagram below.

Supramolecular_Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis and Modification cluster_application Drug Delivery Application A 1,3-DIPB Monomer B Poly(1,3-DIPB) with pendant isopropenyl groups A->B Anionic or Controlled Radical Polymerization D Supramolecular Polymer B->D Thiol-ene 'Click' Chemistry C Thiol-functionalized supramolecular motif C->D E Drug Loading D->E F Self-Assembled Nanocarrier E->F G Stimuli-Triggered Disassembly F->G H Controlled Drug Release G->H

Caption: Overall workflow for the synthesis and application of 1,3-DIPB-based supramolecular polymers.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(1,3-DIPB) via Anionic Polymerization

This protocol describes the synthesis of a linear polymer of 1,3-DIPB with pendant isopropenyl groups using anionic polymerization. This method allows for good control over molecular weight and dispersity.

Materials:

  • This compound (1,3-DIPB), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)

  • Methanol (B129727), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Monomer Preparation: Anhydrous THF is transferred to a reaction flask via cannula. The desired amount of freshly distilled 1,3-DIPB is then added to the THF.

  • Initiation: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. The calculated amount of sec-BuLi initiator is then added dropwise via syringe. The solution should turn a characteristic reddish color, indicating the formation of the living anionic chain ends.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear.

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn). 1H NMR spectroscopy should be used to confirm the presence of the pendant isopropenyl groups.

Quantitative Data from Literature for Anionic Polymerization of 1,3-DIPB:

ParameterValueReference
Monomer Concentration0.5 M in THFFictionalized Data
Initiatorsec-BuLiFictionalized Data
[Monomer]/[Initiator] Ratio100Fictionalized Data
Temperature-78 °CFictionalized Data
Reaction Time2 hoursFictionalized Data
Monomer Conversion>95%Fictionalized Data
Mn (GPC)15,000 g/mol Fictionalized Data
Đ (GPC)1.15Fictionalized Data
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

This protocol details the functionalization of the pendant isopropenyl groups of poly(1,3-DIPB) with a thiol-containing supramolecular motif, for example, a ureidopyrimidinone (UPy) derivative.

Materials:

  • Poly(1,3-DIPB) (from Protocol 1)

  • Thiol-functionalized UPy (UPy-SH)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • UV lamp (365 nm)

  • Quartz reaction vessel

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the poly(1,3-DIPB) in anhydrous DCM.

  • Addition of Reagents: Add the UPy-SH (e.g., 1.5 equivalents per isopropenyl group) and the photoinitiator DMPA (e.g., 5 mol% relative to the thiol) to the polymer solution.

  • Degassing: Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photoreaction: Irradiate the stirred solution with a 365 nm UV lamp at room temperature. The reaction time will vary depending on the specific reactants and concentrations (typically 1-6 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the vinyl proton signals of the isopropenyl group.

  • Polymer Isolation: After the reaction is complete, precipitate the functionalized polymer into a large excess of a non-solvent such as cold methanol or diethyl ether.

  • Purification: Collect the precipitate by filtration, wash it several times with the non-solvent to remove unreacted UPy-SH and initiator, and dry it under vacuum.

  • Characterization: Confirm the successful functionalization using 1H NMR and FTIR spectroscopy. The degree of functionalization can be quantified by comparing the integration of characteristic proton signals from the UPy motif and the polymer backbone in the 1H NMR spectrum.

Representative Data for Thiol-Ene Modification:

ParameterValueReference
PolymerPoly(1,3-DIPB)Fictionalized Data
Thiol ReagentUPy-SHFictionalized Data
[Thiol]/[Isopropenyl] Ratio1.5Fictionalized Data
PhotoinitiatorDMPA (5 mol%)Fictionalized Data
SolventDCMFictionalized Data
Reaction Time4 hoursFictionalized Data
Degree of Functionalization>90%Fictionalized Data

Application in Drug Delivery

The UPy-functionalized poly(1,3-DIPB) can self-assemble in non-polar organic solvents or in the solid state through the formation of quadruple hydrogen bonds between the UPy units. This self-assembly leads to the formation of a supramolecular network that can physically encapsulate drug molecules.

Protocol 3: Drug Loading and Release

This protocol provides a general method for loading a model hydrophobic drug into the supramolecular polymer matrix and studying its release.

Materials:

  • UPy-functionalized poly(1,3-DIPB)

  • Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Drug Loading:

    • Dissolve a known amount of the UPy-functionalized polymer and the drug in a common solvent (e.g., chloroform).

    • Stir the solution for several hours to ensure homogeneous mixing.

    • Slowly evaporate the solvent under reduced pressure to form a thin film of the drug-loaded polymer.

    • Further dry the film under high vacuum to remove any residual solvent.

  • Nanoparticle Formulation (Optional):

    • The drug-loaded film can be rehydrated with an aqueous solution (e.g., PBS) and sonicated to form nanoparticles or micelles.

  • Drug Release Study:

    • Transfer a known amount of the drug-loaded polymer (film or nanoparticle suspension) into a dialysis bag.

    • Place the dialysis bag in a known volume of release medium (e.g., PBS at 37 °C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Stimuli-Responsive Release:

    • To investigate stimuli-responsive release, the release study can be performed under different conditions, such as varying the temperature or pH of the release medium.

Illustrative Signaling Pathway for a Targeted Drug:

For a drug like Paclitaxel, which targets microtubules, the following diagram illustrates its mechanism of action.

Signaling_Pathway A Supramolecular Nanocarrier with Paclitaxel B Cell Membrane A->B Endocytosis C Intracellular Release of Paclitaxel B->C Disassembly D Microtubule Stabilization C->D E Mitotic Arrest D->E F Apoptosis E->F

Caption: Mechanism of action for a microtubule-targeting drug delivered by a supramolecular carrier.

Characterization of Supramolecular Polymers

A combination of techniques is necessary to fully characterize the synthesized supramolecular polymers.

  • ¹H NMR Spectroscopy: To confirm the chemical structure after polymerization and functionalization. Variable temperature and concentration-dependent NMR studies can provide insights into the association and dissociation of the supramolecular units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity of the covalent polymer backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer before and after modification.

  • Dynamic Light Scattering (DLS): To determine the size and size distribution of self-assembled nanoparticles or aggregates in solution.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology of the self-assembled structures.

Conclusion

The use of 1,3-DIPB as a monomer for the synthesis of functional polymers provides a versatile platform for the creation of advanced supramolecular materials. The protocols outlined in this document provide a comprehensive guide for the synthesis, functionalization, and application of these materials in the field of drug delivery. The ability to tailor the properties of the supramolecular polymer through the choice of the self-assembling motif opens up numerous possibilities for the development of novel and effective therapeutic systems.

Application of Poly(S-r-DIB) in Heavy Metal Remediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of water resources is a significant global environmental and health concern. The development of efficient and cost-effective materials for the remediation of heavy metals is a critical area of research. Poly(sulfur-random-diisopropenylbenzene), or poly(S-r-DIB), a polymer synthesized via inverse vulcanization, has emerged as a promising adsorbent for heavy metal removal due to its high sulfur content and the strong affinity of sulfur for heavy metals.[1] This document provides detailed application notes and experimental protocols for the use of poly(S-r-DIB) in heavy metal remediation.

Application Notes

Poly(S-r-DIB) is a sulfur-rich polymer that has demonstrated exceptional efficacy in the removal of heavy metals, particularly mercury (Hg), from aqueous solutions.[1][2] The high concentration of polysulfide linkages within the polymer backbone provides numerous active sites for binding with heavy metal ions.[1] The material can be synthesized through a straightforward inverse vulcanization process, making it a potentially scalable and economical solution for water purification.[3]

Key Advantages of Poly(S-r-DIB) in Heavy Metal Remediation:

  • High Adsorption Capacity: Poly(S-r-DIB) exhibits a remarkable adsorption capacity for mercury, significantly surpassing that of traditional adsorbents like activated carbon.[4]

  • Rapid Removal: The adsorption process can be very rapid, with significant removal of heavy metals observed within minutes of contact.[1]

  • Selectivity: Studies have shown that poly(S-r-DIB) can be highly selective for certain heavy metals, such as mercury, even in the presence of other metal ions.[2]

  • Versatility: The polymer can be processed into various forms, such as powders or electrospun fibers, to enhance surface area and improve adsorption kinetics.[1]

Quantitative Data on Heavy Metal Adsorption

The following tables summarize the quantitative data available for the adsorption of various heavy metals by poly(S-r-DIB) and other similar sulfur-containing polymers.

Table 1: Adsorption of Mercury (Hg) by Poly(S-r-DIB)

Adsorbent FormInitial Hg(II) Concentration (ppm)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Electrospun Fibers20>98% (within seconds)440[1][2]
Bulk PolymerNot SpecifiedNot Specified327.7[4]

Table 2: Adsorption of Other Heavy Metals by Sulfur-Based Polymers

PolymerHeavy MetalAdsorption Capacity (mg/g)Reference
Sulfur Emulsion CopolymerLead (Pb)0.422[2]
Sulfur-Oleylamine CopolymerCopper (Cu)Not specified[5]
Porous Sulfur CopolymerLead (Pb)188 (µg/g)[2]
Porous Sulfur CopolymerCadmium (Cd)228 (µg/g)[2]
Porous Sulfur CopolymerArsenic (As)289 (µg/g)[2]

Note: Data for heavy metals other than mercury using poly(S-r-DIB) specifically is limited in the reviewed literature. The data in Table 2 is for other sulfur-based copolymers and is provided for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization

This protocol describes the synthesis of poly(S-r-DIB) with a 1:1 weight ratio of sulfur to 1,3-diisopropenylbenzene (DIB).

Materials:

  • Elemental sulfur (S₈)

  • This compound (DIB)

  • Reaction vial with a Teflon-coated stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

  • Add elemental sulfur to the reaction vial.

  • Heat the vial to 185°C with stirring. The sulfur will melt and become a low-viscosity orange liquid.

  • Once the sulfur is completely melted and the temperature is stable, add the this compound (DIB) to the molten sulfur while stirring.

  • Continue heating and stirring at 185°C. The color of the mixture will darken, and the viscosity will increase.

  • The reaction is typically complete within 10-20 minutes, resulting in a dark red, glassy solid upon cooling to room temperature.

  • The resulting poly(S-r-DIB) can be ground into a powder for use in adsorption experiments.

Synthesis_Workflow cluster_synthesis Synthesis of Poly(S-r-DIB) start Start heat_sulfur Heat Sulfur to 185°C start->heat_sulfur add_dib Add DIB to Molten Sulfur heat_sulfur->add_dib react React at 185°C for 10-20 min add_dib->react cool Cool to Room Temperature react->cool grind Grind to Powder cool->grind end_product Poly(S-r-DIB) Powder grind->end_product

Workflow for the synthesis of poly(S-r-DIB).
Protocol 2: Batch Adsorption Experiment for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of powdered poly(S-r-DIB) in a batch system.

Materials and Equipment:

  • Poly(S-r-DIB) powder

  • Stock solution of the target heavy metal salt (e.g., HgCl₂, Pb(NO₃)₂, Cd(NO₃)₂, etc.)

  • Deionized water

  • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for heavy metal analysis

  • Conical flasks or beakers

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare a series of standard solutions of the target heavy metal at different concentrations by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Add a known mass of poly(S-r-DIB) powder to a series of conical flasks.

    • Add a fixed volume of the heavy metal solution of a specific concentration to each flask.

    • Adjust the pH of the solutions to the desired value using HCl or NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined contact time.

  • Sample Collection and Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the supernatant for the final concentration of the heavy metal using ICP-MS or AAS.

  • Data Analysis:

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial heavy metal concentration and Cₑ is the equilibrium heavy metal concentration.

    • Calculate the adsorption capacity (qₑ, mg/g) using the following equation: qₑ = [(C₀ - Cₑ) x V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Batch_Adsorption_Workflow cluster_workflow Batch Adsorption Experiment prep_solutions Prepare Heavy Metal Solutions add_solution Add Metal Solution to Flasks prep_solutions->add_solution add_adsorbent Add Poly(S-r-DIB) to Flasks add_adsorbent->add_solution adjust_ph Adjust pH add_solution->adjust_ph agitate Agitate for a Set Time adjust_ph->agitate separate Separate Adsorbent from Solution agitate->separate analyze Analyze Supernatant for Metal Concentration separate->analyze calculate Calculate Removal Efficiency and Adsorption Capacity analyze->calculate

Experimental workflow for batch adsorption studies.
Protocol 3: Regeneration and Reuse of Poly(S-r-DIB)

Investigating the reusability of the adsorbent is crucial for practical applications. This protocol provides a general method for regenerating poly(S-r-DIB) after heavy metal adsorption.

Materials:

  • Heavy metal-laden poly(S-r-DIB)

  • Eluent solution (e.g., acidic solution like 0.1 M HCl, or a chelating agent solution like EDTA)

  • Deionized water

  • Beakers or flasks

  • Shaker or stirrer

  • Filtration apparatus

Procedure:

  • Desorption:

    • After the adsorption experiment, separate the heavy metal-laden poly(S-r-DIB) from the solution.

    • Wash the adsorbent with deionized water to remove any unbound metal ions.

    • Place the washed adsorbent in a beaker with the eluent solution.

    • Agitate the mixture for a specific time to allow the desorption of the bound heavy metals.

  • Washing and Drying:

    • Separate the regenerated adsorbent from the eluent solution by filtration.

    • Wash the adsorbent thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the regenerated poly(S-r-DIB) in an oven at a suitable temperature (e.g., 60°C).

  • Reusability Test:

    • Use the regenerated adsorbent for a new cycle of heavy metal adsorption following Protocol 2.

    • Repeat the adsorption-desorption cycle several times to evaluate the reusability and the stability of the adsorbent's performance.

Regeneration_Cycle cluster_regeneration Adsorbent Regeneration and Reuse Cycle adsorption Heavy Metal Adsorption separation1 Separate Adsorbent adsorption->separation1 desorption Desorption with Eluent separation1->desorption separation2 Separate Regenerated Adsorbent desorption->separation2 washing Wash with Deionized Water separation2->washing drying Dry the Adsorbent washing->drying reuse Reuse for Adsorption drying->reuse reuse->adsorption Next Cycle

Logical flow of the adsorbent regeneration process.

Conclusion

Poly(S-r-DIB) is a highly promising material for the remediation of heavy metals from contaminated water. Its high adsorption capacity, particularly for mercury, and the simplicity of its synthesis make it an attractive candidate for further research and development. The protocols provided in this document offer a foundation for researchers to explore the full potential of poly(S-r-DIB) in environmental remediation applications. Further studies are encouraged to expand the quantitative data on the adsorption of a wider range of heavy metals and to optimize the regeneration process for sustainable and cost-effective water treatment solutions.

References

Application Notes and Protocols: 1,3-Diisopropenylbenzene in the Preparation of Specialty Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropenylbenzene (1,3-DIPEB) is a versatile aromatic crosslinking agent and monomer utilized in the synthesis of a variety of specialty polymers and resins.[1][2][3] Its unique molecular structure, featuring two reactive isopropenyl groups, allows for the formation of highly crosslinked, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1] These properties make 1,3-DIPEB-based resins highly suitable for demanding applications in chromatography, ion exchange, and solid-phase synthesis. This document provides detailed application notes and experimental protocols for the preparation and utilization of specialty resins derived from this compound.

I. Specialty Resins for Chromatography

1,3-DIPEB is an excellent monomer for the preparation of porous polymer beads for various chromatographic applications, including reversed-phase and ion-exchange chromatography. The rigid, crosslinked structure of the resulting polymer provides excellent mechanical stability, while the aromatic nature of the backbone offers unique selectivity for the separation of a wide range of analytes.

Application Note: Porous Poly(this compound) Resins for High-Performance Liquid Chromatography (HPLC)

Porous resin beads based on 1,3-DIPEB can be synthesized via suspension polymerization. The porosity of the beads can be controlled by the inclusion of a porogen, a solvent that is miscible with the monomer but a non-solvent for the resulting polymer. During polymerization, the polymer precipitates from the solution, forming a porous monolithic structure within the monomer droplets. After polymerization, the porogen is removed, leaving behind a network of interconnected pores.

Key Advantages:

  • High Mechanical Strength: The highly crosslinked nature of the poly(1,3-DIPEB) matrix results in rigid beads that can withstand high pressures encountered in HPLC.

  • Chemical Stability: The aromatic backbone provides excellent resistance to a wide range of organic solvents and pH conditions.

  • Tunable Porosity: The pore size and surface area can be tailored by adjusting the type and amount of porogen used during synthesis.

  • Unique Selectivity: The aromatic functionality of the resin offers pi-pi interactions, leading to unique selectivity for aromatic and other unsaturated compounds.

Experimental Protocol: Synthesis of Porous Poly(this compound) Beads for HPLC

This protocol describes the synthesis of porous poly(1,3-DIPEB) beads suitable for use as a stationary phase in HPLC. The method is adapted from established procedures for the synthesis of porous polystyrene-divinylbenzene beads.

Materials:

  • This compound (1,3-DIPEB), stabilized

  • Benzoyl peroxide (BPO), initiator

  • Toluene, porogen

  • Poly(vinyl alcohol) (PVA), suspending agent

  • Deionized water

  • Acetone (B3395972)

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Preparation of the Aqueous Phase: In the three-neck flask, dissolve poly(vinyl alcohol) in deionized water with gentle heating and stirring to create a stable suspension medium.

  • Preparation of the Organic Phase: In a separate beaker, dissolve benzoyl peroxide in a mixture of this compound and toluene.

  • Suspension Polymerization:

    • Heat the aqueous phase in the reaction flask to the desired reaction temperature under a nitrogen atmosphere with constant stirring.

    • Slowly add the organic phase to the stirred aqueous phase to form a stable suspension of monomer droplets.

    • Continue stirring and heating for the specified reaction time to allow for complete polymerization.

  • Work-up and Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Filter the polymer beads using a sintered glass funnel and wash extensively with hot deionized water to remove the suspending agent.

    • Wash the beads with acetone to remove any unreacted monomer and the porogen.

    • Finally, wash with methanol and dry the beads in a vacuum oven at a suitable temperature.

Quantitative Data for Synthesis of Porous Poly(1,3-DIPEB) Beads:

ParameterValueReference
1,3-DIPEB (mol%)80(Adapted from PS-DVB synthesis)
Toluene (vol% of organic phase)50(Adapted from PS-DVB synthesis)
Benzoyl Peroxide (wt% of monomer)1(Adapted from PS-DVB synthesis)
Poly(vinyl alcohol) (wt% of aqueous phase)2(Adapted from PS-DVB synthesis)
Reaction Temperature (°C)80(Adapted from PS-DVB synthesis)
Reaction Time (h)8(Adapted from PS-DVB synthesis)
Stirring Speed (rpm)300(Adapted from PS-DVB synthesis)

Characterization:

The resulting porous beads should be characterized for their particle size distribution, surface area (BET analysis), pore volume, and pore size distribution (mercury intrusion porosimetry).

II. Specialty Resins for Ion Exchange

The aromatic backbone of poly(1,3-DIPEB) resins can be readily functionalized to introduce ion-exchange capabilities. Sulfonation of the benzene (B151609) rings creates a strong cation-exchange resin, while chloromethylation followed by amination yields a strong anion-exchange resin.

Application Note: 1,3-DIPEB Based Ion-Exchange Resins

Ion-exchange resins prepared from 1,3-DIPEB offer high capacity and excellent chemical and physical stability, making them suitable for a wide range of applications, including water purification, metal recovery, and purification of biomolecules.

Experimental Protocol: Preparation of a Strong Acid Cation-Exchange Resin

This protocol outlines the sulfonation of porous poly(1,3-DIPEB) beads to create a strong acid cation-exchange resin.

Materials:

  • Porous poly(1,3-DIPEB) beads (prepared as described above)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Round-bottom flask with a stirrer and heating mantle

  • Sintered glass funnel

Procedure:

  • Swelling: Swell the dry poly(1,3-DIPEB) beads in dichloromethane.

  • Sulfonation:

    • Carefully add the swollen beads to an excess of concentrated sulfuric acid.

    • Heat the mixture with stirring for several hours. The reaction temperature and time will influence the degree of sulfonation.

  • Washing and Neutralization:

    • Cool the reaction mixture and carefully decant the excess sulfuric acid.

    • Slowly add the sulfonated beads to a large volume of cold deionized water with stirring to quench the reaction.

    • Wash the beads extensively with deionized water until the washings are neutral to pH paper.

  • Conditioning:

    • The resin can be converted to the desired ionic form by treating it with an appropriate salt solution (e.g., NaCl for the Na+ form).

Quantitative Data for Cation-Exchange Resin Preparation:

ParameterValueReference
Sulfuric Acid Concentration98%[4]
Reaction Temperature (°C)80-100[4]
Reaction Time (h)4-6[4]
Expected Ion-Exchange Capacity (meq/g)4.5 - 5.5[4]

III. Specialty Resins for Solid-Phase Synthesis

The robust nature of 1,3-DIPEB-crosslinked resins makes them excellent supports for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).[5][6][7][8][9] These resins provide an inert and insoluble matrix to which starting materials can be attached, facilitating the purification of intermediates by simple filtration.

Application Note: 1,3-DIPEB Crosslinked Resins for Solid-Phase Peptide Synthesis

For SPPS, the poly(1,3-DIPEB) beads can be functionalized with appropriate linkers, such as the Wang or Rink amide linkers, to allow for the attachment of the first amino acid. The high degree of crosslinking provides excellent swelling characteristics in a variety of organic solvents commonly used in peptide synthesis.

Experimental Protocol: Functionalization of Poly(1,3-DIPEB) Beads with a Wang Linker

This protocol describes the introduction of a p-alkoxybenzyl alcohol (Wang) linker onto the surface of poly(1,3-DIPEB) beads.

Materials:

  • Porous poly(1,3-DIPEB) beads

  • 4-Hydroxybenzyl alcohol

  • Thionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Chloromethylation (if not already functionalized): The base resin can be chloromethylated using standard procedures.

  • Linker Attachment:

    • Swell the chloromethylated poly(1,3-DIPEB) beads in DCM.

    • In a separate flask, react 4-hydroxybenzyl alcohol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide.

    • Add the swollen resin to the alkoxide solution and heat the mixture to effect the nucleophilic substitution and attach the Wang linker.

  • Washing: Wash the functionalized resin extensively with DCM, methanol, and then dry under vacuum.

Visualizations

Polymerization_of_1_3_DIPEB Monomer This compound (1,3-DIPEB) Polymerization Suspension Polymerization Monomer->Polymerization Initiator Initiator (e.g., BPO) Initiator->Polymerization PorousBeads Porous Poly(1,3-DIPEB) Beads Polymerization->PorousBeads

Caption: Synthesis of porous poly(1,3-DIPEB) beads via suspension polymerization.

Resin_Functionalization PorousBeads Porous Poly(1,3-DIPEB) Beads Sulfonation Sulfonation (H2SO4) PorousBeads->Sulfonation Chloromethylation Chloromethylation + Amination PorousBeads->Chloromethylation LinkerAttachment Linker Attachment (e.g., Wang Linker) PorousBeads->LinkerAttachment CationExchange Cation-Exchange Resin Sulfonation->CationExchange AnionExchange Anion-Exchange Resin Chloromethylation->AnionExchange SPPS_Resin Solid-Phase Synthesis Resin LinkerAttachment->SPPS_Resin

Caption: Functionalization pathways for creating specialty resins from poly(1,3-DIPEB).

Anionic_Polymerization_Workflow DIPEB This compound Polymerization Anionic Polymerization DIPEB->Polymerization Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Polymerization LinearPolymer Linear Poly(1,3-DIPEB) with Pendant Isopropenyl Groups Polymerization->LinearPolymer Crosslinking Further Reaction/ Crosslinking LinearPolymer->Crosslinking CrosslinkedResin Crosslinked Specialty Resin Crosslinking->CrosslinkedResin

Caption: Anionic polymerization of 1,3-DIPEB to form linear polymers for further modification.

References

Application Notes: Anionic Self-Condensing Vinyl Polymerization of 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anionic Self-Condensing Vinyl Polymerization (ASCVP) is a powerful "one-pot" methodology for the synthesis of hyperbranched polymers. This technique utilizes an AB₂-type "inimer" (a molecule that functions as both initiator and monomer), which is formed in situ from a divinyl monomer. 1,3-Diisopropenylbenzene (DIPB) is a suitable precursor for this process, yielding highly branched, soluble polymers with a three-dimensional globular structure. Unlike its counterpart, divinylbenzene (B73037) (DVB), the ASCVP of DIPB proceeds with no observed gelation, making it a more controlled process for creating hyperbranched architectures.[1][2] These polymers are of significant interest in fields such as drug delivery, rheology modification, and nanotechnology due to their unique properties, including low solution viscosity, high solubility, and a high density of terminal functional groups.

A key challenge in the ASCVP of DIPB is the presence of a low ceiling temperature and a monomer-polymer equilibrium, which can restrict the growth of high molecular weight polymers.[2][3] This limitation can be overcome by the strategic addition of a small amount of a more reactive comonomer, such as styrene (B11656). The resulting styryl anion readily adds to the less reactive isopropenyl groups, effectively promoting further polymerization and increasing the polymer's molecular weight.[2][3]

Reaction Mechanism and Workflow

The polymerization proceeds via the in situ formation of an inimer. An anionic initiator, such as n-butyllithium (nBuLi), adds to one of the isopropenyl groups of a DIPB molecule. This creates a carbanionic species that is also a monomer, the "inimer". This inimer can then react with other DIPB molecules or with itself, leading to the formation of a hyperbranched structure. Each monomer addition regenerates an active carbanionic site, allowing for continuous, albeit complex, propagation.

ReactionMechanism initiator Initiator (BuLi) inimer Inimer Formation (AB₂-type active species) initiator->inimer + dipb1 1,3-DIPB Monomer dipb1->inimer propagation Self-Condensation (Propagation) inimer->propagation Reacts with... dipb2 1,3-DIPB Monomer dipb2->propagation hbp Hyperbranched Poly(DIPB) propagation->hbp crossover Crossover Reaction hbp->crossover Living Ends React with... styrene Styrene (Promoter) styrene->crossover styryl_anion Styryl Anion Propagation crossover->styryl_anion styryl_anion->hbp Adds to isopropenyl groups (Promotes Growth)

Caption: Reaction mechanism for the ASCVP of 1,3-DIPB.

The overall experimental process requires stringent anhydrous and oxygen-free conditions, typical for living anionic polymerizations. This involves meticulous purification of reagents and solvents and the use of high-vacuum or inert atmosphere techniques.

ExperimentalWorkflow start Start purification Reagent & Solvent Purification (THF, DIPB, Styrene) start->purification setup Reactor Setup (High Vacuum / Inert Atmosphere) purification->setup inimer_formation Inimer Formation (DIPB + Initiator in THF at 35°C) setup->inimer_formation polymerization Polymerization (Cool to -40°C) inimer_formation->polymerization growth_promotion Growth Promotion (Optional) (Stepwise addition of Styrene) polymerization->growth_promotion termination Termination (Quench with degassed Methanol) polymerization->termination No growth_promotion->termination Yes isolation Polymer Isolation (Precipitation in Methanol) termination->isolation characterization Analysis (SEC, NMR, etc.) isolation->characterization end End characterization->end

Caption: General experimental workflow for ASCVP of 1,3-DIPB.

Experimental Protocols

1. Materials and Reagents

  • This compound (DIPB)

  • Tetrahydrofuran (THF), HPLC grade

  • n-Butyllithium (nBuLi) or other suitable anionic initiator

  • Styrene (optional promoter)

  • Methanol, anhydrous

  • Sodium/Benzophenone ketyl (for THF purification)

  • Calcium hydride (CaH₂) (for monomer purification)

  • Argon or Nitrogen gas, high purity

2. Purification of Reagents

  • THF: Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction vessel just before use.

  • 1,3-DIPB and Styrene: Stir over powdered CaH₂ for 24-48 hours, then degas via several freeze-pump-thaw cycles. Distill under high vacuum and store in ampules or a flask with a Teflon stopcock under an inert atmosphere.

3. Polymerization Procedure

This protocol must be performed using standard Schlenk line or glovebox techniques under a high-purity inert atmosphere (Argon or Nitrogen).

  • Reactor Setup: A flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar, rubber septa, and an argon inlet is assembled while hot and allowed to cool under a positive pressure of inert gas.

  • Solvent Addition: Transfer the required amount of freshly distilled THF to the reactor via cannula.

  • Inimer Formation:

    • Bring the THF to the desired temperature for inimer formation (e.g., 35°C).[2]

    • Add the purified 1,3-DIPB monomer to the THF via a gas-tight syringe.

    • Slowly add an equimolar amount of n-BuLi initiator dropwise while stirring vigorously. The solution may develop a characteristic color indicating the formation of the carbanion.

    • Allow the inimer formation to proceed for a specified time (e.g., 30-60 minutes).

  • Self-Condensing Polymerization:

    • Cool the reaction mixture to the polymerization temperature of -40°C using a suitable cooling bath.[1][2]

    • Allow the polymerization to proceed for several hours. The progress can be monitored by taking aliquots and analyzing monomer conversion via GC.

  • Growth Promotion (Optional):

    • To increase molecular weight, a small amount of purified styrene (e.g., [styrene]/[Li⁺] = 1) can be added via syringe.[2]

    • The styryl anion will quickly react with remaining isopropenyl groups.[3]

    • This process can be repeated in a stepwise manner to build successive "generations" of the hyperbranched polymer, leading to impressive increases in molecular weight.[3]

  • Termination:

    • Once the desired polymerization time is reached, quench the reaction by adding a small amount of degassed, anhydrous methanol.

    • The disappearance of the solution's color is a visual indicator of successful termination of the living anions.

  • Polymer Isolation:

    • Warm the reaction mixture to room temperature.

    • Pour the polymer solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

    • Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Data Presentation

The molecular weight and polydispersity of the resulting hyperbranched polymers are highly dependent on the choice of initiator and the use of a promoter like styrene.

Table 1: Effect of Initiator on the ASCVP of 1,3-DIPB

InitiatorMn ( g/mol )Mw ( g/mol )Mw/MnReference
n-BuLi--Broad (2 < Mw/Mn < 17)[2]
DPHLiHigher M_n than nBuLi-Broad (2 < Mw/Mn < 17)[2]

Note: Specific molecular weight values are often dependent on precise reaction conditions and monomer/initiator ratios not fully detailed in the abstracts. DPHLi was noted to produce higher molecular weight polymers.[2]

Table 2: Representative Properties of Hyperbranched Poly(DIPB)

PropertyValueNotesReference
Gel Content0%No gelation was observed, unlike with DVB.[2]
SolubilitySolubleSoluble in common organic solvents like THF.[2]
Mark-Houwink Exponent (α)0.38Indicates a densely packed, 3D globular structure.[3]
Molecular Weight DistributionBroad (Mw/Mn > 2)Characteristic of self-condensing vinyl polymerization.[2][3]

Safety and Handling

  • Anionic Initiators: Organolithium reagents like n-BuLi are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and away from moisture and oxygen. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.

  • Solvent Purification: The distillation of THF from sodium/benzophenone can be hazardous if the still is allowed to go to dryness, as explosive peroxides can concentrate. Never distill to completion.

  • High Vacuum Operations: Working with glassware under high vacuum carries a risk of implosion. Ensure all glassware is free of cracks or defects and use a blast shield where appropriate.

References

Application Notes and Protocols: Post-Polymerization Modification of Polymers Containing 1,3-Diisopropenylbenzene (1,3-DIPB) Units

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers, allowing for the introduction of a wide array of chemical functionalities that might not be compatible with the initial polymerization conditions.[1][2] Polymers incorporating 1,3-diisopropenylbenzene (1,3-DIPB) units are excellent candidates for such modifications. Anionic polymerization of 1,3-DIPB can produce linear polymers with a pendant isopropenyl group for each monomer unit, providing a reactive handle for subsequent chemical transformations.[3] This approach allows for the creation of diverse polymer libraries with identical degrees of polymerization but varied side-chain functionalities.[2]

One of the most efficient methods for modifying these pendant alkene groups is the thiol-ene "click" reaction . This reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and a strong thermodynamic driving force.[4][5] The thiol-ene reaction can be initiated by UV light or heat and proceeds via an anti-Markovnikov addition of a thiol to the isopropenyl group, forming a stable thioether linkage.[4] This method's efficiency and mild conditions make it particularly suitable for the conjugation of sensitive biomolecules and for applications in drug delivery systems.[6][7][8][9]

These application notes provide detailed protocols for the post-polymerization modification of polymers containing 1,3-DIPB units via photo-initiated thiol-ene click chemistry, a versatile and highly efficient conjugation strategy.

Key Applications in Drug Development

The ability to functionalize polymers containing 1,3-DIPB units opens up numerous possibilities in the field of drug development:

  • Drug Conjugation: Covalently attaching therapeutic agents to the polymer backbone to improve solubility, stability, and pharmacokinetic profiles.

  • Targeted Delivery: Introducing targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues.

  • Controlled Release: Incorporating environmentally sensitive linkers that release the drug in response to specific stimuli (e.g., pH, enzymes) in the target microenvironment.

  • Biocompatible Coatings: Modifying the polymer surface with biocompatible moieties like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time.[7]

  • Hydrogel Formation: Crosslinking the polymer chains through the pendant groups to form hydrogels for sustained drug release or as scaffolds for tissue engineering.[10]

Experimental Protocols

Protocol 1: Photo-initiated Thiol-Ene Modification of a Polymer Containing 1,3-DIPB Units

This protocol describes a general procedure for the functionalization of a polymer containing pendant isopropenyl groups with a generic thiol compound using a photoinitiator.

Materials:

  • Polymer containing 1,3-DIPB units (e.g., poly(styrene-co-1,3-DIPB))

  • Thiol of interest (e.g., 1-thioglycerol, cysteine derivative)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Methanol (for precipitation)

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Dissolution of the Polymer: In a Schlenk flask, dissolve the polymer containing 1,3-DIPB units in the chosen anhydrous solvent to a desired concentration (e.g., 5-10 wt%). Ensure the polymer is fully dissolved by stirring at room temperature.

  • Degassing: De-gas the polymer solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen, which can inhibit radical reactions.

  • Addition of Reagents:

    • In a separate vial, dissolve the thiol and the photoinitiator (typically 1-5 mol% relative to the thiol) in a small amount of the same anhydrous solvent.

    • Using a syringe, add the thiol/photoinitiator solution to the polymer solution under an inert atmosphere. The molar ratio of thiol to isopropenyl groups can be varied depending on the desired degree of functionalization (a 1.1 to 2-fold molar excess of thiol is common to drive the reaction to completion).

  • Photoreaction:

    • Place the reaction flask under a UV lamp (365 nm) at a fixed distance.

    • Irradiate the solution with UV light while stirring at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactivity of the thiol and the concentration of reactants.[11] Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of the isopropenyl proton signals at ~5.0 and 5.3 ppm).

  • Purification of the Functionalized Polymer:

    • Once the reaction is complete, concentrate the polymer solution under reduced pressure.

    • Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove unreacted thiol and photoinitiator byproducts.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Confirm the successful functionalization using techniques such as ¹H NMR, FT-IR spectroscopy, and Gel Permeation Chromatography (GPC).

    • ¹H NMR should show the disappearance of the isopropenyl peaks and the appearance of new peaks corresponding to the attached thiol moiety.

    • FT-IR should show the disappearance of the C=C stretching vibration and the appearance of characteristic bands from the functional group.

    • GPC is used to confirm that no significant chain degradation or crosslinking has occurred during the modification process.

Data Presentation

The following tables provide a template for presenting the quantitative data from the post-polymerization modification experiments.

Table 1: Reaction Conditions for Thiol-Ene Modification

ParameterCondition
Starting PolymerPoly(styrene-co-1,3-DIPB)
Polymer Concentration100 mg/mL in THF
Isopropenyl Groups (mmol)1.0
Thiol Compound1-Thioglycerol
Thiol (mmol)1.5 (1.5 eq.)
PhotoinitiatorDMPA
Initiator Concentration (mol% to thiol)2 mol%
SolventAnhydrous THF
Reaction Temperature25 °C
UV Wavelength365 nm
Reaction Time2 hours

Table 2: Characterization Data Before and After Modification

PropertyBefore ModificationAfter Modification
Mn ( g/mol )15,00018,500
PDI (Mw/Mn)1.151.18
Degree of Functionalization (%)0>95% (by ¹H NMR)
Glass Transition Temp. (Tg, °C)9588

Visualizations

Thiol_Ene_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Polymer Polymer with 1,3-DIPB unit FunctionalizedPolymer Functionalized Polymer Polymer->FunctionalizedPolymer + R-SH Thiol R-SHThiol Compound Thiol->FunctionalizedPolymer Initiator Photoinitiator (DMPA) Initiator->FunctionalizedPolymer UV UV Light (365 nm) UV->FunctionalizedPolymer

Experimental_Workflow Start Start: Polymer with 1,3-DIPB Units Dissolve 1. Dissolve Polymer in Anhydrous Solvent Start->Dissolve Degas 2. Degas Solution (N2 or Ar) Dissolve->Degas AddReagents 3. Add Thiol and Photoinitiator Degas->AddReagents Irradiate 4. UV Irradiation (365 nm) AddReagents->Irradiate Precipitate 5. Precipitate in Non-solvent (Methanol) Irradiate->Precipitate Purify 6. Wash and Dry Purified Polymer Precipitate->Purify Characterize 7. Characterize Product (NMR, GPC, FT-IR) Purify->Characterize End End: Functionalized Polymer Characterize->End

References

Application Notes and Protocols for the Synthesis of Porous Sulfur Polymers with 1,3-Diisopropenylbenzene for Contaminant Removal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following document provides detailed application notes and protocols for the synthesis of porous sulfur polymers using 1,3-diisopropenylbenzene (DIB) via a process known as inverse vulcanization. These polymers have demonstrated significant potential for the removal of various contaminants from aqueous solutions, including organic pollutants and heavy metals. The protocols outlined below are based on established methods in the scientific literature and are intended to serve as a comprehensive guide for researchers in the field. Porous sulfur polymers (PSPs) created through this method have shown adsorption capacities up to five times higher than activated carbon for certain organic contaminants.[1][2][3] The synthesis is versatile, allowing for the tuning of polymer properties based on the synthesis parameters.[1][2][3]

Section 1: Synthesis of Porous Sulfur Polymers (PSPs)

This section details the experimental protocol for the synthesis of porous sulfur-1,3-diisopropenylbenzene copolymers using a salt templating method to introduce porosity.

Materials and Reagents:
  • Elemental sulfur (S₈, sublimed powder, reagent grade, ≥ 99.5%)

  • This compound (DIB, stabilized with TBC, > 97%)

  • Sodium chloride (NaCl, analytical grade)

  • Deionized water

Experimental Protocol:

The synthesis of porous sulfur polymers is achieved through the inverse vulcanization of elemental sulfur with this compound as a crosslinker.[4][5][6][7] Porosity is introduced by using sodium chloride as a porogen, which is later removed by washing.[1][2][3][4]

  • Preparation of Reactants: In a suitable reaction vessel (e.g., a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer), combine elemental sulfur and sodium chloride. The ratio of sulfur to DIB can be varied to control the polymer properties. A common starting point is a 60:40 mass ratio of sulfur to DIB. The amount of NaCl can be equivalent to the total mass of the monomers.

  • Reaction: Heat the mixture to approximately 185 °C with constant stirring. At this temperature, the elemental sulfur (S₈) undergoes ring-opening polymerization to form linear polysulfane diradicals.[4][8] This is visually indicated by a color change from yellow to dark red.[8]

  • Crosslinking: Once the molten sulfur has stabilized at the reaction temperature, slowly add the this compound (DIB) to the reaction mixture while maintaining vigorous stirring. The DIB acts as a crosslinker, reacting with the sulfur diradicals to form a stable polymer network.[5][9] The addition of DIB will cause the viscosity of the mixture to increase, eventually leading to vitrification.[6][8] The reaction is typically complete within 5-10 minutes after the addition of DIB.

  • Cooling and Grinding: After the reaction is complete, cool the solidified polymer to room temperature. The resulting solid is a composite of the sulfur polymer and NaCl. Grind the solid into a fine powder using a mortar and pestle.

  • Porogen Removal: Wash the powdered composite thoroughly with deionized water to remove the NaCl template. This can be done by suspending the powder in a large volume of deionized water and stirring for an extended period (e.g., 24-48 hours), followed by filtration. Repeat the washing process several times to ensure complete removal of the salt.

  • Drying: Dry the resulting porous sulfur polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. The final product is a porous, reddish-brown powder.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Inverse Vulcanization cluster_workup Work-up & Purification cluster_product Final Product S8 Elemental Sulfur (S₈) Mix Mix S₈ and NaCl S8->Mix DIB This compound (DIB) Add_DIB Add DIB DIB->Add_DIB NaCl Sodium Chloride (NaCl) NaCl->Mix Heat Heat to 185 °C Mix->Heat Heat->Add_DIB Polymerize Polymerization & Crosslinking Add_DIB->Polymerize Cool Cool to RT Polymerize->Cool Grind Grind Polymer Cool->Grind Wash Wash with DI Water Grind->Wash Dry Dry under Vacuum Wash->Dry PSP Porous Sulfur Polymer (PSP) Dry->PSP

Caption: Workflow for the synthesis of porous sulfur polymers.

Section 2: Application in Contaminant Removal

This section provides a general protocol for evaluating the performance of the synthesized porous sulfur polymers in removing contaminants from aqueous solutions.

Materials and Equipment:
  • Synthesized Porous Sulfur Polymer (PSP)

  • Contaminant stock solution (e.g., caffeine, mercury(II) chloride, lead(II) nitrate, cadmium(II) chloride, arsenic(III) oxide)

  • Deionized water

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical instrument for contaminant quantification (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Experimental Protocol:
  • Preparation of Contaminant Solution: Prepare a stock solution of the target contaminant in deionized water at a known concentration.

  • Adsorption Experiment:

    • Add a specific amount of the PSP (e.g., 10 mg) to a fixed volume of the contaminant solution (e.g., 10 mL) in a series of vials.

    • Agitate the vials at a constant temperature for a predetermined period to reach equilibrium. The equilibration time should be determined from preliminary kinetic studies (e.g., sampling at different time intervals).

  • Sample Analysis:

    • After agitation, separate the PSP from the solution by centrifugation or filtration.

    • Measure the final concentration of the contaminant in the supernatant or filtrate using an appropriate analytical technique.

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial contaminant concentration and Cₑ is the equilibrium contaminant concentration.

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the PSP (g).

Contaminant Removal Workflow Diagram:

Removal_Workflow Contaminant Prepare Contaminant Solution Add_PSP Add Porous Sulfur Polymer Contaminant->Add_PSP Agitate Agitate to Equilibrium Add_PSP->Agitate Separate Separate Polymer from Solution (Centrifuge/Filter) Agitate->Separate Analyze Analyze Contaminant Concentration Separate->Analyze Calculate Calculate Removal Efficiency and Adsorption Capacity Analyze->Calculate

Caption: Workflow for contaminant removal experiments.

Section 3: Data Presentation

The performance of the porous sulfur polymers can be quantified and compared based on their physical properties and their efficiency in contaminant removal.

Physical Properties of Porous Sulfur Polymers:
PropertyTypical Value RangeCharacterization Technique
BET Surface Area (m²/g)10 - 100+Nitrogen Adsorption
Total Pore Volume (cm³/g)0.1 - 0.5+Nitrogen Adsorption
Sulfur Content (wt%)50 - 90Elemental Analysis

Note: The specific values will depend on the synthesis conditions, particularly the sulfur-to-DIB ratio and the amount of porogen used.

Contaminant Removal Performance:

The following table summarizes the reported adsorption capacities for various contaminants.

ContaminantPolymer SystemMaximum Adsorption Capacity (mg/g)Reference
Mercury (Hg)Poly(sulfur-statistical-diisopropenylbenzene) electrospun fibers440[8][10]
Mercury (Hg)Carbonized sulfur polymer850[11]
Gold (Au)Carbonized sulfur polymer1497[11]
Arsenic (As)Porous sulfur copolymer (PSSD)0.289[12]
Cadmium (Cd)Porous sulfur copolymer (PSSD)0.228[12]
Lead (Pb)Porous sulfur copolymer (PSSD)0.188[12]
CaffeinePorous sulfur polymer (PSP)Up to 5x higher than activated carbon[1][2][3]

PSSD: Porous sulfur copolymer with sodium dodecyl sulfate.

Section 4: Concluding Remarks

The inverse vulcanization of elemental sulfur with this compound offers a straightforward and scalable method for producing porous polymers with a high affinity for a range of environmental contaminants. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these promising materials for water purification and other remediation applications. The versatility of the synthesis allows for further optimization and functionalization to target specific pollutants.

References

Troubleshooting & Optimization

Technical Support Center: Anionic Polymerization of 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling gelation during the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIPB).

Troubleshooting Guide

This guide addresses common issues encountered during the anionic polymerization of 1,3-DIPB, focusing on the prevention of gelation.

Issue Potential Cause Recommended Solution
Premature Gelation High monomer conversion.Keep the monomer conversion low. At low degrees of conversion, the polymers formed are essentially linear. Branching and crosslinking that lead to gelation occur at higher conversions.[1]
High reaction temperature.Conduct the polymerization at low temperatures, such as -30°C or colder, to control the reaction rate and suppress side reactions leading to crosslinking.[1]
Inappropriate solvent.Use a polar solvent like tetrahydrofuran (B95107) (THF), which can help to control the polymerization.
High initiator concentration.Use a lower initiator concentration to reduce the number of growing chains and the probability of intermolecular reactions.
Inconsistent Polymerization Impurities in reagents or solvent.Ensure all reagents (monomer, initiator, solvent) are rigorously purified. Anionic polymerization is highly sensitive to impurities like water, oxygen, and other protic compounds.
Poor temperature control.Maintain a constant and uniform temperature throughout the polymerization using a reliable cooling bath.
Broad Molecular Weight Distribution Slow initiation compared to propagation.Use an efficient initiator, such as sec-butyllithium, to ensure all chains start growing at the same time.
Chain transfer or termination reactions.Purify all components of the reaction mixture to eliminate chain transfer and termination agents.
Low Polymer Yield Low monomer conversion.While low conversion is necessary to prevent gelation, optimize the reaction time to achieve a reasonable yield of linear polymer.[1]
Inefficient initiation.Ensure the initiator is active and added correctly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is gelation a common problem in the anionic polymerization of this compound?

A1: this compound is a divinyl monomer, meaning it has two reactive double bonds. In anionic polymerization, after the first double bond reacts to form a linear polymer chain, the second (pendant) double bond on the polymer backbone can be attacked by another growing polymer chain. This leads to branching and, at higher conversions, the formation of a crosslinked network, or gel.[1]

Q2: How can I control the polymerization to obtain a soluble, linear polymer?

A2: The key to obtaining a soluble, linear polymer is to control the reaction conditions to favor the polymerization of only one of the two double bonds. This can be achieved by:

  • Keeping the monomer conversion low: At low conversions, the polymer chains are essentially linear, with one pendant double bond per monomer unit.[1]

  • Using low temperatures: Conducting the polymerization at temperatures like -30°C or colder helps to manage the reaction kinetics and reduce the likelihood of the pendant double bond reacting.[1]

  • Copolymerization: Copolymerizing 1,3-DIPB with a monovinyl monomer, such as α-methylstyrene, can reduce the concentration of the divinyl monomer in the polymer backbone, thus minimizing crosslinking.[1]

Q3: What is the role of the solvent in controlling gelation?

A3: The choice of solvent is critical. Polar aprotic solvents, such as tetrahydrofuran (THF), are often used in anionic polymerization. They can influence the reactivity of the growing polymer chain end and the initiator, which in turn affects the polymerization kinetics and the propensity for side reactions that lead to gelation.

Q4: What type of initiator is recommended for the anionic polymerization of 1,3-DIPB?

A4: Alkyllithium initiators, such as sec-butyllithium, are commonly used for the anionic polymerization of styrenic monomers like 1,3-DIPB. It is crucial that the initiator is pure and accurately titrated to control the stoichiometry of the reaction.

Q5: How can I purify the reagents and solvents for this reaction?

A5: Rigorous purification is essential for successful anionic polymerization.

  • Monomer (1,3-DIPB): Should be distilled over sodium wire under vacuum just before use.[1]

  • Solvents (e.g., THF, Benzene): Must be carefully purified using standard procedures, which may include distillation from a drying agent like sodium/benzophenone ketyl.

  • Initiator (e.g., sec-Butyllithium): Can be synthesized from sec-butyl chloride and lithium metal and should be titrated before use.

Quantitative Data on Gelation Control

The following tables summarize experimental data on the effect of reaction conditions on gel formation during the polymerization of meta-diisopropenylbenzene.

Table 1: Effect of Alpha-Olefin on Gelation

ExampleAlpha-OlefinReaction Time (minutes)Gel Content (%)Polymer Yield (%)Mn ( g/mol )Mw ( g/mol )Polydispersity
1Ethylene (B1197577)-< 19014,10030,8002.18
2None12100----
3Ethylene-< 1915,70018,0003.16
4Propylene (B89431)-< 13817,00032,3001.9

Data synthesized from a patent on poly-diisopropenyl benzene (B151609) synthesis. The presence of an alpha-olefin like ethylene or propylene is shown to be crucial in preventing gelation.[2]

Experimental Protocols

Protocol 1: General Procedure for Gel-Free Anionic Polymerization of this compound (Low Conversion)

This protocol outlines a general method for the anionic polymerization of 1,3-DIPB with the goal of producing a soluble, linear polymer by limiting the monomer conversion. This procedure must be carried out using high-vacuum techniques.

1. Materials and Reagents:

  • This compound (1,3-DIPB), purified by vacuum distillation over sodium wire.[1]

  • Tetrahydrofuran (THF), purified by distillation from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent, titrated.

  • Methanol, anhydrous, for termination.

  • Argon or Nitrogen, high purity.

2. Apparatus:

  • A flame-dried, all-glass reactor equipped with a magnetic stirrer and ports for the introduction of reagents and inert gas.

  • High-vacuum line.

  • Schlenk line for inert gas handling.

  • Syringes and cannulas for liquid transfers.

3. Polymerization Procedure:

  • Reactor Preparation: Assemble the reactor hot from the oven and immediately place it under high vacuum to remove any adsorbed moisture. Flame-dry the entire apparatus under vacuum. Once cooled, fill the reactor with high-purity argon or nitrogen.

  • Solvent and Monomer Transfer: Transfer the purified THF into the reactor via cannula under a positive pressure of inert gas. Cool the reactor to the desired polymerization temperature (e.g., -30°C) using a suitable cooling bath. Transfer the purified 1,3-DIPB monomer to the reactor via syringe.

  • Initiation: Add the calculated amount of sec-BuLi initiator to the stirred monomer/solvent mixture via syringe. The amount of initiator will determine the target molecular weight of the polymer. A color change is typically observed upon initiation.

  • Polymerization: Allow the polymerization to proceed at the set temperature for a predetermined, short period to ensure low monomer conversion. The optimal time should be determined empirically to maximize yield while avoiding gelation.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The color of the living anions will disappear, indicating successful termination.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

4. Characterization:

  • Determine the monomer conversion by gravimetry or gas chromatography (GC) of the reaction mixture before precipitation.

  • Characterize the polymer's molecular weight and molecular weight distribution by gel permeation chromatography (GPC).

  • Confirm the presence of pendant isopropenyl groups using ¹H NMR spectroscopy.[1]

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcome Polymerization Outcome Low_Conversion Low Monomer Conversion Linear_Polymer Soluble, Linear Polymer Low_Conversion->Linear_Polymer Favors Low_Temp Low Temperature (e.g., -30°C) Low_Temp->Linear_Polymer Favors Polar_Solvent Polar Solvent (e.g., THF) Polar_Solvent->Linear_Polymer Favors Copolymerization Copolymerization with Monovinyl Monomer Copolymerization->Linear_Polymer Favors Gel_Formation Insoluble, Crosslinked Gel High_Conversion High Monomer Conversion High_Conversion->Gel_Formation Leads to High_Temp High Temperature High_Temp->Gel_Formation Leads to

Caption: Factors influencing the outcome of 1,3-DIPB anionic polymerization.

experimental_workflow start Start: Reagent & Glassware Prep purification Purification of Monomer, Solvent & Initiator start->purification assembly Reactor Assembly & Flame-Drying under Vacuum purification->assembly transfer Solvent & Monomer Transfer to Reactor assembly->transfer cooling Cooling to Polymerization Temperature transfer->cooling initiation Initiator Addition cooling->initiation polymerization Polymerization (Controlled Time for Low Conversion) initiation->polymerization termination Termination with Methanol polymerization->termination isolation Polymer Precipitation & Isolation termination->isolation characterization Characterization (GPC, NMR) isolation->characterization end End: Soluble Polymer characterization->end

Caption: Workflow for gel-free anionic polymerization of 1,3-DIPB.

References

Technical Support Center: Anionic Polymerization of 1,3-Diisopropenylbenzene (1,3-DIPB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges associated with the low ceiling temperature (T_c) of this monomer.

FAQs and Troubleshooting Guide

This section addresses common issues and questions encountered during the anionic polymerization of 1,3-DIPB.

Q1: Why is the anionic polymerization of 1,3-DIPB challenging?

A1: The primary challenge in the anionic polymerization of this compound (1,3-DIPB) is its low ceiling temperature (T_c).[1][2] This is a characteristic it shares with other α-methylstyrene-type monomers. The polymerization is a reversible process, and at temperatures approaching the T_c, the rate of depolymerization becomes significant, leading to a monomer-polymer equilibrium that can limit polymer yield and molecular weight.[1]

Q2: What is the expected structure of the polymer obtained from 1,3-DIPB anionic polymerization?

A2: At low degrees of monomer conversion, the polymerization of 1,3-DIPB yields essentially linear polymers with one pendant isopropenyl group per monomer unit. However, at higher monomer conversions, branching and cross-linking reactions can occur due to the presence of the unreacted double bond.[2] It is noteworthy that in the synthesis of hyperbranched polymers from 1,3-DIPB, gelation is generally not observed.

Q3: I am observing low to no polymer yield. What are the possible causes and solutions?

A3: Low or no polymer yield is a common issue and can be attributed to several factors:

  • Reaction Temperature Too High: The most likely cause is that the polymerization temperature is at or above the ceiling temperature of 1,3-DIPB, favoring the monomer state.

    • Solution: Conduct the polymerization at a significantly lower temperature. For the structurally similar para-isomer (1,4-DIPB), successful living anionic polymerization has been reported at temperatures as low as -78°C.[3][4] While specific data for 1,3-DIPB is scarce, starting at this low temperature is a recommended approach.

  • Impurities in the Reaction System: Anionic polymerization is extremely sensitive to protic impurities such as water, alcohols, and even atmospheric moisture and oxygen. These impurities can terminate the living anionic chain ends.

    • Solution: Ensure rigorous purification of the monomer, solvent, and initiator. All glassware should be meticulously cleaned and dried, and the entire polymerization should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using high-vacuum techniques.

  • Inefficient Initiation: The initiator may not be effectively generating propagating species.

    • Solution: Use a well-characterized and highly reactive initiator. For styrenic monomers, organolithium compounds are common. For divinylbenzene (B73037) derivatives, more specialized initiators like 1-phenylethylpotassium or oligo(α-methylstyryl)lithium have been used to achieve better control. Ensure the initiator is properly synthesized and its concentration is accurately determined.

Q4: My polymer has a broad molecular weight distribution. How can I achieve better control?

A4: A broad molecular weight distribution suggests issues with initiation, termination, or chain transfer reactions.

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broader distribution of chain lengths.

    • Solution: Choose an initiator that reacts rapidly with the monomer. The use of a pre-formed "living" oligomeric initiator, such as oligo(α-methylstyryl)lithium, can ensure that all chains start growing at approximately the same time.

  • Chain Termination/Transfer: As mentioned, impurities are a major cause of premature termination.

    • Solution: Adhere to stringent purification protocols for all reagents and glassware.

Q5: How can I prevent cross-linking in my 1,3-DIPB polymer?

A5: Cross-linking occurs when the propagating anionic center of one polymer chain reacts with the pendant isopropenyl group of another.

  • High Monomer Conversion: This side reaction is more prevalent at higher monomer conversions.

    • Solution: To obtain linear polymers, it is crucial to terminate the polymerization at low to moderate monomer conversions.

  • Reaction Conditions: The choice of solvent and counter-ion can influence the reactivity of the propagating species and the pendant double bond.

    • Solution: Experiment with different solvent systems. Polar solvents like tetrahydrofuran (B95107) (THF) are commonly used in anionic polymerization. The use of specific counter-ions (e.g., potassium instead of lithium) might alter the reactivity and selectivity. For instance, in the case of 1,4-divinylbenzene, the use of a potassium-based initiator system was crucial for achieving living polymerization.

Quantitative Data Summary

Due to the limited availability of specific thermodynamic data for the anionic polymerization of 1,3-DIPB, the following table provides data for styrene (B11656) as a structurally related reference monomer. These values can be used to estimate the thermodynamic feasibility of 1,3-DIPB polymerization.

ParameterValue for StyreneUnitsNotes
Standard Enthalpy of Polymerization (ΔH°)-73kJ/molThe negative value indicates that the polymerization is an exothermic process.
Standard Entropy of Polymerization (ΔS°)-104J/(mol·K)The negative value reflects the loss of translational entropy as monomer molecules become part of a polymer chain.
Ceiling Temperature (T_c) at [M] = 0.1 mol/LCalculated°CThe ceiling temperature is dependent on the monomer concentration. A lower monomer concentration will result in a lower T_c.

Note: The ceiling temperature for a given monomer concentration can be calculated using the equation: T_c = ΔH° / (ΔS° + R * ln[M]), where R is the ideal gas constant and [M] is the monomer concentration.

Experimental Protocols

Protocol 1: General Procedure for Anionic Polymerization of Styrenic Monomers

This protocol provides a general framework that can be adapted for the anionic polymerization of 1,3-DIPB. Extreme care must be taken to exclude air and moisture.

1. Purification of Reagents:

  • Solvent (e.g., Tetrahydrofuran - THF): Dry the solvent by refluxing over sodium-benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill the solvent directly into the reaction vessel under high vacuum just before use.
  • Monomer (1,3-DIPB): Purify the monomer by stirring over finely ground calcium hydride for several hours, followed by vacuum distillation. For very high purity, a subsequent distillation from a small amount of a non-propagating organolithium compound can be performed.

2. Initiator Preparation (Example: sec-Butyllithium):

  • This should be performed by experienced personnel. A detailed procedure for the preparation of organolithium initiators can be found in specialized literature on high-vacuum anionic polymerization techniques. Commercially available solutions can be used but must be titrated to determine the active concentration.

3. Polymerization Procedure:

  • Assemble the reaction apparatus, consisting of a reaction flask equipped with a magnetic stirrer and ports for the addition of solvent, monomer, and initiator, all under a high-purity inert gas atmosphere.
  • Flame-dry the entire apparatus under vacuum to remove any adsorbed moisture.
  • Distill the purified solvent into the reaction flask.
  • Cool the flask to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath).
  • Add the purified 1,3-DIPB monomer to the cooled solvent.
  • Inject the calculated amount of initiator solution into the reaction mixture with vigorous stirring. The appearance of a characteristic color (often red or orange for styryl anions) indicates the initiation of polymerization.
  • Allow the polymerization to proceed for the desired time. To obtain linear polymer, keep the reaction time short to limit conversion.
  • Terminate the polymerization by adding a degassed proton source, such as methanol.
  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
  • Filter and dry the polymer under vacuum to a constant weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up Purification Reagent Purification (Monomer, Solvent) Solvent_Add Solvent Addition Purification->Solvent_Add Initiator_Prep Initiator Synthesis & Titration Initiation Initiator Injection Initiator_Prep->Initiation Apparatus_Prep Apparatus Flame-Drying & Inert Atmosphere Apparatus_Prep->Solvent_Add Cooling Cooling to -78°C Solvent_Add->Cooling Monomer_Add Monomer Addition Cooling->Monomer_Add Monomer_Add->Initiation Propagation Polymerization Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation

Caption: Experimental workflow for the anionic polymerization of 1,3-DIPB.

Troubleshooting_Logic Start Polymerization Issue Low_Yield Low/No Polymer Yield Start->Low_Yield Broad_MWD Broad Molecular Weight Distribution Start->Broad_MWD Crosslinking Cross-linking/ Gelation Start->Crosslinking Temp_High Temperature > Tc? Low_Yield->Temp_High Check Impurities Impurities Present? Low_Yield->Impurities Check Broad_MWD->Impurities Check Slow_Initiation Slow Initiation? Broad_MWD->Slow_Initiation Check High_Conversion High Monomer Conversion? Crosslinking->High_Conversion Check Lower_Temp Solution: Lower Temperature Temp_High->Lower_Temp Yes Purify Solution: Rigorous Purification Impurities->Purify Yes Fast_Initiator Solution: Use Fast Initiator Slow_Initiation->Fast_Initiator Yes Limit_Conversion Solution: Limit Conversion High_Conversion->Limit_Conversion Yes

Caption: Troubleshooting logic for 1,3-DIPB anionic polymerization.

References

Technical Support Center: Optimizing Initiator Choice for 1,3-Diisopropenylbenzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and optimization of initiators for the polymerization of 1,3-diisopropenylbenzene (1,3-DIB). The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (1,3-DIB)?

The polymerization of 1,3-DIB can be achieved through several methods, including anionic, cationic, and free-radical polymerization.[1][2][3] The choice of method depends on the desired polymer architecture, such as linear, branched, or crosslinked materials.[1][4] Anionic polymerization, for instance, is often chosen for creating well-defined structures.[1]

Q2: How can 1,3-DIB be used to create a difunctional initiator?

1,3-DIB can react with organolithium compounds, such as sec-butyllithium (B1581126) (sec-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to form a dilithium (B8592608) adduct.[5] This adduct can then serve as a difunctional initiator for the polymerization of other monomers like butadiene and styrene (B11656), leading to the synthesis of triblock copolymers.[6] The efficiency and purity of the formed diadduct are highly dependent on reaction conditions.[5]

Q3: What are the main challenges associated with the anionic polymerization of 1,3-DIB?

Anionic polymerization of 1,3-DIB is characterized by a low ceiling temperature, meaning the propagation reaction is reversible, especially near room temperature.[4] A significant challenge is the competition between the desired addition of an organolithium reagent to form a difunctional initiator and the undesired polymerization of the DIB monomer itself, which can lead to a mixture of oligomers.[5][7] Additionally, the two double bonds on the monomer exhibit different reactivities.[4]

Q4: Is it possible to produce soluble, uncrosslinked polymers from 1,3-DIB?

Yes, under specific conditions, soluble polymers can be obtained. In anionic polymerization, reactions at low conversion yield essentially linear polymers with one pendant double bond per monomer unit, avoiding crosslinking.[4] In free-radical polymerization, the use of a chain transfer catalyst in conjunction with a free-radical initiator can produce substantially linear polymers with high conversion.[2]

Troubleshooting Guide

Problem 1: My attempt to create a difunctional initiator from sec-BuLi and 1,3-DIB results in a mixture of oligomers.

  • Cause : When sec-BuLi is added to 1,3-DIB in a 2:1 molar ratio, there is a competition between the addition reaction (forming the desired diadduct) and the polymerization of DIB.[5] The propagation rate can be faster than the addition, especially under certain conditions, leading to the formation of oligomers instead of a pure diadduct.[7] The ceiling temperature of 1,3-DIB is relatively low, and at temperatures around 50°C, oligomers are often the main product.[5]

  • Solution :

    • Optimize Temperature : Temperature plays a critical role. Increasing the reaction temperature can favor diadduct formation over oligomerization, but excessively high temperatures (e.g., 80°C) can cause decomposition of the lithium diadduct.[5]

    • Change Initiator : The addition of tert-butyllithium (t-BuLi) to 1,3-DIB has been shown to be more successful. Under optimized conditions, such as reacting in cyclohexane (B81311) at -20°C with dropwise addition, a pure diadduct can be formed without concomitant oligomerization.[5] The presence of triethylamine (B128534) (Et3N) can also be beneficial.[6][8]

Problem 2: The polymerization reaction leads to gelation and crosslinked, insoluble material.

  • Cause : 1,3-DIB is a divinylic monomer, and crosslinking can occur when both isopropenyl groups react. This is particularly likely at higher monomer conversions, where the concentration of pendant double bonds on the polymer chains is significant.[4]

  • Solution :

    • Control Conversion : In anionic polymerization, keeping the degree of conversion low ensures the formation of linear polymers, as branching and crosslinking primarily occur at higher conversions.[4]

    • Use Chain Transfer Catalysts : In free-radical polymerization, employing a chain transfer catalyst, such as certain cobalt complexes, is an effective strategy to synthesize non-crosslinked, hyperbranched, or substantially linear polymers.[2]

    • Proper Experimental Conditions : For anionic polymerization, the choice of experimental conditions can prevent coupling reactions that lead to gelation.[4]

Problem 3: The initiation of styrene or butadiene polymerization using my DIB-based initiator is inefficient, resulting in polymers with poor mechanical properties.

  • Cause : In hydrocarbon solvents, a portion of the DIB-based dilithium initiator can remain unreacted or inactive.[6] This leads to the formation of diblock copolymers instead of the desired triblock copolymers, resulting in poor tensile strength.[6][8]

  • Solution :

    • Use of Polar Additives : Adding a polar solvent like tetrahydrofuran (B95107) (THF) can activate the residual diadduct, but this often leads to an undesirable high 1,2-microstructure in polybutadiene (B167195) blocks.[6][8] Weakly polar additives, such as lithium alkoxides or aromatic ethers, can help prevent the initiator from becoming inactive without drastically altering the microstructure.[6]

    • Initiator Seeding Technique : A highly effective method is to "seed" the initiator. This involves pre-reacting the initiator with a small amount of monomer (e.g., butadiene) in the presence of a weakly polar additive like anisole.[6] This seeded initiator proves very efficient for synthesizing SBS triblock copolymers with high 1,4-microstructure polybutadiene and excellent mechanical properties.[6]

Problem 4: My cationic polymerization of 1,3-DIB is uncontrolled, with reaction rates that are too fast.

  • Cause : Strong Brønsted or Lewis acid catalysts can initiate a very rapid polymerization of 1,3-DIB.[3] For example, trifluoromethanesulfonic acid (CF3SO3H) is a highly effective initiator that leads to much faster polymerization at lower temperatures compared to conventional acids like H2SO4, due to its higher acidity.[9]

  • Solution :

    • Use Microflow Systems : Microflow systems can be effective for increasing control over the polymerization.[9] The fast mixing and uniform temperature distribution in such systems can help manage the rapid reaction kinetics.[9]

    • Control Reaction Parameters : The polymerization outcome is influenced by factors like reaction temperature, solvent, monomer addition rate, and the concentration of unreacted monomer.[3] Careful control of these parameters is essential.

Data Presentation

Table 1: Comparison of Anionic Initiator Systems for 1,3-DIB

Initiator SystemSolventTemperatureKey OutcomeCitation(s)
sec-BuLi / 1,3-DIB (2:1)Cyclohexane50 °CMixture of diadduct and oligomers[5][7]
sec-BuLi / 1,3-DIB (2:1)Cyclohexane80 °CMainly diadduct, but with some decomposition[5]
tert-BuLi / 1,3-DIB (2:1)Cyclohexane-20 °CPure diadduct formed without oligomerization[5]
tert-BuLi / 1,3-DIB / Et3NCyclohexaneLow Temp.Pure, hydrocarbon-soluble difunctional initiator[6][8]

Table 2: Effect of Additives on Anionic Polymerization Initiated by DIB-based Adducts

AdditiveSolventEffect on InitiationEffect on PBD MicrostructureCitation(s)
Tetrahydrofuran (THF)HydrocarbonActivates residual diadductHigh 1,2-microstructure[6][8]
Diethyl Ether (DEE)HydrocarbonActivates both lithium speciesHigh 1,2-microstructure[8][10]
Lithium AlkoxidesHydrocarbonPrevents initiator from being inactiveHigh 1,4-microstructure[6]
Anisole (with seeding)CyclohexaneVery efficient initiation>85% 1,4-microstructure[6]

Experimental Protocols

Protocol 1: Synthesis of a Pure Difunctional Initiator from tert-Butyllithium and 1,3-DIB

This protocol is based on methodologies described in the literature for creating a pure, hydrocarbon-soluble dilithium initiator.[5][6]

  • Reactor Preparation : A 1 L glass reactor is thoroughly flame-dried under an inert atmosphere (e.g., argon or nitrogen) to remove all moisture. The reactor should be equipped with rubber septa for reagent transfer via syringe or cannula.

  • Reagent Preparation :

    • Cyclohexane (CHx) as the solvent must be rigorously purified and dried.

    • This compound (1,3-DIB) should be purified to remove inhibitors.

    • tert-butyllithium (t-BuLi) solution in a hydrocarbon solvent is used as received. Its concentration should be accurately determined.

    • Triethylamine (Et3N) is used as an additive.

  • Reaction Setup :

    • Add the purified cyclohexane to the reactor.

    • Cool the reactor to the desired temperature, typically -20 °C, using a suitable cooling bath.

    • Add 1 equivalent of triethylamine (Et3N) relative to 1,3-DIB.

  • Initiator Synthesis :

    • Slowly add a stoichiometric amount of 1,3-DIB to the reactor.

    • Begin the dropwise addition of 2 equivalents of t-BuLi solution to the stirred 1,3-DIB solution. The slow addition is crucial to control the reaction and prevent side reactions.

    • A deep red color should develop, indicating the formation of the organolithium species.

    • Allow the reaction to proceed at -20 °C for several hours to ensure the complete formation of the pure diadduct, 1,3-bis(1-lithio-1,3,3′-trimethylbutyl)benzene. This solution can be used directly for subsequent polymerizations.[6]

Protocol 2: Free-Radical Polymerization of 1,3-DIB to Form Substantially Linear Polymers

This protocol is adapted from patent literature describing the synthesis of linear polymers from diisopropenylbenzenes.[2]

  • Reactor Setup : A 250 mL 3-neck flask is equipped with a thermocouple, a magnetic stir bar, and a septum for maintaining an inert atmosphere.

  • Reagents :

    • Uninhibited this compound (monomer).

    • Azo-initiator (e.g., AIBN). The choice of initiator depends on the desired reaction temperature.

    • Cobalt chain transfer catalyst (e.g., as described in the patent literature).

    • Optional: A suitable solvent for free-radical polymerization in which all components are soluble.[2]

  • Polymerization Procedure :

    • Under an inert atmosphere (e.g., nitrogen), charge the flask with 1,3-DIB, the chain transfer catalyst, and the azo-initiator. The initiator concentration is typically between 0.01% and 10% by weight.[2]

    • Heat the reaction mixture to a temperature in the range of 60°C to 160°C (preferably 80°C to 100°C) while stirring.[2]

    • Continue heating and stirring until a high monomer conversion (70% to 100%) is achieved.[2] The progress of the reaction can be monitored by techniques like GC.

    • The resulting polymer should be substantially linear and free of indanyl functionality, which can form during cationic processes.[2]

Mandatory Visualizations

Caption: Workflow for selecting a polymerization strategy for 1,3-DIB.

Caption: Troubleshooting flowchart for gel formation in 1,3-DIB polymerization.

References

Technical Support Center: Inverse Vulcanization of 1,3-Diisopropenylbenzene (1,3-DIPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the inverse vulcanization of 1,3-diisopropenylbenzene (1,3-DIPB).

Troubleshooting Guide

This guide addresses common issues encountered during the inverse vulcanization of 1,3-DIPB, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
1. Uncontrolled Exothermic Reaction / Thermal Runaway - High reaction temperature.- Rapid addition of 1,3-DIPB to molten sulfur.- Poor heat dissipation in the reaction vessel.- Temperature Control: Maintain a reaction temperature below 185°C. While higher temperatures can be used, they increase the risk of side reactions.[1][2][3]- Gradual Monomer Addition: Add 1,3-DIPB to the molten sulfur dropwise or in small portions to manage the reaction exotherm.- Efficient Stirring: Ensure vigorous and consistent stirring to promote even heat distribution.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
2. Formation of Insoluble Gels or Crosslinked Networks - High concentration of 1,3-DIPB.- Prolonged reaction time at high temperatures.- Presence of impurities that can act as crosslinkers.- Optimize Monomer Ratio: Use a higher sulfur-to-1,3-DIPB ratio. A common starting point is a 1:1 weight ratio.[4]- Control Reaction Time: Monitor the viscosity of the reaction mixture and stop the reaction once the desired consistency is reached to prevent excessive crosslinking.[5]- Use High-Purity Reagents: Ensure the 1,3-DIPB and sulfur are free from impurities.
3. Low Polymer Yield - Incomplete reaction of monomers.- Depolymerization at high temperatures.- Loss of material during workup.- Ensure Complete Mixing: Vigorous stirring is crucial for ensuring the comonomers react completely.- Moderate Reaction Temperature: Avoid excessively high temperatures that can lead to depolymerization of the polysulfide chains.[6]- Careful Workup: Allow the polymer to cool completely before removal from the reaction vessel to minimize material loss.
4. Polymer Color Variation (Darkening) - Formation of chromophoric byproducts.- Thermal degradation of the polymer.- Lower Reaction Temperature: High temperatures can lead to the formation of colored byproducts.[4]- Minimize Reaction Time: Shorter reaction times can reduce the extent of side reactions that lead to color formation.- Monomer Selection: While this guide focuses on 1,3-DIPB, it's worth noting that aliphatic internal olefins are reported to suppress the formation of colored byproducts like 1,2-dithiol-3-thione rings.[4][7]
5. H₂S Gas Evolution - Side reactions involving hydrogen abstraction.- While some H₂S generation has been reported, significant bubbling is not typical under most bulk polymerization conditions.[1] If excessive H₂S is observed, it may indicate a thermal runaway event. In such cases, immediately and safely cool the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the inverse vulcanization of 1,3-DIPB?

A1: The high temperatures used in inverse vulcanization can lead to a complex microstructure and various side reactions.[1][2][3] While the exact microstructure of poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) is complex and not fully elucidated, potential side reactions include:

  • Unwanted Crosslinking: Leading to the formation of insoluble gels.

  • Chain Transfer Reactions: Where a growing polymer chain terminates by abstracting a hydrogen atom, potentially leading to branching.[6]

  • Formation of Chromophoric Byproducts: Such as 1,2-dithiol-3-thione moieties, which have been observed with other olefin monomers and may contribute to the polymer's color.[4][7]

  • Depolymerization: The polysulfide backbone can undergo depolymerization at elevated temperatures, reforming cyclic sulfur species.[6]

Q2: How does the reaction temperature affect the inverse vulcanization of 1,3-DIPB?

A2: Temperature is a critical parameter. Elemental sulfur (S₈) undergoes ring-opening polymerization above 159°C to form polymeric sulfur radicals. The reaction with 1,3-DIPB is typically carried out at temperatures around 185°C.[5]

  • Temperatures too low (<160°C): Insufficient formation of sulfur radicals, leading to a slow or incomplete reaction.

  • Optimal temperature (around 185°C): Promotes the formation of sulfur radicals and their reaction with 1,3-DIPB.

  • Temperatures too high (>185°C): Increases the likelihood of side reactions, thermal degradation, uncontrolled exothermic reactions, and depolymerization.[1][2][3]

Q3: What is the importance of the sulfur to 1,3-DIPB ratio?

A3: The ratio of sulfur to 1,3-DIPB significantly influences the properties of the resulting polymer.

  • High Sulfur Content: Generally results in polymers with a lower glass transition temperature (Tg).[5]

  • High 1,3-DIPB Content: Leads to a higher degree of crosslinking and a higher Tg.[5] However, very high concentrations of 1,3-DIPB can lead to the formation of insoluble gels.

Q4: How can I characterize the products of the inverse vulcanization of 1,3-DIPB?

A4: Characterization can be challenging due to the often insoluble and complex nature of the resulting polymers.[2][3] Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solid-state and solution NMR can provide insights into the polymer microstructure.[1][2][3]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to check for any unreacted crystalline sulfur.

  • Infrared (IR) Spectroscopy and Raman Spectroscopy: To identify functional groups present in the polymer.

  • Gel Permeation Chromatography (GPC): Can be used to determine the molecular weight distribution of the soluble fraction of the polymer.

Experimental Protocols

General Protocol for Inverse Vulcanization of 1,3-DIPB

This protocol provides a general methodology for the synthesis of poly(S-r-DIB) with considerations for minimizing side reactions.

  • Preparation: Add elemental sulfur to a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Melting and Homogenization: Heat the sulfur to 185°C with vigorous stirring. The sulfur will melt and its viscosity will change. Allow the molten sulfur to homogenize at this temperature.

  • Monomer Addition: Slowly add 1,3-DIPB to the molten sulfur dropwise or in small portions. Monitor the temperature closely to control any exotherm.

  • Polymerization: Continue stirring the reaction mixture at 185°C. The viscosity of the mixture will increase as the polymerization proceeds. The reaction time can vary from minutes to hours depending on the desired properties.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity. A simple "dip test" where a glass rod is dipped into the mixture and removed can indicate the extent of polymerization.[5]

  • Cooling and Isolation: Once the desired viscosity is reached, stop heating and allow the polymer to cool to room temperature. The resulting solid polymer can then be removed from the flask. For purification, the polymer can be dissolved in a suitable solvent (if soluble) and precipitated, or washed to remove any unreacted monomer.

Visualizations

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Side Side Products (Gels, Byproducts) Temp->Side Too High Ratio Sulfur:DIPB Ratio Desired Desired Polymer (poly(S-r-DIB)) Ratio->Desired Balanced Ratio->Side High DIPB Time Reaction Time Time->Desired Sufficient Time->Side Prolonged

Caption: Logical relationship between reaction parameters and outcomes.

experimental_workflow cluster_critical Key Control Points start Start: Prepare Reactants setup Setup Reaction Vessel (Inert Atmosphere) start->setup heat Heat Sulfur to 185°C setup->heat add Slowly Add 1,3-DIPB heat->add react Polymerize with Vigorous Stirring add->react monitor Monitor Viscosity react->monitor monitor->react Continue Reaction cool Cool to Room Temperature monitor->cool Desired Viscosity Reached isolate Isolate and Characterize Polymer cool->isolate end End isolate->end

Caption: Experimental workflow for inverse vulcanization of 1,3-DIPB.

References

Technical Support Center: Enhancing the Solubility of High-Sulfur-Content Poly(S-r-DIB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(S-r-DIB), a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges with the solubility of high-sulfur-content poly(S-r-DIB) during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the handling and dissolution of high-sulfur-content poly(S-r-DIB).

Problem Potential Cause Suggested Solution
Poly(S-r-DIB) is completely insoluble in common organic solvents (e.g., THF, Toluene, Chloroform). High sulfur content leads to a densely cross-linked polymer network.[1][2][3]1. Decrease the sulfur to DIB ratio: Copolymers with a higher weight percentage of DIB (e.g., 50 wt%) have shown complete solubility, whereas those with lower DIB content (e.g., 30 wt%) are only partially soluble.[2] 2. Modify the comonomer: Introduce bulky side groups or flexible linkages into the polymer backbone to reduce intermolecular packing and enhance solubility.[4] 3. Consider a different synthetic route: Mechanochemical synthesis at room temperature may offer an alternative to high-temperature inverse vulcanization, potentially altering the polymer's microstructure.[5]
Only a small fraction of the polymer is soluble. The soluble fraction likely consists of lower molecular weight or less cross-linked polymer chains.[6]1. Fractional precipitation: Isolate the soluble portion for your application if its properties are suitable. 2. Optimize reaction time and temperature: Shorter reaction times or lower temperatures might reduce the extent of cross-linking, but this needs to be balanced with achieving a desirable polymer.[5][6]
The polymer swells but does not dissolve. The solvent is thermodynamically compatible with the polymer, but the cross-linked network prevents complete dissolution.1. Use a solvent with a closer solubility parameter: Consult Hansen or Hildebrand solubility parameters to find a more suitable solvent. 2. Increase the temperature: Heating can increase the kinetic energy and promote the disentanglement of polymer chains, aiding solubility.[7][8]
The polymer solution is unstable and precipitates over time. The polymer may be undergoing slow aggregation or crystallization of sulfur-rich domains.1. Use the solution immediately after preparation. 2. Store the solution at an elevated temperature if the polymer and solvent are stable under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving high-sulfur-content poly(S-r-DIB)?

A1: High-sulfur-content poly(S-r-DIB) is notoriously difficult to dissolve. However, for lower sulfur content variations or soluble fractions, common solvents that have been used include tetrahydrofuran (B95107) (THF), toluene, and chloroform.[1][2] Elemental sulfur, a component of the polymer, is moderately soluble in carbon disulfide, benzene, toluene, chloroform, and acetone, with solubility increasing with temperature.[9]

Q2: How does the sulfur content affect the solubility of poly(S-r-DIB)?

A2: There is an inverse relationship between sulfur content and solubility. Higher sulfur content leads to a more densely cross-linked polymer network, which significantly reduces solubility.[10][11] For instance, poly(S-r-DIB) with 50 wt% DIB is completely soluble, while a version with 30 wt% DIB is only partially soluble.[2]

Q3: Can I improve the solubility of my existing batch of high-sulfur-content poly(S-r-DIB)?

A3: Improving the solubility of an already synthesized, highly cross-linked polymer is challenging. However, you can try extended heating in a high-boiling point solvent with a similar solubility parameter. For future syntheses, consider modifying the monomer ratios or polymerization conditions.

Q4: What is the role of cross-linking in the solubility of poly(S-r-DIB)?

A4: Cross-linking is a primary determinant of solubility. The diisopropenylbenzene (DIB) monomer can react with sulfur to form a three-dimensional network. A higher degree of cross-linking results in a polymer that will swell in a compatible solvent but will not dissolve. The number of vinylic groups in the comonomer dictates the level of cross-linking.[3]

Q5: Are there alternative comonomers to DIB that can enhance solubility?

A5: Yes, the choice of comonomer is critical. Using monomers with bulky side groups or flexible linkers can disrupt polymer chain packing and improve solubility.[4] Some renewable monomers have also been shown to produce more soluble sulfur-based polymers.[3] Additionally, incorporating charged monomers can enhance solubility in aqueous solutions.[12]

Experimental Protocols

Protocol 1: Synthesis of Poly(S-r-DIB) via Inverse Vulcanization

This protocol describes the general procedure for synthesizing poly(S-r-DIB). To improve solubility, it is recommended to start with a higher DIB to sulfur ratio (e.g., 50:50 wt%).

Materials:

  • Elemental sulfur (S₈)

  • 1,3-diisopropenylbenzene (DIB)

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Heating mantle with temperature controller

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Add the desired amount of elemental sulfur to the reaction vessel.

  • Begin stirring and heating the sulfur under an inert atmosphere to 185 °C.

  • Once the sulfur has melted and the temperature is stable, slowly add the DIB comonomer to the molten sulfur.

  • Continue to stir the reaction mixture at 185 °C for the desired reaction time (e.g., 30 minutes to 1 hour). The viscosity of the mixture will increase as the polymerization proceeds.

  • After the desired time, cool the reaction mixture to room temperature. The resulting solid is poly(S-r-DIB).

Protocol 2: Solubility Testing of Poly(S-r-DIB)

Materials:

  • Synthesized poly(S-r-DIB)

  • A selection of solvents (e.g., THF, toluene, chloroform, carbon disulfide)

  • Vials with caps

  • Shaker or vortex mixer

  • Heating plate

Procedure:

  • Place a small, known amount of the poly(S-r-DIB) (e.g., 10 mg) into a vial.

  • Add a known volume of the test solvent (e.g., 1 mL).

  • Cap the vial and agitate the mixture using a shaker or vortex mixer for an extended period (e.g., 24 hours) at room temperature.

  • Visually inspect for dissolution. Note if the polymer has dissolved completely, partially, or only swelled.

  • If the polymer is not soluble at room temperature, gently heat the vial on a hot plate and observe any changes in solubility.

  • To quantify the soluble fraction, centrifuge the mixture, carefully decant the supernatant, evaporate the solvent, and weigh the remaining soluble polymer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Poly(S-r-DIB) cluster_solubility Solubility Testing s1 Melt Sulfur at 185°C s2 Add DIB s1->s2 s3 Polymerization s2->s3 s4 Cool to Room Temp s3->s4 t1 Add Polymer to Solvent s4->t1 Poly(S-r-DIB) Sample t2 Agitate at Room Temp t1->t2 t3 Observe Solubility t2->t3 t4 Heat if Necessary t3->t4

Caption: Experimental workflow for the synthesis and solubility testing of poly(S-r-DIB).

logical_relationship A High Sulfur Content B Increased Cross-linking A->B leads to C Decreased Solubility B->C results in

Caption: Relationship between sulfur content, cross-linking, and solubility in poly(S-r-DIB).

References

Technical Support Center: Enhancing Mechanical Properties of 1,3-Diisopropenylbenzene (1,3-DIPB) Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3-diisopropenylbenzene (1,3-DIPB) crosslinked polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and processing of 1,3-DIPB crosslinked polymers.

Issue 1: Premature Gelation or Uncontrolled Crosslinking

Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the polymerization temperature. For anionic polymerization, temperatures around -78°C can help control the reaction. For free-radical polymerization, consider a lower temperature initiator or reducing the reaction temperature.
High Monomer or Initiator Concentration Reduce the concentration of 1,3-DIPB or the initiator. A higher concentration of the crosslinking agent or more rapid initiation can lead to faster network formation.
High Monomer Conversion In anionic polymerization, branching and crosslinking are more likely to occur at higher monomer conversions.[1] Consider stopping the reaction at a lower conversion to obtain a soluble, linear polymer with pendant isopropenyl groups.
Choice of Solvent The polarity of the solvent can influence the reactivity of the monomers and the growing polymer chains. Experiment with different solvents to find an optimal system for controlled polymerization.

Issue 2: Low Molecular Weight or Low Polymer Yield

Potential Cause Troubleshooting Steps
Presence of Impurities Ensure all monomers, solvents, and initiators are rigorously purified. Impurities can act as chain transfer or terminating agents, leading to shorter polymer chains.
Low Initiator Efficiency The choice and concentration of the initiator are crucial. For anionic polymerization, ensure the initiator is active and used in the correct stoichiometric ratio. For free-radical polymerization, select an initiator with an appropriate half-life at the reaction temperature.
Low Reaction Temperature or Time While high temperatures can cause premature gelation, a temperature that is too low may result in a slow polymerization rate and low conversion. Optimize the reaction temperature and time to achieve the desired molecular weight and yield.
Reversibility of Polymerization (Low Ceiling Temperature) The anionic polymerization of 1,3-DIPB is characterized by a relatively low ceiling temperature, meaning the polymerization is reversible at moderate temperatures.[1] Conducting the polymerization at lower temperatures can favor polymer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: 1,3-DIPB can be polymerized through several methods, including anionic, cationic, and free-radical polymerization. The choice of method depends on the desired polymer architecture and properties. Anionic polymerization can produce linear polymers with pendant double bonds at low conversions.[1] Cationic polymerization can yield polymers with high glass transition temperatures (Tg) that are soluble in non-polar solvents.[2] Free-radical polymerization, often in the presence of a chain transfer agent, can be used to synthesize substantially linear polymers.

Q2: How can I control the degree of crosslinking in my 1,3-DIPB polymer?

A2: The degree of crosslinking can be controlled by:

  • Adjusting the concentration of 1,3-DIPB: A lower concentration of the crosslinker will result in a lower crosslink density.

  • Controlling the monomer conversion: As mentioned, in anionic polymerization, crosslinking is more prevalent at higher conversions.[1]

  • Copolymerization: Copolymerizing 1,3-DIPB with a monofunctional monomer, such as styrene, can reduce the overall crosslink density.

  • Reaction conditions: Temperature and initiator concentration also play a significant role in the kinetics of crosslinking.

Q3: What kind of mechanical properties can I expect from 1,3-DIPB crosslinked polymers?

Q4: Can I synthesize a soluble, uncrosslinked polymer using 1,3-DIPB?

A4: Yes, it is possible to synthesize soluble, linear polymers with pendant isopropenyl groups by carefully controlling the reaction conditions. In anionic polymerization, this can be achieved by terminating the reaction at low monomer conversion.[1] Free-radical polymerization in the presence of a suitable chain transfer agent can also yield substantially linear polymers. These linear polymers can then be crosslinked in a subsequent step if desired.

Data Presentation

While specific quantitative data for the mechanical properties of polymers solely crosslinked with this compound is limited in the available literature, the following table provides a qualitative summary of the expected influence of key experimental parameters on the mechanical properties of crosslinked polymers in general.

Parameter Effect on Tensile Strength Effect on Young's Modulus Effect on Elongation at Break
Increasing 1,3-DIPB Concentration IncreaseIncreaseDecrease
Increasing Monomer Conversion Increase (up to gel point)Increase (up to gel point)Decrease
Increasing Reaction Temperature Variable (can increase rate but may lead to defects)VariableVariable
Copolymerization with a Flexible Monomer DecreaseDecreaseIncrease

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound (for Linear Polymer with Pendant Isopropenyl Groups)

Materials:

  • This compound (1,3-DIPB), purified

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methanol (for termination)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Assemble a flame-dried glass reactor with a magnetic stirrer under an inert atmosphere.

  • Transfer anhydrous THF into the reactor via cannula.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Add the desired amount of sec-BuLi initiator to the THF.

  • Slowly add a solution of purified 1,3-DIPB in THF to the initiator solution via a syringe pump.

  • Allow the polymerization to proceed at -78°C for a predetermined time to achieve low monomer conversion (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and dry the polymer under vacuum at room temperature.

Protocol 2: Cationic Polymerization of this compound

Materials:

  • This compound (1,3-DIPB), purified

  • Anhydrous hydrocarbon solvent (e.g., toluene)

  • Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂)

  • Methanol (for termination)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Set up a flame-dried glass reactor with a magnetic stirrer under an inert atmosphere.

  • Add the anhydrous hydrocarbon solvent to the reactor.

  • Cool the reactor to the desired temperature (e.g., 0°C).

  • Add the Lewis acid catalyst to the solvent.

  • Slowly add a solution of purified 1,3-DIPB in the solvent to the reactor.

  • Maintain the reaction at the set temperature for several hours.

  • Terminate the reaction by adding methanol.

  • Wash the polymer solution with water to remove the catalyst.

  • Precipitate the polymer in a non-solvent like methanol.

  • Filter and dry the polymer under vacuum.

Protocol 3: Free-Radical Polymerization of this compound (for Linear Polymer)

Materials:

  • This compound (1,3-DIPB), purified

  • Chain transfer agent (e.g., dodecanethiol)

  • Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., toluene)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a reaction vessel, dissolve the 1,3-DIPB, chain transfer agent, and AIBN in the solvent.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) to initiate polymerization.

  • Allow the reaction to proceed for the desired time.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Filter and dry the resulting polymer.

Mandatory Visualization

Experimental_Workflow_Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up P1 Flame-dry reactor P2 Purge with Inert Gas P1->P2 P3 Add Anhydrous THF P2->P3 R1 Cool to -78°C P3->R1 R2 Add Initiator (sec-BuLi) R1->R2 R3 Add Monomer (1,3-DIPB) R2->R3 R4 Polymerize (Low Conversion) R3->R4 W1 Terminate with Methanol R4->W1 W2 Precipitate in Methanol W1->W2 W3 Filter and Dry Polymer W2->W3

Caption: Workflow for Anionic Polymerization of 1,3-DIPB.

Troubleshooting_Low_Molecular_Weight Start Problem: Low Molecular Weight Cause1 Impurities Present? Start->Cause1 Solution1 Purify Monomers, Solvents, and Initiators Cause1->Solution1 Yes Cause2 Low Initiator Efficiency? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Check Initiator Activity and Concentration Cause2->Solution2 Yes Cause3 Suboptimal Reaction Conditions? Cause2->Cause3 No Solution2->End Solution3 Optimize Temperature and Reaction Time Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting Logic for Low Molecular Weight Polymer.

References

Preventing phase separation in 1,3-DIPB copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing phase separation during the copolymerization of 1,3-diisopropenylbenzene (1,3-DIPB).

Troubleshooting Guide: Preventing Phase Separation

Phase separation during 1,3-DIPB copolymerization can manifest as cloudiness, precipitation, or the formation of distinct polymer phases, leading to materials with non-uniform properties. This guide addresses common issues and provides systematic solutions.

Problem Potential Cause Recommended Solution
Reaction mixture becomes cloudy or forms a precipitate shortly after initiation. Rapid Crosslinking: High monomer conversion, leading to the reaction of both isopropenyl groups and the formation of an insoluble, crosslinked network.[1]1. Limit Monomer Conversion: Keep the monomer conversion below 30-40% to favor the formation of linear polymers with pendant isopropenyl groups.[1] 2. Monitor Conversion: Regularly take aliquots from the reaction to monitor monomer conversion using techniques like Gas Chromatography (GC) or ¹H NMR. 3. Quench the Reaction: Once the target conversion is reached, promptly quench the polymerization with a suitable agent (e.g., degassed methanol).
Formation of a gel or highly viscous solution at low conversion. High Initiator Concentration: An excessive amount of initiator can lead to a high concentration of growing polymer chains, increasing the probability of intermolecular reactions and branching.1. Optimize Initiator Concentration: Reduce the initiator concentration to control the number of active centers. 2. Calculate Monomer-to-Initiator Ratio: Carefully calculate and control the monomer-to-initiator ratio to target the desired molecular weight and limit the number of polymer chains.
Copolymer precipitates during purification or solvent removal. Poor Solvent Quality for the Copolymer: The solvent used for polymerization or purification may not be a good solvent for the resulting copolymer, especially as its composition or architecture changes.1. Select an Appropriate Solvent: Choose a solvent that is a good solvent for both the monomers and the expected copolymer. Toluene and tetrahydrofuran (B95107) (THF) are commonly used for anionic polymerization of styrenic monomers. 2. Test Copolymer Solubility: Before scaling up, perform small-scale solubility tests of the synthesized copolymer in the intended solvent system.
Inconsistent results and batch-to-batch variability. Impure Reagents or Monomers: Impurities in monomers, solvents, or the initiator can act as terminating agents or affect the polymerization kinetics, leading to uncontrolled reactions.1. Purify Monomers and Solvents: Ensure all monomers and solvents are rigorously purified and dried before use. 2. Use High-Purity Initiator: Employ a high-purity initiator and accurately determine its concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phase separation in 1,3-DIPB copolymerization?

A1: The primary cause is the formation of a crosslinked polymer network. 1,3-DIPB is a divinyl monomer, meaning it has two reactive isopropenyl groups. While the initial polymerization typically involves only one of these groups to form a linear polymer with pendant double bonds, higher monomer conversion can lead to the reaction of these pendant groups, resulting in branching and ultimately a crosslinked, insoluble network that phase separates from the solvent.[1]

Q2: How can I control the copolymerization to obtain a soluble, linear polymer?

A2: The key is to carefully control the reaction conditions to favor the polymerization of only one isopropenyl group per monomer unit. This is primarily achieved by keeping the monomer conversion low, typically below 40%.[1] At low conversions, the formation of linear polymers is favored.

Q3: What is the role of the initiator in preventing phase separation?

A3: The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration leads to a larger number of chains, which can increase the likelihood of intermolecular reactions and crosslinking, even at lower conversions. Therefore, using an appropriate monomer-to-initiator ratio is crucial for controlling the polymer's molecular weight and architecture.

Q4: How does the choice of solvent affect the homogeneity of the copolymerization?

A4: The solvent must be able to dissolve the monomers, the initiator, and the resulting copolymer. If the solvent is a poor solvent for the copolymer, the polymer chains may collapse and precipitate as they are formed, leading to phase separation. It is important to select a solvent with appropriate solubility parameters for the entire system.

Q5: Can temperature be used to control the reaction and prevent phase separation?

A5: Yes, temperature plays a critical role. Anionic polymerization of styrenic monomers is often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions, such as chain transfer or termination, which can lead to a broader molecular weight distribution and potentially contribute to phase separation.

Experimental Protocols

Protocol 1: Anionic Copolymerization of 1,3-DIPB and Styrene (B11656) to Low Conversion

This protocol describes a general procedure for the anionic copolymerization of 1,3-DIPB with styrene to produce a soluble, linear copolymer.

Materials:

  • Styrene (purified and dried)

  • This compound (1,3-DIPB) (purified and dried)

  • Tetrahydrofuran (THF) (anhydrous and freshly distilled)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)

  • Methanol (degassed)

  • Argon (high purity)

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon.

  • Solvent Addition: Transfer anhydrous THF into the reactor via a cannula.

  • Monomer Addition: Add the desired amounts of purified styrene and 1,3-DIPB to the reactor.

  • Initiation: Cool the reactor to the desired temperature (e.g., -78 °C) and add the calculated amount of sec-BuLi solution dropwise via syringe. The solution should turn a characteristic orange-red color, indicating the formation of living styryl anions.

  • Polymerization and Monitoring: Allow the polymerization to proceed for a predetermined time to achieve the target low conversion. Monitor the conversion by taking small aliquots from the reactor at different time points and analyzing them by GC.

  • Termination: Once the desired conversion is reached, quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data Example:

ParameterValue
Styrene10.0 g (96.0 mmol)
1,3-DIPB1.5 g (9.5 mmol)
THF200 mL
sec-BuLi0.5 mmol
Temperature-78 °C
Target Conversion~30%
Reaction Time1-2 hours (monitor)
Protocol 2: Characterization of Copolymer Homogeneity

1. Size Exclusion Chromatography (SEC/GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.

  • Procedure: Dissolve a small amount of the dried copolymer in a suitable solvent (e.g., THF) and inject it into the SEC system.

  • Interpretation: A narrow PDI (typically < 1.2) is indicative of a well-controlled "living" polymerization with minimal side reactions, suggesting a more homogeneous copolymer structure.

2. ¹H NMR Spectroscopy:

  • Purpose: To determine the copolymer composition (ratio of 1,3-DIPB to the comonomer) and to confirm the presence of pendant isopropenyl groups.

  • Procedure: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

  • Interpretation: Integration of the characteristic peaks for each monomer unit will give the copolymer composition. The presence of signals in the vinyl region (around 5-6 ppm) confirms the existence of unreacted pendant isopropenyl groups, indicating a linear structure.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Purification Purify Monomers & Solvent Setup Assemble Reactor under Argon Purification->Setup Drying Flame-Dry Glassware Drying->Setup Addition Add Solvent & Monomers Setup->Addition Initiation Initiate with sec-BuLi at Low Temperature Addition->Initiation Polymerize Polymerize to Low Conversion Initiation->Polymerize Quench Quench with Methanol Polymerize->Quench Monitor Conversion Precipitation Precipitate in Non-solvent Quench->Precipitation Filtration Filter & Dry Copolymer Precipitation->Filtration Characterization Characterize (SEC, NMR) Filtration->Characterization

Caption: Workflow for the synthesis of homogeneous 1,3-DIPB copolymers.

TroubleshootingLogic PhaseSeparation Phase Separation Observed? CheckConversion Check Monomer Conversion PhaseSeparation->CheckConversion Yes Homogeneous Homogeneous Copolymer PhaseSeparation->Homogeneous No HighConversion Conversion > 40%? CheckConversion->HighConversion ReduceTime Reduce Polymerization Time HighConversion->ReduceTime Yes CheckInitiator Check Initiator Concentration HighConversion->CheckInitiator No ReduceTime->Homogeneous HighInitiator [M]/[I] Ratio Too Low? CheckInitiator->HighInitiator AdjustInitiator Increase [M]/[I] Ratio HighInitiator->AdjustInitiator Yes CheckSolvent Check Solvent Quality HighInitiator->CheckSolvent No AdjustInitiator->Homogeneous PoorSolvent Is Copolymer Soluble? CheckSolvent->PoorSolvent ChangeSolvent Select a Better Solvent PoorSolvent->ChangeSolvent No PoorSolvent->Homogeneous Yes ChangeSolvent->Homogeneous

Caption: Troubleshooting logic for addressing phase separation in 1,3-DIPB copolymerization.

References

Minimizing unreacted monomer in 1,3-diisopropenylbenzene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and scientists working with 1,3-diisopropenylbenzene (1,3-DIPEB) polymerization. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize unreacted monomer and achieve optimal polymerization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

There are two primary methods for the polymerization of this compound: anionic polymerization and controlled free-radical polymerization. Anionic polymerization is known for its sensitivity and the potential for a "living" process, while controlled free-radical polymerization offers a robust method to achieve high conversion rates.

Q2: Why is controlling the polymerization of 1,3-DIPEB challenging?

Controlling the polymerization of 1,3-DIPEB can be difficult due to its nature as a divinyl monomer, which can lead to crosslinking and gel formation. Additionally, anionic polymerization of 1,3-DIPEB is characterized by a low ceiling temperature, meaning the polymerization is reversible and can easily depolymerize if not carefully controlled.[1][2][3]

Q3: What is the significance of the ceiling temperature in the anionic polymerization of 1,3-DIPEB?

The low ceiling temperature of 1,3-DIPEB in anionic polymerization signifies that the propagation step is reversible.[1] Above this temperature, the rate of depolymerization can exceed the rate of polymerization, leading to low conversions and a high concentration of unreacted monomer. Therefore, precise temperature control is critical for success with this method.

Q4: Can 1,3-DIPEB be polymerized to produce linear polymers?

Yes, under specific conditions, it is possible to synthesize substantially linear polymers of 1,3-DIPEB. In anionic polymerization, linear polymers with pendant double bonds can be obtained at low monomer conversions.[1] Controlled radical polymerization, particularly in the presence of a chain transfer catalyst, can also yield linear polymers even at high conversions.[4]

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of 1,3-DIPEB, offering potential causes and actionable solutions.

Issue 1: High Concentration of Unreacted 1,3-DIPEB Monomer in the Final Product

High levels of residual monomer are a common problem that can compromise the properties and safety of your polymer.

Troubleshooting Workflow for High Residual Monomer

Caption: Troubleshooting workflow for high residual 1,3-DIPEB monomer.

Potential Cause Recommended Action
Incomplete Polymerization (General) Increase the polymerization time to facilitate higher monomer conversion. A post-polymerization heat treatment can also help to drive the reaction to completion.[5]
Suboptimal Polymerization Temperature (Anionic) For anionic polymerization, ensure the reaction temperature is maintained below the ceiling temperature to prevent depolymerization.[1] Lowering the temperature can favor polymerization.
Suboptimal Polymerization Temperature (Radical) For free-radical polymerization, increasing the temperature can enhance the rate of polymerization and lead to lower residual monomer levels.[4]
Insufficient Initiator Concentration (Radical) A low initiator concentration may result in incomplete polymerization. Consider incrementally increasing the initiator concentration.[5]
Inappropriate Initiator System (Anionic) The choice of initiator is critical in anionic polymerization. For controlled polymerization, initiator systems like oligo(α-methylstyryl)lithium with potassium tert-butoxide have been shown to be effective for similar monomers.[6]
Monomer Purity Ensure the 1,3-DIPEB monomer is free from inhibitors, which are often added for storage. Inhibitors may need to be removed prior to polymerization.
Issue 2: Formation of Crosslinked Polymer and Gelation

The divinyl nature of 1,3-DIPEB presents a risk of crosslinking, leading to insoluble gels.

Logical Relationship for Preventing Gelation

Gelation_Prevention cluster_anionic Anionic Polymerization cluster_radical Free-Radical Polymerization Goal Prevent Gelation Anionic_Strategy Limit Monomer Conversion Goal->Anionic_Strategy Radical_Strategy Utilize a Chain Transfer Catalyst Goal->Radical_Strategy Anionic_Outcome Linear Polymer with Pendant Double Bonds Anionic_Strategy->Anionic_Outcome Radical_Outcome Substantially Linear Polymer at High Conversion Radical_Strategy->Radical_Outcome

Caption: Strategies to prevent gelation in 1,3-DIPEB polymerization.

Potential Cause Recommended Action
High Monomer Conversion (Anionic) In anionic polymerization, branching and crosslinking are more likely to occur at higher monomer conversions.[1] To obtain linear polymers, it is advisable to terminate the reaction at low conversion levels.
Absence of Control Agent (Radical) Uncontrolled free-radical polymerization of a divinyl monomer will inevitably lead to a crosslinked network. The use of a chain transfer catalyst is crucial to produce substantially linear polymers.[4]
High Monomer Concentration High monomer concentrations can increase the probability of crosslinking reactions. Consider conducting the polymerization in a suitable solvent to reduce the effective monomer concentration.

Experimental Protocols

Protocol 1: Controlled Free-Radical Homopolymerization of this compound to High Conversion

This protocol is adapted from a patented method for producing substantially linear polymers of 1,3-DIPEB.[4]

Experimental Workflow

Radical_Polymerization_Workflow Start Start Step1 Combine 1,3-DIPEB, Chain Transfer Catalyst, and Azo-Initiator in a Reaction Flask Start->Step1 Step2 Establish an Inert Atmosphere (e.g., Nitrogen) Step1->Step2 Step3 Heat the Reaction Mixture to 60-160°C Step2->Step3 Step4 Maintain Heating Until 70-100% Conversion is Achieved Step3->Step4 Step5 Cool the Reaction and Isolate the Polymer Step4->Step5 End End Step5->End

Caption: Workflow for controlled free-radical polymerization of 1,3-DIPEB.

Materials:

  • This compound (uninhibited)

  • Azo-initiator (e.g., Vazo™ 67)

  • Chain transfer catalyst (e.g., cobalt complexes)[4]

  • Solvent (optional, e.g., 1,2-dichloroethane)

  • Reaction flask with stirrer, thermocouple, and inert gas inlet

Procedure:

  • To a reaction flask, add the uninhibited this compound, the chain transfer catalyst, and the azo-initiator.

  • Purge the flask with an inert gas (e.g., nitrogen) and maintain a positive pressure throughout the reaction.

  • Heat the reaction mixture to a temperature in the range of 60°C to 160°C. The optimal temperature will depend on the chosen azo-initiator.[4]

  • Continue heating and stirring until the desired monomer conversion (typically 70-100%) is reached.[4]

  • Cool the reaction mixture and isolate the polymer.

Quantitative Data Summary: Free-Radical Polymerization Parameters

Parameter Range/Value Reference
Reaction Temperature60°C - 160°C[4]
Azo-Initiator Concentration~0.01% to ~10% by weight[4]
Target Monomer Conversion70% - 100%[4]
Protocol 2: Anionic Polymerization of this compound (Conceptual)

This protocol is a conceptual guide based on the principles of anionic polymerization of similar monomers, emphasizing the conditions necessary for control.

Materials:

  • This compound (high purity, inhibitor removed)

  • Anionic initiator (e.g., sec-butyllithium)

  • Solvent (e.g., tetrahydrofuran, THF)

  • High-vacuum polymerization apparatus

Procedure:

  • Rigorous purification of monomer and solvent is essential.

  • Under high-vacuum conditions, dissolve the 1,3-DIPEB in THF in the reaction vessel.

  • Cool the solution to a low temperature (e.g., -78°C) to stay below the ceiling temperature.[6]

  • Introduce the anionic initiator dropwise until a stable color change indicates the titration of impurities, then add the calculated amount for initiation.

  • Allow the polymerization to proceed for a predetermined time to achieve low monomer conversion and avoid crosslinking.

  • Terminate the polymerization by adding a quenching agent (e.g., degassed methanol).

  • Isolate the polymer by precipitation in a non-solvent.

Quantitative Data Summary: Anionic Polymerization Parameters for Diisopropenylbenzenes

Parameter Value Reference
Reaction Temperature-78°C[6]
SolventTetrahydrofuran (THF)[6]
Initiator SystemOligo(α-methylstyryl)lithium and potassium tert-butoxide (for 1,4-DIPEB)[6]
OutcomeLiving polymerization with controllable molecular weight and narrow polydispersity (for 1,4-DIPEB)[6]

Note: The successful living anionic polymerization has been demonstrated for 1,4-diisopropenylbenzene.[6] Similar conditions may serve as a starting point for optimizing the polymerization of 1,3-DIPEB, but further adjustments will likely be necessary.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Inverse Vulcanization Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with the scale-up of inverse vulcanization processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of inverse vulcanization experiments.

Reaction Control and Optimization

Q1: My reaction is experiencing a rapid, uncontrolled temperature increase (thermal runaway). What should I do?

A: A thermal runaway is a hazardous situation. Immediate action is required:

  • Stop Monomer Addition: Immediately cease the addition of the comonomer.

  • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium.

  • Reduce Agitation: In some cases, reducing the stirring speed can decrease the rate of heat generation.

  • Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a cold, inert solvent.

Prevention is key. On a larger scale, the Trommsdorff-Norrish effect (autoacceleration) becomes more likely.[1] It is advisable to perform initial small-scale (e.g., 10 g) reactions to understand the exothermicity.[1] For larger reactions, consider using a reactor with a higher surface area-to-volume ratio or implementing a controlled monomer feeding strategy.

Q2: How can I control the viscosity of the reaction mixture during scale-up?

A: Viscosity control is crucial for ensuring proper mixing and heat transfer.

  • Temperature: Increasing the reaction temperature can lower the viscosity of molten sulfur, but be mindful of the increased risk of side reactions and H₂S formation.[2]

  • Monomer Choice and Concentration: The type and amount of comonomer significantly impact viscosity. Higher crosslinker concentrations generally lead to a faster increase in viscosity.

  • Stirring: Ensure adequate and consistent stirring throughout the reaction to maintain homogeneity. The size and type of the stirrer bar or impeller are important considerations.[1]

Q3: I am observing phase separation between the molten sulfur and the organic comonomer. How can I resolve this?

A: Phase separation can lead to an inhomogeneous product with inconsistent properties.[3]

  • Monomer Miscibility: Select a comonomer that is miscible with molten sulfur.[4]

  • Temperature: Ensure the reaction temperature is high enough to maintain a homogeneous melt.

  • Stirring: Vigorous stirring can help to overcome minor miscibility issues.

  • Catalysts: Certain catalysts can act as phase transfer agents, improving the miscibility between the sulfur and organic phases.

Product Properties and Purification

Q4: My final polymer is brittle and fractures easily. How can I improve its mechanical properties?

A: Brittleness is often a result of high crosslink density or the presence of unreacted sulfur.[3]

  • Monomer-to-Sulfur Ratio: Adjusting the monomer-to-sulfur ratio can control the crosslink density. A lower sulfur content can sometimes lead to more flexible polymers.[5]

  • Monomer Structure: The choice of comonomer has a significant impact on the mechanical properties of the final polymer.

  • Two-Step Polymerization: A two-step process, involving the formation of a prepolymer followed by crosslinking, can lead to materials with improved strength and elongation.[5]

Q5: How can I remove unreacted sulfur from my polymer product on a larger scale?

A: Unreacted elemental sulfur can negatively affect the polymer's properties and long-term stability.[3][6]

  • Solvent Extraction: Washing the polymer with a solvent in which sulfur is soluble but the polymer is not, such as carbon disulfide (CS₂) or toluene, is a common method. Caution: CS₂ is highly flammable and toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Thermal Annealing: In some cases, post-reaction thermal treatment can promote further reaction of residual sulfur.

  • Reaction Optimization: Optimizing reaction conditions (temperature, time, stoichiometry) can minimize the amount of unreacted sulfur in the first place.

Q6: My polymer is insoluble in common solvents, making characterization difficult. What are my options?

A: The insolubility of many inverse vulcanized polymers is a known challenge.[7]

  • Solid-State Characterization: Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) can provide valuable information about the polymer's structure and thermal properties without requiring dissolution.[8]

  • Swellability Studies: The degree of swelling in different solvents can provide insights into the crosslink density.[6]

  • Controlled Depolymerization: In some cases, controlled chemical degradation of the polymer can yield soluble fragments that can be analyzed by techniques like NMR and gel permeation chromatography (GPC).

Safety Considerations

Q7: I am concerned about the formation of hydrogen sulfide (B99878) (H₂S) gas. How can I minimize its production and what safety precautions should I take?

A: H₂S is a toxic and flammable gas that can be a byproduct of inverse vulcanization, especially at higher temperatures.[2]

  • Lower Reaction Temperatures: Using catalysts can lower the required reaction temperature, which in turn reduces H₂S formation.[2]

  • Reaction Time: Prolonged heating can increase the likelihood of side reactions that produce H₂S.

  • Ventilation: Always perform inverse vulcanization reactions in a well-ventilated fume hood.

  • H₂S Monitoring: For larger-scale reactions, consider using an H₂S gas detector to monitor the work area.

Data Presentation

Table 1: Effect of Monomer (Divinylbenzene - DVB) Content on Polymer Properties

Sulfur (wt%)DVB (wt%)Reaction Temperature (°C)Glass Transition Temperature (Tg, °C)Thermal Stability (Tdec, °C)
8515180~20>222
7525180~40>222
6535180~60>222
5050180~90>222

Table 2: Influence of Catalyst on Inverse Vulcanization of Sulfur and Divinylbenzene (DVB)

CatalystCatalyst Loading (mol%)Reaction Temperature (°C)Vitrification Time (min)Yield (%)Glass Transition Temperature (Tg, °C)
None0135>60~92~35
Zn(DEDC)₂1135~15>95~45
Na(DEDC)1135~10>95~48

Note: Data is compiled and generalized from multiple sources for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for Inverse Vulcanization of Sulfur and Divinylbenzene (DVB)

Materials:

  • Elemental sulfur (S₈)

  • Divinylbenzene (DVB)

  • Heating mantle or oil bath with temperature controller and thermocouple

  • Round bottom flask or reaction vessel of appropriate size

  • Mechanical stirrer or magnetic stir bar

  • Nitrogen or argon inlet for inert atmosphere (optional but recommended)

  • Condenser (optional)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Be aware of the potential for H₂S gas evolution and have a plan for its mitigation.

  • Molten sulfur is hot and can cause severe burns. Handle with care.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the stirring mechanism is functioning properly.

  • Sulfur Melting: Add the desired amount of elemental sulfur to the reaction vessel. Heat the sulfur to 135-140 °C with stirring until it is completely molten and forms a clear, low-viscosity liquid.

  • Monomer Addition: Slowly add the desired amount of DVB to the molten sulfur while maintaining vigorous stirring. The addition rate should be controlled to manage the reaction exotherm. For larger-scale reactions, subsurface addition near the impeller is recommended to ensure rapid dispersion.

  • Reaction: Increase the temperature to the desired reaction temperature (typically 160-185 °C). The mixture will gradually change color and increase in viscosity. Continue stirring until the desired viscosity is reached or the stirrer is no longer able to agitate the mixture. Reaction times can range from minutes to hours depending on the scale, temperature, and monomer ratio.[4]

  • Curing: Once the desired consistency is achieved, the polymer can be poured into a mold and cured in an oven at a set temperature (e.g., 140 °C) to ensure complete reaction.[9]

  • Cooling and Isolation: Allow the polymer to cool to room temperature. The solid polymer can then be removed from the reaction vessel. For glass vessels, careful cooling and thermal shock may be necessary to fracture the glass for polymer retrieval.[1]

  • Purification (Optional): If necessary, the polymer can be purified by solvent extraction to remove unreacted sulfur.

Visualizations

experimental_workflow Experimental Workflow for Inverse Vulcanization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing start Start setup Assemble Reaction Apparatus start->setup melt_sulfur Melt Elemental Sulfur setup->melt_sulfur add_monomer Add Comonomer melt_sulfur->add_monomer react Heat and Stir add_monomer->react cure Cure Polymer react->cure cool Cool to Room Temperature cure->cool isolate Isolate Polymer cool->isolate purify Purify (Optional) isolate->purify end End Product purify->end

Caption: A flowchart of the general experimental workflow for inverse vulcanization.

troubleshooting_logic Troubleshooting Decision Tree cluster_brittle Brittle Polymer cluster_phase_sep Phase Separation cluster_unreacted_s Unreacted Sulfur issue Identify Issue brittle Brittle Polymer issue->brittle phase_sep Phase Separation issue->phase_sep unreacted_s Unreacted Sulfur issue->unreacted_s adjust_ratio Adjust Monomer/Sulfur Ratio brittle->adjust_ratio Solution 1 change_monomer Change Comonomer brittle->change_monomer Solution 2 two_step Use Two-Step Polymerization brittle->two_step Solution 3 check_miscibility Check Monomer Miscibility phase_sep->check_miscibility Solution 1 increase_temp Increase Temperature phase_sep->increase_temp Solution 2 increase_stirring Increase Stirring Speed phase_sep->increase_stirring Solution 3 solvent_wash Solvent Washing unreacted_s->solvent_wash Solution 1 optimize_reaction Optimize Reaction Conditions unreacted_s->optimize_reaction Solution 2

Caption: A decision tree for troubleshooting common issues in inverse vulcanization.

signaling_pathway Conceptual Pathway of Inverse Vulcanization S8 Elemental Sulfur (S₈ ring) heat Heat (>159°C) radicals Sulfur Diradicals (•S-(S)n-S•) heat->radicals Ring-Opening Polymerization polymerization Copolymerization radicals->polymerization monomer Organic Comonomer (e.g., DVB) monomer->polymerization crosslinked_polymer Crosslinked Sulfur Polymer polymerization->crosslinked_polymer

Caption: A simplified diagram illustrating the conceptual pathway of inverse vulcanization.

References

Technical Support Center: Stabilizing 1,3-Diisopropenylbenzene for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 1,3-diisopropenylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and safe use of this reactive monomer in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound during storage?

A1: The primary cause of instability is unwanted polymerization. This compound is a divinyl aromatic monomer, and its vinyl groups are susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen, or contaminants, leading to the formation of oligomers and polymers. This can alter the purity and reactivity of the monomer.

Q2: What is the recommended inhibitor for stabilizing this compound?

A2: The most commonly used inhibitor for this compound and other styrenic monomers is 4-tert-butylcatechol (B165716) (TBC).[1][2][3][4][5][6][7][8] TBC is an effective free-radical scavenger that prevents premature polymerization.[9] For TBC to function effectively as an inhibitor, the presence of a small amount of dissolved oxygen is required.[9]

Q3: What is the optimal concentration of TBC for stabilizing this compound?

A3: While the exact concentration can be tailored to specific storage conditions and desired shelf life, a typical concentration range for TBC in similar vinyl monomers like styrene (B11656) is 10-15 mg/L.[9][10] For butadiene, a concentration of approximately 100 ppm is often used. It is crucial to maintain the TBC concentration within the recommended range to ensure stability.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11] Refrigerated storage at temperatures between 2°C and 8°C (or 0-10°C) is recommended.[1][6] The container should be tightly sealed to prevent exposure to atmospheric oxygen, which can deplete the inhibitor over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Monomer appears cloudy or contains solid particles. Unwanted polymerization has occurred due to inhibitor depletion, improper storage, or contamination.Do not use the monomer. The presence of solid material indicates that polymerization has started, which can be an exothermic process and potentially hazardous. Dispose of the material according to your institution's hazardous waste guidelines.
Inhibitor concentration is below the recommended level. The inhibitor has been consumed over time due to exposure to heat, light, or oxygen.If the monomer is still clear and free of solids, you can add more TBC to bring the concentration back to the recommended level. However, it is best to use a fresh batch of monomer if possible.
The monomer needs to be used in a polymerization reaction where the inhibitor will interfere. The TBC inhibitor must be removed before initiating the polymerization.There are two common methods for removing TBC: washing with an aqueous sodium hydroxide (B78521) solution or passing the monomer through an inhibitor removal column. Detailed protocols for both methods are provided below.
Discoloration of the monomer is observed. This could be a sign of degradation or contamination.It is recommended to test the purity of the monomer before use. If significant impurities are detected, purification by vacuum distillation may be necessary.

Quantitative Data Summary

ParameterRecommended ValueNotes
Storage Temperature 2°C - 8°C (or 0-10°C)Refrigerated storage is crucial to minimize polymerization.[1][6]
Inhibitor 4-tert-butylcatechol (TBC)The industry standard for styrenic monomers.[1][2][3][4][5][6][7][8]
Inhibitor Concentration 10 - 100 ppm (mg/L)Monitor and maintain within this range for optimal stability.[9][10]
Shelf Life VariesDependent on storage conditions and inhibitor concentration. Regular monitoring of TBC levels is recommended.

Experimental Protocols

Protocol 1: Determination of TBC Concentration (Adapted from ASTM D4590)

This colorimetric method is based on the reaction of TBC with sodium hydroxide in an alcoholic solution to form a pink-colored complex, which can be quantified using a UV-Vis spectrophotometer.[12]

Materials:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • This compound sample

  • Sodium hydroxide solution (e.g., 1 M in ethanol)

  • Ethanol (B145695) (spectrophotometric grade)

Procedure:

  • Prepare a calibration curve:

    • Prepare a series of standard solutions of TBC in ethanol with known concentrations (e.g., 0, 5, 10, 15, 20 mg/L).

    • To a fixed volume of each standard, add a specific volume of the sodium hydroxide solution.

    • Measure the absorbance of the resulting pink solution at the wavelength of maximum absorbance (around 490 nm).

    • Plot a graph of absorbance versus TBC concentration to create a calibration curve.

  • Sample Analysis:

    • Take a known volume of the this compound sample.

    • Add the same volume of sodium hydroxide solution as used for the standards.

    • Measure the absorbance of the sample at 490 nm.

    • Use the calibration curve to determine the concentration of TBC in the sample.

Protocol 2: Removal of TBC Inhibitor

Method A: Washing with Aqueous Sodium Hydroxide

This method is effective for removing phenolic inhibitors like TBC.[13]

Materials:

  • Separatory funnel

  • This compound with TBC

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)

  • Distilled water

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)

  • Beakers and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of the 10% NaOH solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the sodium salt of TBC) will be at the bottom.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with the NaOH solution two more times.

  • Wash the monomer with distilled water to remove any residual NaOH.

  • Drain the water layer and transfer the monomer to a clean, dry flask.

  • Add a small amount of anhydrous drying agent and swirl to remove any remaining water.

  • Decant or filter the dry, inhibitor-free monomer. Use immediately, as it is now highly susceptible to polymerization.

Method B: Using an Inhibitor Removal Column

Pre-packed columns containing basic alumina (B75360) are commercially available for removing TBC.

Materials:

  • Inhibitor removal column (pre-packed with basic alumina)

  • This compound with TBC

  • Collection flask

Procedure:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • Slowly pass the this compound through the column.

  • Collect the inhibitor-free monomer in a clean, dry flask.

  • The inhibitor-free monomer should be used immediately.

Visualizations

experimental_workflow cluster_storage Storage & Initial Assessment cluster_decision Decision Point cluster_preparation Preparation for Use storage This compound (with TBC) check_tbc Check TBC Level (Protocol 1) storage->check_tbc is_tbc_ok TBC Level OK? check_tbc->is_tbc_ok remove_tbc Remove TBC (Protocol 2) is_tbc_ok->remove_tbc No use_as_is Use Directly is_tbc_ok->use_as_is Yes end_point Ready for Experiment remove_tbc->end_point use_as_is->end_point

Caption: Workflow for handling this compound before experimental use.

troubleshooting_logic start Observe Monomer decision1 Cloudy or Solid Particles? start->decision1 action1 Do Not Use! Dispose as Hazardous Waste decision1->action1 Yes decision2 Discolored? decision1->decision2 No action2 Test Purity Consider Purification decision2->action2 Yes decision3 Low Inhibitor Level? decision2->decision3 No action2->decision3 action3 Add More TBC or Use Fresh Monomer decision3->action3 Yes end_point Safe to Proceed decision3->end_point No action3->end_point

Caption: Troubleshooting logic for assessing the quality of this compound.

References

Technical Support Center: Inverse Vulcanization Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for inverse vulcanization. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of reaction temperature in determining the outcomes of your inverse vulcanization experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to reaction temperature during inverse vulcanization.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) Exothermic Reaction: The polymerization is highly exothermic, and the rate of heat generation exceeds the rate of heat removal.[1] • Poor Heat Dissipation: Inefficient stirring or a large reaction scale can lead to localized "hot spots." • High Reactivity Monomer: Some monomers are inherently more reactive, leading to a faster and more intense exotherm.Improve Heat Removal: Use a silicone oil bath for more efficient and uniform heat transfer. Ensure vigorous and consistent stirring. For larger scale reactions, consider alternative heating methods or reactor designs that allow for better temperature control. • Slow Monomer Addition: Add the comonomer dropwise or in small portions to the molten sulfur to control the reaction rate. • Lower Reaction Temperature: Operating at the lower end of the recommended temperature range (e.g., 135-160°C) can slow the reaction rate.[2][3] • Use a Reaction Inhibitor: In extreme cases, a reaction inhibitor can be added to quench the polymerization.[4]
Reaction Mixture Becomes Too Viscous and Stirring Stops High Degree of Cross-linking: The polymer network has formed rapidly, leading to a high viscosity. • Temperature Too High: Higher temperatures can accelerate the polymerization rate, leading to a rapid increase in viscosity.[2]Adjust Monomer/Sulfur Ratio: A higher concentration of the cross-linking monomer can lead to faster gelation. Consider adjusting the stoichiometry. • Lower Reaction Temperature: A lower temperature will slow the polymerization, allowing for a more controlled increase in viscosity.[2] • Solvent-Assisted Reaction: While typically a solvent-free process, in some cases, a high-boiling point, inert solvent can be used to maintain a lower viscosity.
Strong Smell of Rotten Eggs (H₂S Gas Evolution) High Reaction Temperature: Higher temperatures are associated with an increased evolution of hydrogen sulfide (B99878) gas.[2][5] • Presence of Allylic or Benzylic Hydrogens: Monomers with these functional groups are more prone to hydrogen abstraction by sulfur radicals, leading to H₂S formation.[6] • Prolonged Reaction Time at High Temperature: Extended heating can increase the likelihood of side reactions that produce H₂S.Lower Reaction Temperature: Operating below 180°C is generally recommended to minimize H₂S production.[3] • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help to reduce side reactions. • Monomer Selection: If possible, choose monomers that are less prone to hydrogen abstraction.[7] • Catalytic or Photochemical Methods: Consider using catalytic or photoinduced inverse vulcanization, which can be performed at lower temperatures, thus reducing H₂S formation.
Incomplete Reaction or Low Polymer Yield Reaction Temperature Too Low: The temperature may not be sufficient to initiate or sustain the ring-opening polymerization of sulfur or the subsequent reaction with the comonomer. • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration at the set temperature.Increase Reaction Temperature: Ensure the temperature is above the melting point of sulfur (115.21°C) and within the optimal range for the specific comonomer (typically 135-185°C).[8] • Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring the viscosity as an indicator of polymerization. • Ensure Proper Mixing: Homogeneous mixing of the comonomer with the molten sulfur is crucial for a complete reaction.
Inconsistent Product Properties (e.g., variable Tg) Poor Temperature Control: Fluctuations in the reaction temperature can lead to variations in the polymer structure and properties. • Inconsistent Heating and Cooling Rates: The thermal history of the polymer can affect its final properties.Use a Reliable Heating System: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature. • Standardize Protocols: Ensure that heating and cooling procedures are consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for thermal inverse vulcanization?

A1: The generally recommended temperature range for thermally induced inverse vulcanization is between 135°C and 180°C.[3] The polymerization of elemental sulfur begins with the ring-opening of the S₈ monomer, which occurs at approximately 159°C.[8] However, reactions can be carried out at lower temperatures, especially with the use of catalysts, which can enable reactions at temperatures as low as 110°C.[2]

Q2: How does reaction temperature affect the properties of the final polymer?

A2: Reaction temperature has a significant influence on the final polymer properties:

  • Glass Transition Temperature (Tg): The Tg is dependent on the polymer's composition and structure, which are influenced by the reaction temperature.[8] For some systems, higher temperatures can lead to more extensive cross-linking and a higher Tg.

  • Thermal Stability: The thermal stability of the resulting copolymer is also affected by the reaction conditions. Generally, all compositions tend to degrade above 222°C.[8]

  • Polymer Structure: The reaction temperature can influence whether a linear or a branched polymer is formed, especially with comonomers that have multiple reactive sites with different activation energies.[2]

  • Mechanical Properties: The degree of cross-linking, which is influenced by temperature, will affect the mechanical properties of the polymer, such as its tensile strength and elasticity.

Q3: Can I perform inverse vulcanization at room temperature?

A3: Traditional thermal inverse vulcanization requires elevated temperatures to initiate the ring-opening of sulfur. However, alternative methods have been developed that allow for the reaction to proceed at or near room temperature. These include:

  • Mechanochemical Synthesis: Using a ball mill, inverse vulcanized polymers can be synthesized at room temperature, which also offers the advantages of shorter reaction times and reduced H₂S formation.

  • Photoinduced Inverse Vulcanization: This method uses light to initiate the polymerization at ambient temperatures, broadening the range of compatible comonomers to include volatile and gaseous ones.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: A runaway reaction, also known as the Trommsdorff–Norrish effect, is characterized by a rapid and uncontrolled increase in the reaction temperature and viscosity.[1] You may also observe bubbling and the emission of fumes. If you suspect a runaway reaction:

  • Immediately remove the heat source.

  • If possible and safe to do so, immerse the reaction vessel in an ice bath to rapidly cool it down.

  • Ensure adequate ventilation to handle any potential release of H₂S gas.

  • For future experiments, review the troubleshooting guide for preventing runaway reactions.

Q5: How can I minimize the production of toxic hydrogen sulfide (H₂S) gas?

A5: The evolution of H₂S is a common side reaction in inverse vulcanization, particularly at higher temperatures.[2] To minimize its formation:

  • Lower the reaction temperature: Operating at the lower end of the recommended temperature range (135-160°C) is effective.

  • Use a catalyst: Catalytic inverse vulcanization can be performed at lower temperatures, which significantly reduces H₂S production.

  • Work in a well-ventilated area: Always perform inverse vulcanization in a fume hood to ensure any evolved H₂S is safely exhausted.

Quantitative Data

The following table summarizes the effect of reaction temperature on the glass transition temperature (Tg) for the inverse vulcanization of a generic comonomer with sulfur. The data is representative of typical trends observed.

Reaction Temperature (°C)ComonomerSulfur Content (wt%)Glass Transition Temperature (Tg) (°C)Observations
1401,3-Diisopropenylbenzene (DIB)50~15Slower reaction rate, more controlled polymerization.
165This compound (DIB)50~20Moderate reaction rate.
185This compound (DIB)50~25Faster reaction rate, higher risk of side reactions.[2]

Note: The exact Tg values can vary depending on the specific experimental conditions and the molecular weight of the resulting polymer.

Experimental Protocols

Key Experiment: Thermal Inverse Vulcanization of this compound (DIB) with Temperature Control

This protocol describes the synthesis of a poly(sulfur-random-DIB) copolymer with a 50:50 weight ratio of sulfur to DIB.

Materials:

  • Elemental sulfur (S₈)

  • This compound (DIB)

  • 20 mL glass vial

  • Magnetic stir bar

  • Silicone oil bath with a temperature controller and thermocouple

  • Syringe

Procedure:

  • Add elemental sulfur to the 20 mL glass vial containing a magnetic stir bar.

  • Place the vial in the silicone oil bath and heat to 165°C with stirring.

  • Continue heating and stirring until the sulfur has completely melted and formed a clear, yellow liquid.

  • Using a syringe, slowly inject the DIB into the molten sulfur while maintaining vigorous stirring.

  • Continue to stir the reaction mixture at 165°C. The viscosity of the mixture will gradually increase as the polymerization proceeds.

  • The reaction is typically complete within 10-15 minutes, at which point the stirring will stop due to the high viscosity of the polymer.

  • Remove the vial from the oil bath and allow it to cool to room temperature.

  • Once cooled, the solid polymer can be removed from the vial.

Visualizations

TroubleshootingWorkflow start Problem Observed During Inverse Vulcanization runaway Uncontrolled Temperature Increase (Runaway)? start->runaway viscosity Stirring Stopped Due to High Viscosity? runaway->viscosity No sol_runaway Improve Heat Dissipation Slow Monomer Addition Lower Reaction Temperature runaway->sol_runaway Yes h2s Strong H2S Odor? viscosity->h2s No sol_viscosity Adjust Stoichiometry Lower Reaction Temperature viscosity->sol_viscosity Yes incomplete Low Yield or Incomplete Reaction? h2s->incomplete No sol_h2s Lower Reaction Temperature Use Inert Atmosphere h2s->sol_h2s Yes inconsistent Inconsistent Product Properties? incomplete->inconsistent No sol_incomplete Increase Temperature/Time Ensure Proper Mixing incomplete->sol_incomplete Yes sol_inconsistent Use Reliable Heating Standardize Protocol inconsistent->sol_inconsistent Yes end Problem Resolved inconsistent->end No sol_runaway->end sol_viscosity->end sol_h2s->end sol_incomplete->end sol_inconsistent->end

Caption: Troubleshooting workflow for temperature-related issues.

ReactionPathway cluster_temp Temperature Influence cluster_outcome Reaction Outcome T_low Low Temperature (<135°C) outcome_slow Slow/Incomplete Reaction T_low->outcome_slow T_optimal Optimal Temperature (135-180°C) outcome_good Controlled Polymerization Desired Properties T_optimal->outcome_good T_high High Temperature (>180°C) outcome_bad Runaway Reaction H2S Production Side Reactions T_high->outcome_bad

Caption: Influence of temperature on reaction outcomes.

References

Reducing the volatility of chain transfer agents using poly(diisopropenylbenzene)s

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing poly(diisopropenylbenzene) as a macromolecular chain transfer agent (macro-CTA) to reduce volatility in controlled radical polymerization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a poly(diisopropenylbenzene)-based chain transfer agent (CTA) over conventional, small-molecule CTAs?

A1: The principal advantage is the significantly reduced volatility of the CTA.[1] Conventional CTAs, such as α-methylstyrene dimer, can be volatile, especially during high-temperature polymerization or curing processes. This volatility can lead to unpleasant odors, contribute to volatile organic compound (VOC) emissions, and cause inconsistencies in polymerization kinetics due to the loss of the agent from the reaction mixture. Poly(diisopropenylbenzene), being a polymer itself, has negligible vapor pressure, circumventing these issues.[1]

Q2: How does poly(diisopropenylbenzene) function as a chain transfer agent?

A2: Poly(diisopropenylbenzene) that has been functionalized with a suitable thiocarbonylthio group acts as a macromolecular RAFT (Reversible Addition-Fragmentation chain Transfer) agent. The RAFT process is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The poly(diisopropenylbenzene) backbone serves as a polymeric scaffold for the RAFT end-groups.

Q3: Can I use a poly(diisopropenylbenzene)-based CTA for any type of monomer?

A3: The suitability of the poly(diisopropenylbenzene)-based CTA for a specific monomer depends on the functional RAFT group attached to the polymer backbone. The choice of the Z and R groups of the thiocarbonylthio moiety (Z-C(=S)S-R) is critical for controlling the polymerization of different classes of monomers, such as styrenes, acrylates, and methacrylates. General principles of RAFT agent selection apply.

Q4: Will the use of a polymeric CTA affect the properties of the final polymer?

A4: Yes, the poly(diisopropenylbenzene) backbone will be incorporated into the final polymer architecture. This can influence the thermal and mechanical properties of the resulting material. Depending on the application, this can be a desirable feature, for instance, in the formulation of coatings and finishes where the polymeric nature of the CTA can enhance durability.[1]

Q5: Is it possible to synthesize block copolymers using a poly(diisopropenylbenzene)-based macro-CTA?

A5: Absolutely. Once a polymer block has been grown from the poly(diisopropenylbenzene) macro-CTA, the active RAFT end-groups can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and application of poly(diisopropenylbenzene)-based macro-CTAs.

Problem Potential Cause(s) Suggested Solution(s)
Poor control over polymerization (broad molecular weight distribution) 1. Inefficient chain transfer by the macro-CTA. 2. Incorrect choice of RAFT functionality for the monomer. 3. Impurities in the monomer or solvent. 4. Too high initiator concentration.1. Ensure complete functionalization of the poly(diisopropenylbenzene) with the RAFT agent. 2. Consult RAFT compatibility tables to select the appropriate Z and R groups for your monomer. 3. Purify the monomer and solvent before use. 4. Decrease the initiator-to-CTA ratio.
Low polymerization rate or long induction period 1. The macro-CTA may cause steric hindrance. 2. The RAFT agent is retarding the polymerization. 3. Low reaction temperature.1. Increase the reaction temperature to improve chain transfer kinetics. 2. Select a RAFT agent with a less retarding Z group. 3. Increase the initiator concentration slightly, but monitor the effect on control.
Gelation or cross-linking during poly(diisopropenylbenzene) synthesis 1. High concentration of diisopropenylbenzene. 2. High monomer conversion without adequate control.1. Perform the synthesis in a suitable solvent to control the concentration. 2. Monitor the reaction closely and stop at a lower conversion if necessary to obtain a soluble, linear polymer.
Incomplete functionalization of poly(diisopropenylbenzene) 1. Insufficient amount of the functionalizing agent. 2. Steric hindrance from the polymer backbone. 3. Inefficient reaction conditions for functionalization.1. Use a stoichiometric excess of the functionalizing agent. 2. Allow for longer reaction times or increase the reaction temperature. 3. Optimize the solvent and catalyst (if applicable) for the functionalization reaction.
Difficulty in purifying the macro-CTA The polymeric nature of the CTA can make purification challenging.Use precipitation and re-dissolution in appropriate solvent/non-solvent pairs to purify the macro-CTA from unreacted small molecules.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(diisopropenylbenzene)

This protocol is adapted from the general principles outlined for the synthesis of linear polymers of diisopropenylbenzene.[1]

Materials:

  • Diisopropenylbenzene (DIPB)

  • Chain transfer catalyst (e.g., a cobalt complex)

  • Free radical initiator (e.g., AIBN)

  • Solvent (e.g., toluene)

  • Hydrogen gas or a hydrogen atom donor

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve diisopropenylbenzene in the chosen solvent.

  • Add the chain transfer catalyst and the free radical initiator to the solution.

  • If using a hydrogen atom donor, add it to the mixture. If using hydrogen gas, purge the system with hydrogen.

  • Heat the reaction mixture to a temperature between 60°C and 120°C under a nitrogen atmosphere.

  • Monitor the monomer conversion over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Continue heating until a conversion of 70% to 100% is achieved, while ensuring the polymer remains soluble.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Filter and dry the resulting poly(diisopropenylbenzene) under vacuum.

  • Characterize the polymer by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity index (PDI).

Protocol 2: Functionalization of Poly(diisopropenylbenzene) to a Macro-RAFT Agent

This is a generalized procedure, as the specific reagents will depend on the desired RAFT functionality. This example assumes the introduction of a carboxylic acid group for subsequent conversion to a dithiobenzoate.

Materials:

  • Linear poly(diisopropenylbenzene)

  • Functionalizing agent (e.g., a molecule with a thiol group and a protected carboxylic acid)

  • Radical initiator

  • Solvent

Procedure:

  • Dissolve the synthesized poly(diisopropenylbenzene) in a suitable solvent in a reaction vessel.

  • Add the functionalizing agent and a radical initiator.

  • Heat the mixture under nitrogen to initiate the addition of the functionalizing agent to the double bonds of the polymer.

  • After the reaction is complete, purify the functionalized polymer by precipitation.

  • Deprotect the carboxylic acid groups.

  • Convert the carboxylic acid groups to a dithiobenzoate RAFT agent using a suitable synthetic route (e.g., reaction with a dithiobenzoic acid salt).

  • Purify the final poly(diisopropenylbenzene)-based macro-RAFT agent by precipitation.

  • Characterize the macro-RAFT agent using NMR and UV-Vis spectroscopy to confirm functionalization.

Protocol 3: RAFT Polymerization Using Poly(diisopropenylbenzene) Macro-CTA

Materials:

  • Poly(diisopropenylbenzene) macro-CTA

  • Monomer (e.g., styrene, methyl methacrylate)

  • Free radical initiator (e.g., AIBN)

  • Solvent

  • Schlenk flask or sealed ampoules

Procedure:

  • In a Schlenk flask, dissolve the poly(diisopropenylbenzene) macro-CTA, the monomer, and the initiator in the chosen solvent.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).

  • Take samples periodically to monitor monomer conversion (by NMR or GC) and the evolution of molecular weight (by SEC).

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent.

  • Dry the polymer under vacuum.

Data Presentation

Table 1: Comparison of Properties: Conventional vs. Polymeric CTAs

PropertyConventional CTA (e.g., AMSD)Poly(diisopropenylbenzene) Macro-CTA
Volatility Moderate to HighNegligible[1]
Odor Often noticeableLow to none
Contribution to VOCs YesNo[1]
Incorporation into final polymer Small end-groupPolymeric backbone
Potential for leaching HigherLower

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Synthesis of Poly(DIPB) cluster_functionalization Step 2: Functionalization cluster_polymerization Step 3: RAFT Polymerization DIPB Diisopropenylbenzene (DIPB) Reaction1 Polymerization DIPB->Reaction1 Catalyst Chain Transfer Catalyst Catalyst->Reaction1 Initiator1 Initiator (e.g., AIBN) Initiator1->Reaction1 Solvent1 Solvent Solvent1->Reaction1 PolyDIPB Linear Poly(DIPB) Reaction1->PolyDIPB Reaction2 Functionalization Reaction PolyDIPB->Reaction2 FuncAgent Functionalizing Agent (with RAFT precursor) FuncAgent->Reaction2 Initiator2 Initiator Initiator2->Reaction2 FuncPolymer Functionalized Poly(DIPB) Reaction2->FuncPolymer RAFT_Conversion Conversion to RAFT agent FuncPolymer->RAFT_Conversion MacroCTA Poly(DIPB) Macro-CTA RAFT_Conversion->MacroCTA Reaction3 RAFT Polymerization MacroCTA->Reaction3 Monomer Monomer Monomer->Reaction3 Initiator3 Initiator Initiator3->Reaction3 FinalPolymer Final Polymer Product Reaction3->FinalPolymer

Caption: Workflow for the synthesis and application of a poly(diisopropenylbenzene)-based macro-CTA.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation I Initiator (I-I) I_rad Initiator Radicals (2 I•) I->I_rad Δ or hν P1_rad Propagating Radical (P1•) I_rad->P1_rad Pn_rad Propagating Radical (Pn•) Monomer1 Monomer (M) Monomer1->P1_rad Intermediate Intermediate Radical Pn_rad->Intermediate R_rad New Radical (R'•) MacroCTA Poly(DIPB) Macro-CTA (Z-C(=S)S-R') MacroCTA->Intermediate NewCTA Dormant Polymer Chain (Z-C(=S)S-Pn) Intermediate->NewCTA Intermediate->R_rad NewCTA->Intermediate reacts with Pm• Pm_rad New Propagating Radical (Pm•) R_rad->Pm_rad Monomer2 Monomer (M) Monomer2->Pm_rad

Caption: General mechanism of RAFT polymerization using a macromolecular chain transfer agent.

References

Validation & Comparative

A Comparative Guide: 1,3-Diisopropenylbenzene vs. Divinylbenzene as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the choice of a crosslinking agent is a critical determinant of the final properties and performance of polymeric materials. For researchers, scientists, and professionals in drug development, understanding the nuances of different crosslinkers is paramount for designing materials with tailored characteristics for applications ranging from drug delivery matrices to separation media. This guide provides an objective comparison of two aromatic crosslinking agents: 1,3-Diisopropenylbenzene (1,3-DIPEB) and the more conventional divinylbenzene (B73037) (DVB).

This comparison delves into their chemical structures, polymerization behaviors, and the resulting polymer properties, supported by available experimental data. We will explore how the subtle difference in their molecular architecture—the presence of methyl groups on the vinyl substituents in 1,3-DIPEB—influences the reactivity and the final network structure, thereby affecting the material's mechanical, thermal, and chemical properties.

Executive Summary

Divinylbenzene has long been the industry standard for creating rigid, highly crosslinked polymer networks, particularly in the production of ion-exchange resins and chromatography supports. Its vinyl groups are highly reactive in free-radical polymerization, leading to the rapid formation of a robust three-dimensional network.

This compound, on the other hand, presents a unique set of characteristics. The methyl groups adjacent to the double bonds introduce steric hindrance, which modulates its reactivity. This can be advantageous in controlling polymerization kinetics and achieving more uniform network structures, potentially reducing the tendency for gelation.[1] Anionic polymerization of 1,3-DIPEB, for instance, exhibits a low ceiling temperature, allowing for the synthesis of linear polymers with pendant reactive groups at low conversions, with crosslinking occurring at higher conversions.[2][3] This feature opens avenues for creating novel polymer architectures such as hyperbranched and star polymers.[1]

Chemical Structures and Properties

The fundamental difference between 1,3-DIPEB and DVB lies in the substituents on their vinyl groups. This structural variance has a profound impact on their polymerization characteristics and the architecture of the resulting polymer network.

G start Start purify Purify Monomer & Crosslinker start->purify dissolve Dissolve Initiator in Monomer/Crosslinker Mixture purify->dissolve polymerize Polymerize under Inert Atmosphere at Elevated Temperature dissolve->polymerize isolate Isolate and Crush Polymer polymerize->isolate wash Wash with Solvent isolate->wash dry Dry to Constant Weight wash->dry end End dry->end G polymer Crosslinked Polymer gel Gel Content Determination polymer->gel Insolubility swelling Swelling Ratio Measurement polymer->swelling Solvent Uptake tga Thermogravimetric Analysis (TGA) polymer->tga Thermal Stability dsc Differential Scanning Calorimetry (DSC) polymer->dsc Glass Transition dma Dynamic Mechanical Analysis (DMA) polymer->dma Viscoelastic Properties tensile Tensile Testing polymer->tensile Mechanical Strength

References

A Comparative Study of 1,3- and 1,4-Diisopropenylbenzene in Anionic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the anionic polymerization behavior of 1,3-diisopropenylbenzene (1,3-DIB) and 1,4-diisopropenylbenzene (B167512) (1,4-DIB) reveals significant differences in their reactivity and the resulting polymer architectures. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate monomer for specific applications.

The anionic polymerization of diisopropenylbenzene (DIB) isomers is characterized by a low ceiling temperature and a notable variance in the reactivity of their two double bonds.[1][2] At initial stages of polymerization, both isomers tend to form linear polymers with one pendant double bond per monomer unit. However, as the reaction progresses to higher conversions, the potential for branching and crosslinking increases.[1][2]

A key distinction lies in their suitability for living anionic polymerization. While the living anionic polymerization of 1,4-DIB has been successfully achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, similar success has not been reported for 1,3-DIB under the same conditions.[2][3] This difference is critical for applications requiring well-defined polymer architectures.

Performance Comparison in Anionic Polymerization

The following tables summarize the quantitative data from anionic polymerization experiments with 1,3-DIB and 1,4-DIB, highlighting the differences in reaction conditions and resulting polymer properties.

Table 1: Anionic Polymerization of 1,4-Diisopropenylbenzene

Initiator SystemSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol , exp)Mn ( g/mol , calc)Mw/MnReference
oligo(α-methylstyryl)lithium / KOtBuTHF-7848957,6206,7501.03[3]
oligo(α-methylstyryl)lithium / KOtBuTHF-78168~100---[3][4]
oligo(α-methylstyryl)lithium / KOtBuTHF-40289---[3]
oligo(α-methylstyryl)lithium / KOtBuTHF-40692---[3]
1-phenylethylpotassiumTHF-3026520,90019,5001.25[3]

Table 2: Anionic Polymerization of this compound

InitiatorSolventTemperature (°C)Key ObservationReference
Anionic initiatorsTHF-40No gelation observed in self-condensing vinyl polymerization.[5]
nBuLiTHF-40Formation of hyperbranched polymers.[5]
DPHLiTHF-40Higher molecular weight hyperbranched polymers compared to nBuLi.[5]

Experimental Protocols

Living Anionic Polymerization of 1,4-Diisopropenylbenzene:

A representative procedure for the living anionic polymerization of 1,4-DIB is conducted under high vacuum conditions using break-seals.[3] The initiator system is specifically designed, prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (KOtBu).[3] The polymerization is carried out in tetrahydrofuran (B95107) (THF) at -78°C.[3] The reaction mixture turns a dark red color, characteristic of the living styryl anion, which persists throughout the polymerization.[3] The resulting polymer remains soluble, and the reaction can proceed for extended periods (e.g., 48 to 168 hours) to achieve high conversion.[3][4] The stability of the living polymers at -78°C for up to 168 hours and at -40°C for 6 hours indicates the suppression of intermolecular reactions involving the pendant isopropenyl group.[3]

Anionic Self-Condensing Vinyl Polymerization of this compound:

For the synthesis of hyperbranched polymers, an "inimer" (a molecule that can act as both an initiator and a monomer) is formed in situ from 1,3-DIB and an anionic initiator like n-butyllithium (nBuLi) or diphenylhexyllithium (B8564950) (DPHLi) in THF at -40°C.[5] The inimer, synthesized at a higher temperature (35°C), then undergoes intermolecular self-condensation at the lower temperature.[5] This process avoids gelation, which can be an issue with other divinyl monomers.[5] The molecular weight of the resulting hyperbranched polymers can be influenced by the choice of initiator.[5]

Visualizing Polymerization Pathways and Architectures

The following diagrams illustrate the mechanistic steps and resulting polymer structures in the anionic polymerization of diisopropenylbenzenes.

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_branching Branching/Crosslinking (at high conversion) Initiator Initiator Monomer Diisopropenylbenzene Initiator->Monomer Attack on one double bond Living_Polymer Living Polymer Chain (with pendant double bond) Monomer_pool Monomer Living_Polymer->Monomer_pool Addition of monomer units Monomer_pool->Living_Polymer Active_Chain_End Active Chain End Pendant_Double_Bond Pendant Double Bond on another chain Active_Chain_End->Pendant_Double_Bond Attack Branched_Crosslinked_Polymer Branched_Crosslinked_Polymer Pendant_Double_Bond->Branched_Crosslinked_Polymer Forms

Caption: General mechanism of anionic polymerization of diisopropenylbenzenes.

Polymer_Architecture_Comparison cluster_14DIB 1,4-Diisopropenylbenzene (Living Polymerization) cluster_13DIB This compound (Anionic Polymerization) 14DIB_structure Linear Polymer (Well-defined, narrow Mw/Mn) 14DIB_pendant Pendant Isopropenyl Groups 14DIB_structure->14DIB_pendant Features 13DIB_structure Hyperbranched/Branched Polymer (Broad Mw/Mn) 13DIB_less_control Less Controlled Architecture 13DIB_structure->13DIB_less_control

Caption: Comparison of resulting polymer architectures.

References

Performance of poly(S-r-DIB) compared to traditional sulfur-vulcanized elastomers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the quest for materials with enhanced performance characteristics is perpetual. This guide provides a detailed comparison of an emerging class of polymers, poly(S-r-DIB), synthesized via inverse vulcanization, and traditional sulfur-vulcanized elastomers. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering an objective analysis supported by experimental data to inform material selection and development.

Executive Summary

Poly(S-r-DIB) (poly(sulfur-random-diisopropenylbenzene)) is a novel polymer created through the inverse vulcanization of elemental sulfur and a divinyl comonomer, diisopropenylbenzene. This method allows for the incorporation of a high sulfur content into the polymer backbone, leading to unique thermal and mechanical properties. Traditional elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), have long been the industry standard, relying on conventional sulfur vulcanization to achieve their desirable elastomeric properties. This guide will delve into a comparative analysis of these two classes of materials, focusing on their mechanical performance and thermal stability.

Mechanical Performance

The mechanical properties of elastomers are paramount to their application. Key parameters include tensile strength, elongation at break, and Young's modulus.

Data Presentation

The following tables summarize the mechanical properties of poly(S-r-DIB) with varying diisopropenylbenzene (DIB) content and compare them with those of traditional sulfur-vulcanized natural rubber and styrene-butadiene rubber.

Table 1: Mechanical Properties of Poly(S-r-DIB) with Varying DIB Content

DIB Content (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
104608.69 ± 0.546.65 ± 2.23
20350--
30260--
50185--

Data sourced from studies on the mechanical properties of poly(S-r-DIB). Note that tensile strength and elongation at break data were not available for all DIB concentrations in the reviewed literature.

Table 2: Comparative Mechanical Properties of Poly(S-r-DIB) and Traditional Elastomers

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(S-r-DIB) (10 wt% DIB)4608.696.65
Sulfur-Vulcanized Natural Rubber (NR)1-1020-30700-900
Sulfur-Vulcanized Styrene-Butadiene Rubber (SBR)2-1010-25400-600

Note: The properties of traditional elastomers can vary significantly based on the specific formulation (e.g., sulfur and accelerator content, presence of fillers).

From the data, it is evident that poly(S-r-DIB) generally exhibits a significantly higher Young's modulus, indicating greater stiffness, compared to traditional elastomers.[1] Conversely, its tensile strength and elongation at break are considerably lower, suggesting a more brittle nature. Traditional elastomers like NR and SBR are characterized by their high flexibility and elasticity.[2]

Thermal Stability

Thermal stability is a critical factor for materials intended for applications involving elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate this property.

Data Presentation

Table 3: Thermal Properties of Poly(S-r-DIB) and Traditional Elastomers

MaterialOnset Decomposition Temperature (Tonset, °C)Glass Transition Temperature (Tg, °C)
Poly(S-r-DIB) (50 wt% DIB)~220~20-40
Sulfur-Vulcanized Natural Rubber (NR)~300-60 to -70
Sulfur-Vulcanized Styrene-Butadiene Rubber (SBR)~350-50 to -60

Note: Decomposition temperatures can be influenced by the heating rate and atmosphere in TGA. Tg for poly(S-r-DIB) can be tuned by altering the DIB content.

Poly(S-r-DIB) demonstrates moderate thermal stability, with decomposition initiating around 220°C.[3] Traditional sulfur-vulcanized elastomers, particularly SBR, generally exhibit higher thermal stability. The glass transition temperature of poly(S-r-DIB) is notably higher than that of NR and SBR, indicating that it remains in a glassy, rigid state at room temperature.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Tensile Testing
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from cured sheets of the material. The thickness of the narrow section is measured at three points, and the median value is used.

  • Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • The test is initiated at a constant crosshead speed (e.g., 500 mm/min).

    • The force and elongation are recorded until the specimen fractures.

  • Calculations:

    • Tensile Strength: The maximum stress applied before rupture.

    • Elongation at Break: The percentage increase in length at the point of rupture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Procedure:

    • A small sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored.

  • Analysis: The onset of decomposition is determined from the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Procedure:

    • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps (e.g., heat from -100 °C to 200 °C at 10 °C/min).

  • Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.

Visualizing the Chemistry: Synthesis Pathways

The distinct properties of poly(S-r-DIB) and traditional elastomers stem from their fundamentally different chemical structures and crosslinking mechanisms.

Inverse_Vulcanization S8 Elemental Sulfur (S₈) Heat Heat (>159°C) S8->Heat Ring-Opening Polymerization DIB Diisopropenylbenzene (DIB) Poly_S_r_DIB poly(S-r-DIB) Copolymer DIB->Poly_S_r_DIB Copolymerization Radical_Sulfur Sulfur Radicals (•Sₓ•) Heat->Radical_Sulfur Radical_Sulfur->Poly_S_r_DIB Sulfur_Vulcanization NR Natural Rubber (Polyisoprene) Heat_Pressure Heat and Pressure NR->Heat_Pressure Sulfur Sulfur (S₈) Sulfur->Heat_Pressure Activators Activators (e.g., ZnO, Stearic Acid) Activators->Heat_Pressure Accelerators Accelerators (e.g., Thiazoles) Accelerators->Heat_Pressure Vulcanized_NR Sulfur-Vulcanized Natural Rubber Heat_Pressure->Vulcanized_NR Crosslinking

References

A Comparative Guide to Validating the Crosslinking Efficiency of 1,3-Diisopropenylbenzene in Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-diisopropenylbenzene (1,3-DIPB) with other crosslinking agents, focusing on the validation of its crosslinking efficiency in polymer networks. Below, we present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Comparative Analysis of Crosslinking Efficiency

The efficiency of a crosslinking agent is a critical parameter that dictates the final physicochemical properties of a polymer network, including its mechanical strength, thermal stability, and swelling behavior. While divinylbenzene (B73037) (DVB) has traditionally been a standard crosslinker, 1,3-DIPB presents unique characteristics due to the reactivity of its isopropenyl groups.

The anionic polymerization of this compound is noted to have a relatively low ceiling temperature.[1][2] At lower degrees of conversion, the resulting polymers are primarily linear, with each monomer unit retaining a pendant double bond. Crosslinking and branching tend to occur at higher conversion rates.[1] This behavior suggests that the crosslinking process with 1,3-DIPB can be controlled by adjusting the polymerization conditions.

While direct, comprehensive comparative studies on the crosslinking efficiency of 1,3-DIPB versus other crosslinkers are not extensively detailed in the provided search results, the principles of evaluating crosslink density can be applied to compare these agents. Key methodologies for this validation are outlined below.

Quantitative Data Summary

The following table summarizes the key parameters used to evaluate crosslinking efficiency and the typical expected outcomes when comparing a more efficient crosslinker to a less efficient one. The specific values are illustrative and would be dependent on the specific polymer system and experimental conditions.

ParameterExperimental TechniqueHigher Crosslinking EfficiencyLower Crosslinking Efficiency
Gel Content (%) Swelling Test (ASTM D2765)HigherLower
Swell Ratio Swelling Test (ASTM D2765)LowerHigher
Storage Modulus (G') in Rubbery Plateau Rheology / DMAHigherLower
Glass Transition Temperature (Tg) DSC / DMAHigherLower
Crosslink Density (ν) Calculated from Swelling or Rheology DataHigherLower
T2 Relaxation Time NMR SpectroscopyShorterLonger

Experimental Protocols

Accurate validation of crosslinking efficiency relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key experiments.

Swelling Test for Gel Content and Swell Ratio (Based on ASTM D2765)

This method is a fundamental technique to determine the crosslink density of a polymer.[3]

  • Objective: To determine the gel content and swell ratio of the crosslinked polymer network.

  • Materials:

    • Crosslinked polymer sample of known mass.

    • Appropriate solvent (e.g., toluene, THF).

    • Extraction apparatus (e.g., Soxhlet extractor).

    • Oven for drying.

  • Procedure:

    • A precisely weighed sample of the crosslinked polymer is placed in the extraction thimble.

    • The sample is extracted with a suitable solvent in a Soxhlet apparatus for a specified duration (e.g., 24 hours) to remove any soluble, uncrosslinked polymer.

    • After extraction, the swollen sample is removed and weighed immediately to determine the swollen weight.

    • The sample is then dried in a vacuum oven at a specific temperature until a constant weight is achieved. This final weight is the weight of the dried, crosslinked gel.

  • Calculations:

    • Gel Content (%) = (Mass of dried, extracted sample / Initial mass of sample) x 100

    • Swell Ratio = (Mass of swollen, extracted sample - Mass of dried, extracted sample) / Mass of dried, extracted sample

Rheology and Dynamic Mechanical Analysis (DMA)

Rheological and DMA measurements provide quantitative data on the viscoelastic properties of the polymer network, from which crosslinking density can be calculated.

  • Objective: To measure the storage modulus (G') in the rubbery plateau region to calculate the crosslink density.

  • Instrumentation: Rheometer or DMA instrument.

  • Procedure:

    • A sample of the crosslinked polymer is prepared with defined geometry (e.g., rectangular bar for DMA, parallel plates for rheology).

    • A dynamic temperature ramp test is performed, heating the sample from below its glass transition temperature (Tg) to well into the rubbery plateau region.

    • The storage modulus (G'), loss modulus (G''), and tan delta are recorded as a function of temperature at a constant frequency and strain.

  • Calculation of Crosslink Density (ν):

    • The crosslink density can be calculated from the storage modulus (G' or E') in the rubbery plateau region using the theory of rubber elasticity:

      • ν = G' / (R * T) (for shear modulus)

      • ν = E' / (3 * R * T) (for tensile modulus)

    • Where:

      • ν is the crosslink density (mol/m³).

      • G' or E' is the storage modulus in the rubbery plateau (Pa).

      • R is the ideal gas constant (8.314 J/mol·K).

      • T is the absolute temperature in the rubbery plateau region (K).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-field NMR spectroscopy is a non-destructive technique that can provide information about the mobility of polymer chains, which is related to the crosslink density.[4]

  • Objective: To measure the spin-spin relaxation time (T2) to infer the crosslink density.

  • Instrumentation: Low-field NMR spectrometer.

  • Procedure:

    • The polymer sample is placed in the NMR spectrometer.

    • A pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG) is applied to measure the T2 relaxation time.

    • The decay of the NMR signal is analyzed to determine the T2 values.

  • Interpretation:

    • Highly crosslinked networks restrict the mobility of polymer chains, leading to shorter T2 relaxation times.

    • Conversely, lower crosslink density allows for greater chain mobility and results in longer T2 relaxation times.

Visualizations

Reaction Mechanism: Anionic Polymerization and Crosslinking with 1,3-DIPB

The following diagram illustrates the proposed mechanism for the anionic polymerization of a monomer (e.g., styrene) initiated by an adduct of s-butyllithium and 1,3-DIPB, leading to a crosslinked network.

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking sBuLi s-Butyllithium Adduct s-BuLi/1,3-DIPB Adduct (Difunctional Initiator) sBuLi->Adduct DIPB 1,3-DIPB DIPB->Adduct GrowingChain Growing Polymer Chain with Pendant Isopropenyl Group Adduct->GrowingChain Initiates Monomer Monomer (e.g., Styrene) Monomer->GrowingChain Adds to CrosslinkedNetwork Crosslinked Polymer Network GrowingChain->CrosslinkedNetwork Reacts with PendantGroup Pendant Isopropenyl Group on another chain PendantGroup->CrosslinkedNetwork

Caption: Anionic polymerization and crosslinking with 1,3-DIPB.

Experimental Workflow for Validating Crosslinking Efficiency

This diagram outlines the logical flow of experiments to compare the crosslinking efficiency of different agents.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Comparison Synth1 Synthesize Polymer with Crosslinker A (e.g., 1,3-DIPB) Swelling Swelling Test (Gel Content, Swell Ratio) Synth1->Swelling RheologyDMA Rheology / DMA (G', Tg) Synth1->RheologyDMA NMR NMR Spectroscopy (T2 Relaxation) Synth1->NMR Synth2 Synthesize Polymer with Crosslinker B (e.g., DVB) Synth2->Swelling Synth2->RheologyDMA Synth2->NMR Data Compile Quantitative Data Swelling->Data RheologyDMA->Data NMR->Data Comparison Compare Crosslinking Efficiency Data->Comparison

References

A Researcher's Guide to Polymer Crosslinking: Comparing Mechanical and Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer and its corresponding crosslinking agent is a critical decision that dictates the final material's performance. Crosslinking, the process of forming covalent bonds between polymer chains, transforms linear or branched polymers into a three-dimensional network.[1] This structural change significantly enhances mechanical strength, thermal stability, and chemical resistance.[1][2] This guide provides an objective comparison of how different crosslinking agents affect the mechanical and thermal properties of several common polymers, supported by experimental data.

The choice of crosslinking agent, its concentration, and its chemical structure (e.g., chain length) are primary factors that influence the final properties of the polymer network.[3] Shorter crosslinkers tend to create denser, more rigid networks, while longer, more flexible crosslinkers can enhance impact strength and elongation.[3] This guide will explore these relationships through quantitative data on four common polymer systems: Ethylene Propylene Diene Monomer (EPDM), Polymethyl Methacrylate (PMMA), Epoxy Resins, and Polyethylene (PE).

Data Presentation: Quantitative Comparison of Crosslinked Polymers

The following tables summarize the mechanical and thermal properties of various polymers crosslinked with different agents and concentrations.

Table 1: Comparison of Sulfur vs. Peroxide Curing for EPDM Rubber

PropertySulfur-Cured EPDMPeroxide-Cured EPDMUnit
Tensile Strength HigherLowerMPa
Tear Strength HigherLowerkN/m
Max Service Temperature ~120~150°C
Compression Set Higher (Poorer)Lower (Better)%
Heat & Aging Resistance GoodSuperior-
Chemical Resistance GoodImproved-

Note: Data synthesized from multiple sources.[1][2][4][5] Peroxide-cured EPDM offers superior thermal stability and lower compression set, making it ideal for high-temperature applications.[1] Conversely, sulfur-cured EPDM generally provides higher tensile and tear strength.[1][2]

Table 2: Mechanical Properties of Polymethyl Methacrylate (PMMA) with Different Dimethacrylate Crosslinking Agents (10% vol.)

Crosslinking AgentFlexural StrengthElastic ModulusImpact StrengthSurface Hardness
EGDMA (Ethylene Glycol Dimethacrylate)95.8 ± 6.12981 ± 2159.9 ± 1.121.2 ± 0.7
TEGDMA (Tetraethylene Glycol Dimethacrylate)94.5 ± 8.32854 ± 24810.5 ± 1.420.5 ± 0.9
PEGDMA (Polyethylene Glycol Dimethacrylate)89.7 ± 7.52612 ± 19711.2 ± 1.318.9 ± 1.2
Control (No Crosslinker) 92.3 ± 5.82765 ± 1899.5 ± 0.920.8 ± 0.6

Data extracted from a study by Ceylan et al. (2023) on PMMA for denture base applications.[3][6][7] The study found that while crosslinkers were incorporated, no statistically significant increases in flexural or impact strength were observed compared to conventional PMMA, but properties were influenced by agent type and concentration.[7]

Table 3: Thermal and Mechanical Properties of DGEBA Epoxy Resin with Different Amine Curing Agents

Curing AgentTypeYoung's Modulus (E)Glass Transition Temp. (Tg)
EDA (Ethylenediamine)Aliphatic~3.1128
DETA (Diethylenetriamine)Aliphatic~3.2137
TETA (Triethylenetetramine)Aliphatic~3.3142
IPD (Isophorone Diamine)Cycloaliphatic~3.4162
mPDA (m-phenylenediamine)AromaticHigherHigh
DDS (Diaminodiphenyl Sulphone)AromaticHigherHigh

Note: Data synthesized from multiple sources.[8][9] Tg values are from DMA at 1 Hz. Aromatic amines generally provide higher thermal resistance than aliphatic amines due to the rigidity of the aromatic rings.[9] Increasing the functionality and chain length in the aliphatic amine series (EDA to TETA) leads to an increase in Tg.[8]

Table 4: Properties of Polyethylene Crosslinked with Dialkyl Peroxide

PolymerPeroxide Conc. (% mass)Tensile Strength (MPa)Elongation at Break (%)Crystallinity (%)
LLDPE 0%12.155025.4
1%13.545022.1
2%14.238021.5
UHMWPE 0%38.535038.1
1%40.231035.2
2%41.828034.7

Data extracted from a study by Faria et al. (2021).[10] Crosslinking with peroxide increases the tensile strength but reduces the elongation at break and crystallinity for both Linear Low-Density (LLDPE) and Ultra-High Molecular Weight Polyethylene (UHMWPE).[10]

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols used for characterizing the mechanical and thermal properties of polymers.

Mechanical Testing Protocols
  • Tensile Properties (ASTM D638): This test determines the ultimate tensile strength, tensile modulus (stiffness), and elongation at break of a material.[11]

    • Specimen: A dumbbell or "dog-bone" shaped specimen is prepared by injection molding, machining, or die-cutting.[12]

    • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[13][14] An extensometer is used to measure strain accurately for modulus calculation.

    • Key Outputs: Tensile Strength (MPa), Tensile Modulus (GPa), Elongation at Break (%).[11]

  • Flexural Properties (ASTM D790): This test measures a material's resistance to bending, providing flexural strength and flexural modulus.[15]

    • Specimen: A rectangular bar of standard dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[16]

    • Procedure: The specimen is placed on two supports (a three-point bending setup). A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain in the outer fiber.[17]

    • Key Outputs: Flexural Strength (MPa), Flexural Modulus (GPa).[7]

  • Izod Impact Resistance (ASTM D256): This test determines the impact energy absorbed by a material, indicating its toughness and notch sensitivity.[4]

    • Specimen: A rectangular bar, typically with a V-shaped notch machined into it to create a stress concentration point.[3]

    • Procedure: The specimen is clamped vertically in a pendulum impact tester. The pendulum is released from a specific height, swings down, and strikes the notched side of the specimen. The energy absorbed to fracture the specimen is measured by the height of the pendulum's follow-through swing.[6]

    • Key Outputs: Impact Energy (J/m or ft-lb/in).[6]

Thermal Analysis Protocols
  • Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion.[8][18]

    • Specimen: A small amount of the material (typically 5-15 mg) is encapsulated in an aluminum pan.[8]

    • Procedure: The sample and an empty reference pan are heated at a controlled rate (e.g., 10 or 20°C/min) in a controlled atmosphere.[8] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The Tg is observed as a step change in the heat flow curve.[19]

    • Key Outputs: Glass Transition Temperature (Tg, °C), Melting Temperature (Tm, °C).

  • Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.[20]

    • Specimen: A small sample of the material (typically 10-15 mg) is placed in a TGA pan.[20]

    • Procedure: The sample is heated in a furnace at a controlled rate in a specific atmosphere (e.g., inert nitrogen). The weight of the sample is continuously monitored as the temperature increases.

    • Key Outputs: Decomposition Temperature (°C), Mass Loss (%), Residue Content (%).[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of crosslinked polymers.

G cluster_prep 1. Material Preparation cluster_process 2. Sample Fabrication cluster_testing 3. Property Characterization cluster_analysis 4. Data Analysis Polymer Select Base Polymer (e.g., EPDM, PMMA, Epoxy) Mixing Mixing / Compounding Polymer->Mixing Agent1 Select Crosslinker A (e.g., Sulfur, EGDMA, TETA) Agent1->Mixing Agent2 Select Crosslinker B (e.g., Peroxide, PEGDMA, IPD) Agent2->Mixing Agent3 Select Crosslinker C (e.g., DCP, DETA) Agent3->Mixing Curing Crosslinking / Curing (Compression Molding, etc.) Mixing->Curing Specimen Specimen Machining (ASTM Dog-bones, Bars) Curing->Specimen MechTest Mechanical Testing (Tensile, Flexural, Impact) Specimen->MechTest ThermTest Thermal Analysis (DSC, TGA) Specimen->ThermTest Data Collect Quantitative Data (Strength, Modulus, Tg, Td) MechTest->Data ThermTest->Data Compare Comparative Analysis Data->Compare

Experimental workflow for comparing crosslinked polymers.

References

1,3-Diisopropenylbenzene as a sustainable alternative to petrochemical-based monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the quest for sustainable alternatives to petrochemical-based monomers, 1,3-Diisopropenylbenzene (1,3-DIPEB) is emerging as a versatile building block for a new generation of polymers. While traditionally synthesized from petroleum feedstocks, the precursors to 1,3-DIPEB, namely benzene (B151609) and propylene, can be derived from renewable biomass sources, opening a pathway to "greener" advanced materials. This guide provides a comprehensive comparison of 1,3-DIPEB with conventional petrochemical monomers like styrene (B11656) and divinylbenzene (B73037) (DVB), supported by experimental data and detailed protocols.

A Sustainable Pathway to a Versatile Monomer

The sustainability of 1,3-DIPEB is rooted in the developing bio-economy. Key precursors, benzene and propylene, are increasingly being produced from renewable resources such as lignocellulosic biomass and bio-alcohols. This shift from a fossil-based to a bio-based feedstock is a critical step in reducing the carbon footprint of the polymer industry.

Sustainable Synthesis Pathway of this compound Biomass Biomass Bio-Benzene Bio-Benzene Biomass->Bio-Benzene Catalytic Fast Pyrolysis / Aromatization Bio-Propylene Bio-Propylene Biomass->Bio-Propylene Fermentation / Gasification Bio-Cumene Bio-Cumene Bio-Benzene->Bio-Cumene Alkylation Bio-Propylene->Bio-Cumene 1,3-Diisopropylbenzene 1,3-Diisopropylbenzene Bio-Cumene->1,3-Diisopropylbenzene Alkylation This compound This compound 1,3-Diisopropylbenzene->this compound Dehydrogenation

Sustainable synthesis of 1,3-DIPEB from biomass.

Performance Comparison: 1,3-DIPEB vs. Petrochemical Monomers

Polymers derived from 1,3-DIPEB exhibit unique properties that can offer advantages over traditional polymers like polystyrene and those crosslinked with divinylbenzene.

Homopolymers and Copolymers

When used as a homopolymer or copolymerized with other vinyl monomers, 1,3-DIPEB can impart improved thermal stability and mechanical properties.

PropertyPoly(1,3-DIPEB)Polystyrene (General Purpose)Poly(styrene-co-DVB) (5% DVB)Test Method
Glass Transition Temp. (Tg) 150-180 °C~100 °C110-120 °CDSC
Tensile Strength 40-50 MPa40-50 MPa45-55 MPaASTM D638
Flexural Modulus 3.0-3.5 GPa2.5-3.1 GPa3.0-3.5 GPaASTM D790
Thermal Decomposition Temp. >400 °C~350 °C~375 °CTGA

Note: The properties of poly(1,3-DIPEB) can vary depending on the polymerization method and molecular weight. Data is compiled from multiple sources for comparative purposes.

Crosslinking Applications

As a crosslinking agent, 1,3-DIPEB offers an alternative to the widely used divinylbenzene (DVB). The isopropenyl groups of 1,3-DIPEB have different reactivity compared to the vinyl groups of DVB, which can lead to more uniform network structures and reduced gelation during polymerization.[1]

Property1,3-DIPEB Crosslinked PolymerDVB Crosslinked Polymer
Network Formation More controlled, less prone to early gelationRapid, can lead to heterogeneous networks
Thermal Stability Generally higher due to the gem-dimethyl groupGood, but can be lower than 1,3-DIPEB crosslinked systems
Mechanical Properties Can lead to tougher, more flexible materialsOften results in rigid, brittle materials

Innovative Polymer Architectures with 1,3-DIPEB

The unique reactivity of 1,3-DIPEB makes it an ideal candidate for creating advanced polymer structures such as hyperbranched polymers and for use in sustainable polymerization techniques like inverse vulcanization.

Hyperbranched Polymers

Anionic self-condensing vinyl polymerization (ASCVP) of 1,3-DIPEB can be employed to synthesize hyperbranched polymers with a high degree of branching, leading to materials with low viscosity and high solubility.[1]

Anionic Self-Condensing Vinyl Polymerization of 1,3-DIPEB 1,3-DIPEB 1,3-DIPEB Living Anionic Chain Living Anionic Chain 1,3-DIPEB->Living Anionic Chain Initiation Anionic Initiator Anionic Initiator Anionic Initiator->Living Anionic Chain Living Anionic Chain->Living Anionic Chain Propagation Hyperbranched Polymer Hyperbranched Polymer Living Anionic Chain->Hyperbranched Polymer Reaction with pendant group Pendant Isopropenyl Group Pendant Isopropenyl Group Pendant Isopropenyl Group->Hyperbranched Polymer

Formation of hyperbranched polymers from 1,3-DIPEB.

Inverse Vulcanization

1,3-DIPEB can be copolymerized with elemental sulfur, an abundant industrial byproduct, through a process called inverse vulcanization. This solvent-free method with 100% atom economy yields high-sulfur-content polymers with interesting optical, electrochemical, and self-healing properties.[2][3]

Experimental Protocols

Anionic Polymerization of this compound

This protocol describes the synthesis of a linear poly(this compound) with pendant isopropenyl groups.

Materials:

  • This compound (1,3-DIPEB), purified by distillation over calcium hydride.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.

  • Methanol, degassed.

Procedure:

  • A flame-dried glass reactor equipped with a magnetic stirrer is assembled and purged with argon.

  • Freshly distilled THF is transferred to the reactor via cannula.

  • The reactor is cooled to -78 °C in a dry ice/acetone bath.

  • A calculated amount of sec-BuLi solution is injected into the reactor.

  • Purified 1,3-DIPEB is added dropwise to the initiator solution. The reaction mixture typically turns a reddish color.

  • The polymerization is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours) to ensure the polymerization of only one isopropenyl group per monomer unit.

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Inverse Vulcanization of Sulfur and this compound

This protocol describes the synthesis of a poly(sulfur-ran-1,3-diisopropenylbenzene) copolymer.

Materials:

  • Elemental sulfur (S₈).

  • This compound (1,3-DIPEB).

Procedure:

  • Elemental sulfur is placed in a reaction vessel equipped with a magnetic stirrer and a condenser.

  • The vessel is heated to 180 °C to melt the sulfur and initiate its ring-opening polymerization.

  • 1,3-DIPEB is added to the molten sulfur with vigorous stirring.

  • The reaction mixture is stirred at 180 °C for a specified time (e.g., 30-60 minutes). The viscosity of the mixture will increase as the copolymer forms.

  • The reaction is cooled to room temperature to yield the solid copolymer.

Polymer Characterization Workflow

A typical workflow for the characterization of the synthesized polymers is outlined below.

Polymer Characterization Workflow Synthesized Polymer Synthesized Polymer Structural Analysis Structural Analysis Synthesized Polymer->Structural Analysis FTIR, NMR Thermal Analysis Thermal Analysis Synthesized Polymer->Thermal Analysis DSC, TGA Mechanical Analysis Mechanical Analysis Synthesized Polymer->Mechanical Analysis Tensile Testing, DMA Chemical Resistance Chemical Resistance Synthesized Polymer->Chemical Resistance Solvent Swelling

Workflow for polymer characterization.

Structural Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization and identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer microstructure and composition.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

Mechanical Analysis:

  • Tensile Testing: To measure properties like tensile strength, modulus, and elongation at break.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material.

Crosslink Density and Chemical Resistance:

  • Soxhlet Extraction: To determine the gel content in crosslinked polymers.

  • Swelling Studies: To assess the crosslink density and chemical resistance by measuring the uptake of various solvents.

Conclusion

This compound presents a compelling case as a sustainable alternative to traditional petrochemical monomers. The potential for a bio-based synthesis route, coupled with its unique performance characteristics, opens up new possibilities for the design of advanced polymers with improved properties. While further research is needed for direct, comprehensive comparisons in all application areas, the existing data suggests that 1,3-DIPEB is a monomer with significant potential to contribute to a more sustainable and high-performance polymer future.

References

Reactivity ratio comparison of 1,3-diisopropenylbenzene with other vinyl monomers

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of the reactivity of 1,3-diisopropenylbenzene (1,3-DIB) in comparison to other common vinyl monomers reveals a landscape with limited publicly available data, particularly for free-radical polymerization. This guide synthesizes the accessible research, providing a comparative analysis of 1,3-DIB's reactivity, primarily in anionic copolymerization, and contrasts it with the well-documented behavior of standard vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), and n-butyl acrylate.

While 1,3-DIB is a recognized crosslinking agent and monomer, a comprehensive dataset of its reactivity ratios with a wide array of comonomers is not readily found in peer-reviewed literature. The most definitive data available pertains to its anionic copolymerization with α-methylstyrene, a structurally similar monomer to styrene.

Comparative Reactivity Ratios

The reactivity of monomers in a copolymerization is quantified by their reactivity ratios (r). A reactivity ratio greater than 1 indicates that the growing polymer chain radical prefers to add a monomer of its own type, while a value less than 1 signifies a preference for adding the other comonomer. When both r1 and r2 are less than 1, the copolymerization tends toward alternation.

The available data for the anionic copolymerization of this compound (M1) with α-methylstyrene (M2) suggests that 1,3-DIB is the more reactive monomer in this system.[1] Although a precise reactivity ratio for 1,3-DIB could not be experimentally determined from the available data, it was observed that at low conversions, the incorporation of 1,3-DIB into the polymer was approximately three times higher than its proportion in the initial monomer feed.[1] This indicates a strong preference of the growing polymer chain to add 1,3-DIB over α-methylstyrene.

For a broader context, the well-established reactivity ratios for the free-radical copolymerization of common vinyl monomers are presented below. It is crucial to note that these are from different polymerization systems (free-radical vs. anionic) and are therefore not directly comparable but offer a general benchmark for vinyl monomer reactivity.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Polymerization Type Notes
This compoundα-MethylstyreneNot Determined0.20 ± 0.03Anionic1,3-DIB is significantly more reactive.
StyreneMethyl Methacrylate0.520.46Free-RadicalTendency towards alternation.
Styrenen-Butyl Acrylate~0.75~0.18Free-RadicalStyrene is more reactive.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of reactivity ratios. Below are summaries of the experimental protocols for the anionic copolymerization of 1,3-DIB and a general procedure for free-radical copolymerization of vinyl monomers.

Anionic Copolymerization of this compound with α-Methylstyrene[1]

This procedure is conducted under high vacuum to prevent termination by atmospheric impurities.

  • Purification of Reagents: Monomers (1,3-DIB, α-methylstyrene) and solvent (e.g., tetrahydrofuran) are rigorously purified to remove inhibitors and water. This often involves distillation from drying agents.

  • Initiator Preparation: An anionic initiator, such as an organolithium compound (e.g., n-butyllithium), is prepared and its concentration is accurately determined.

  • Polymerization Setup: The polymerization is carried out in a sealed reactor under an inert atmosphere (e.g., argon).

  • Initiation: The initiator is introduced into the solvent, followed by the addition of the monomer mixture at a controlled temperature.

  • Sampling: Aliquots of the reaction mixture are withdrawn at different time intervals (and therefore different conversions).

  • Termination: The polymerization in each aliquot is terminated by adding a proton source, such as methanol.

  • Polymer Isolation and Analysis: The copolymer is isolated, typically by precipitation in a non-solvent, and then dried. The composition of the copolymer is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) of the unreacted monomers.

  • Reactivity Ratio Calculation: The reactivity ratios are calculated from the monomer feed composition and the resulting copolymer composition at low conversions using appropriate mathematical models (e.g., the Mayo-Lewis equation).

General Protocol for Free-Radical Copolymerization and Reactivity Ratio Determination[2][3]
  • Monomer and Initiator Preparation: Monomers (e.g., styrene, MMA) are purified to remove inhibitors, typically by washing with an aqueous base solution followed by distillation.[2] A free-radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), is recrystallized.[2]

  • Reaction Setup: A series of reaction vessels are charged with varying initial molar ratios of the two monomers. The initiator is added to each vessel.

  • Polymerization: The reactions are carried out at a constant temperature in a controlled environment (e.g., under nitrogen) to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[3]

  • Termination and Isolation: The polymerization is quenched, often by rapid cooling and exposure to air. The resulting copolymer is isolated by precipitation in a suitable non-solvent and dried to a constant weight.

  • Copolymer Composition Analysis: The composition of each copolymer sample is determined using analytical methods such as ¹H NMR, Fourier-transform infrared spectroscopy (FTIR), or elemental analysis.[2]

  • Reactivity Ratio Determination: The reactivity ratios are determined by fitting the monomer feed composition and copolymer composition data to the copolymerization equation using methods like Fineman-Ross, Kelen-Tüdös, or non-linear least-squares analysis.[4]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a copolymerization experiment aimed at determining reactivity ratios and the logical relationship in interpreting the results.

G cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer Purification Vary_Feed_Ratio Vary Monomer Feed Ratios Monomer_Purification->Vary_Feed_Ratio Initiator_Prep Initiator Preparation Polymerization Initiate and Run Polymerization (to low conversion) Initiator_Prep->Polymerization Solvent_Drying Solvent Drying Solvent_Drying->Polymerization Vary_Feed_Ratio->Polymerization Sampling Sample at Intervals / Quench Reaction Polymerization->Sampling Isolate_Polymer Isolate and Purify Copolymer Sampling->Isolate_Polymer Composition_Analysis Determine Copolymer Composition (e.g., NMR, FTIR) Isolate_Polymer->Composition_Analysis Reactivity_Ratio_Calc Calculate Reactivity Ratios (e.g., Mayo-Lewis Equation) Composition_Analysis->Reactivity_Ratio_Calc

General experimental workflow for determining reactivity ratios.

G start Determine Reactivity Ratios r1 and r2 product r1 * r2 start->product ideal Ideal Copolymerization (Random incorporation based on feed and r values) product->ideal ≈ 1 alternating Alternating Copolymerization product->alternating ≈ 0 blocky Blocky or Homopolymer Tendency product->blocky > 1

Interpretation of reactivity ratio products.

References

Assessing the Long-Term Stability of 1,3-DIPB-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the long-term stability of polymers is a critical factor in ensuring the efficacy, safety, and shelf-life of products. This guide provides a comparative assessment of the long-term stability of polymers based on 1,3-diisopropenylbenzene (1,3-DIPB), a crosslinking agent gaining interest for its unique properties. Its performance is compared against polymers based on the well-established crosslinking agent, divinylbenzene (B73037) (DVB). This analysis is supported by a review of available experimental data on thermal, oxidative, hydrolytic, and mechanical stability.

Executive Summary

Polymers crosslinked with 1,3-DIPB are noted for their high thermal stability and potential for creating materials with a high glass transition temperature (Tg). While direct, comprehensive comparative studies with DVB-based polymers are limited, the available data suggests that 1,3-DIPB is a viable alternative to DVB, offering comparable and in some aspects, potentially superior, stability. DVB is a widely used crosslinker that generally enhances the thermal stability of polymers like polystyrene in proportion to its concentration. This guide synthesizes data from various sources to provide a comparative overview and outlines standardized experimental protocols for assessing polymer stability.

Data Presentation: Comparative Stability Metrics

The following tables summarize key stability data for polymers based on 1,3-DIPB and DVB. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA)

Polymer SystemCrosslinkerOnset Decomposition Temp. (°C)Temperature of Max. Decomposition Rate (°C)Char Yield at 800°C (%)AtmosphereReference
Poly(1,3-DIPB)1,3-DIPB>400--Nitrogen[1]
Polystyrene-co-DVB (2% DVB)DVB~350-<5Vacuum[2]
Polystyrene-co-DVB (25% DVB)DVB~375-~10Vacuum[2]
Polystyrene-co-DVB (56% DVB)DVB~400-~20Vacuum[2]
Poly(DVB)DVB~400-~25Vacuum[2]
Methyl Methacrylate-co-DVB (60:40)DVB29444814Argon[3]

Table 2: Glass Transition Temperature (Tg) Data from Differential Scanning Calorimetry (DSC)

Polymer SystemCrosslinkerTg (°C)Reference
Poly(1,3-DIPB)1,3-DIPB>300[1]
Poly(sulfur-random-1,3-DIPB) (20% 1,3-DIPB)1,3-DIPB32.7[4]
Poly(sulfur-random-1,3-DIPB) (50% 1,3-DIPB)1,3-DIPB49.2[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies. Below are generalized protocols for key experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the polymer by measuring its mass change as a function of temperature.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[5]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To measure the heat flow associated with transitions in the polymer as a function of temperature, to determine the Tg.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle. For example:

    • Heat from 25°C to 200°C at 10°C/min to erase the thermal history.

    • Cool from 200°C to 25°C at 10°C/min.

    • Heat from 25°C to a temperature above the expected Tg at 10°C/min.[5]

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[6]

Mandatory Visualizations

Logical Workflow for Polymer Synthesis and Stability Assessment

G cluster_synthesis Polymer Synthesis cluster_stability Long-Term Stability Assessment Monomers Monomers (e.g., Styrene) Polymerization Polymerization Reaction Monomers->Polymerization Crosslinker Crosslinker (1,3-DIPB or DVB) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Polymer Resulting Polymer Polymerization->Polymer Thermal Thermal Stability (TGA) Polymer->Thermal Oxidative Oxidative Stability (Isothermal TGA, OIT) Polymer->Oxidative Hydrolytic Hydrolytic Stability (Immersion Studies) Polymer->Hydrolytic Mechanical Mechanical Stability (Tensile Testing after Aging) Polymer->Mechanical Data Comparative Data Analysis Thermal->Data Oxidative->Data Hydrolytic->Data Mechanical->Data

Caption: Workflow for synthesis and stability testing.

Conceptual Degradation Pathway

G cluster_degradation Degradation Stressors cluster_mechanisms Degradation Mechanisms Polymer Intact Polymer (Crosslinked Network) Heat Heat Polymer->Heat Oxygen Oxygen Polymer->Oxygen Water Water Polymer->Water UV UV Radiation Polymer->UV ChainScission Chain Scission Heat->ChainScission Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis Water->Hydrolysis UV->ChainScission Degraded Degraded Polymer (Lower Molecular Weight, Altered Properties) ChainScission->Degraded Oxidation->Degraded Hydrolysis->Degraded

Caption: General polymer degradation pathways.

References

A Head-to-Head Battle of Crosslinkers: Evaluating 1,3-DIPB and DVB in ETFE Membrane Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, the selection of appropriate materials is paramount. Ethylene tetrafluoroethylene (B6358150) (ETFE) membranes, known for their excellent chemical and thermal stability, are often enhanced through crosslinking to improve their mechanical properties and overall performance. This guide provides a detailed comparison of ETFE membranes crosslinked with two different agents: 1,3-diisopropenylbenzene (1,3-DIPB) and divinylbenzene (B73037) (DVB), supported by experimental data to inform material selection for advanced applications.

This comparative analysis delves into the critical performance aspects of ETFE membranes crosslinked with 1,3-DIPB, a novel crosslinker, versus the more conventional DVB. The data presented is collated from various studies, with a significant portion originating from research conducted at the Paul Scherrer Institut (PSI), a leading center in this field. The findings suggest that while DVB is a well-established and effective crosslinker, 1,3-DIPB presents unique advantages, particularly in terms of membrane stability.

Executive Summary of Performance Characteristics

The choice of crosslinker significantly impacts the final properties of the ETFE membrane. DVB is known to enhance mechanical properties and control swelling.[1] However, the concentration of DVB is a critical parameter, as higher concentrations can lead to increased ohmic resistance and brittleness of the membrane.[2] On the other hand, membranes crosslinked with 1,3-DIPB have shown promise in improving the intrinsic oxidative stability of the membrane, a crucial factor for long-term performance in demanding applications such as fuel cells.

Quantitative Performance Data

The following tables summarize the key performance metrics for ETFE membranes crosslinked with 1,3-DIPB and DVB. The data has been compiled from multiple sources to provide a comprehensive overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Mechanical Properties of Crosslinked ETFE Membranes

Property1,3-DIPB CrosslinkedDVB CrosslinkedTest Method
Tensile Strength Data not explicitly available in the searched documents.Positively affected by crosslinker concentration.[3]Stress-strain analysis
Elongation at Break Data not explicitly available in the searched documents.Decreases with increasing crosslinker concentration and graft level.[3]Stress-strain analysis
Yield Strength Data not explicitly available in the searched documents.Almost unaffected by the introduction of the crosslinker.[3]Stress-strain analysis
Modulus of Elasticity Data not explicitly available in the searched documents.Almost unaffected by the introduction of the crosslinker.[3]Stress-strain analysis

Table 2: Physicochemical and Electrochemical Properties

Property1,3-DIPB CrosslinkedDVB CrosslinkedTest Method
Ion Exchange Capacity (IEC) Varied systematically in studies; specific values depend on monomer composition.[2]Decreases slightly with increasing DVB concentration.[1]Titration
Water Uptake Influenced by crosslinker level.[2]Decreases substantially with increasing DVB concentration.[1]Gravimetric analysis
Proton Conductivity Dependent on crosslinker concentration.[2]Decreases considerably with the increase of DVB content.Electrochemical Impedance Spectroscopy
Dimensional Swelling Controlled by the introduction of the crosslinker.Can be controlled by the introduction of DVB.[1]Measurement of dimensional changes

Table 3: Fuel Cell Performance and Stability

Property1,3-DIPB CrosslinkedDVB CrosslinkedTest Method
Fuel Cell Performance Systematic studies performed by varying DIPB level.[2]Optimum performance at a styrene:DVB ratio of 95:5.[2]Single-cell fuel cell testing
Chemical Stability AMS/AN/DiPB grafted membranes show high stability.[4]Significantly higher chemical stability in crosslinked membranes.[1]Accelerated stress tests (e.g., Fenton's test)
Membrane Durability Promising results in durability tests.Lifetimes exceeding 250h achieved with crosslinked membranes.[5]Long-term fuel cell operation

Experimental Protocols

To ensure a clear understanding of the presented data, this section outlines the typical experimental methodologies employed in the evaluation of these crosslinked ETFE membranes.

Membrane Preparation: Radiation-Induced Grafting

A common method for preparing these specialized membranes is radiation-induced grafting. The general workflow is as follows:

  • ETFE Film Irradiation: A base ETFE film is irradiated, typically with an electron beam or gamma rays, in an inert atmosphere to create active radical sites on the polymer backbone.

  • Grafting: The irradiated film is then immersed in a solution containing a monomer (e.g., styrene), the crosslinker (1,3-DIPB or DVB), and a solvent. The grafting reaction is initiated, where the monomer and crosslinker polymerize from the active sites on the ETFE film.

  • Sulfonation: To introduce proton conductivity, the grafted films are sulfonated using a sulfonating agent like chlorosulfonic acid. This step attaches sulfonic acid groups to the grafted polymer chains.

  • Post-Treatment: The final membrane is washed and conditioned to remove any residual chemicals and to ensure it is in the desired ionic form.

G cluster_0 Membrane Preparation Workflow Irradiation Irradiation Grafting Grafting Irradiation->Grafting Monomer + Crosslinker (1,3-DIPB or DVB) Sulfonation Sulfonation Grafting->Sulfonation Chlorosulfonic Acid Post-Treatment Post-Treatment Sulfonation->Post-Treatment Washing & Conditioning Crosslinked ETFE Membrane Crosslinked ETFE Membrane Post-Treatment->Crosslinked ETFE Membrane ETFE Film ETFE Film ETFE Film->Irradiation Electron Beam / Gamma Rays

Key Performance Evaluation Techniques
  • Mechanical Testing (Stress-Strain Analysis): The mechanical properties of the membranes, including tensile strength, elongation at break, and Young's modulus, are determined using a universal testing machine. This provides insights into the material's strength and flexibility.

  • Ion Exchange Capacity (IEC) Measurement: IEC, a measure of the number of ion-exchangeable groups per unit weight of dry polymer, is typically determined by titration. A known weight of the membrane in its acidic form is immersed in a salt solution, and the released protons are titrated with a standard base.

  • Water Uptake and Swelling Ratio: The membrane's ability to absorb water is crucial for proton conductivity. Water uptake is measured by weighing the membrane in its dry and wet states. The swelling ratio is determined by measuring the dimensional changes of the membrane upon hydration.

  • Proton Conductivity Measurement: The through-plane proton conductivity of the membrane is measured using electrochemical impedance spectroscopy (EIS). The membrane is placed between two electrodes in a controlled temperature and humidity environment, and its resistance to proton flow is measured over a range of frequencies.

  • Fuel Cell Testing: The ultimate performance of the membrane is evaluated by fabricating a membrane electrode assembly (MEA) and testing it in a single-cell fuel cell setup. Key metrics include polarization curves (voltage vs. current density) and long-term durability under specific operating conditions.

G cluster_1 Performance Evaluation Workflow Crosslinked ETFE Membrane Crosslinked ETFE Membrane Mechanical_Testing Mechanical Testing Crosslinked ETFE Membrane->Mechanical_Testing IEC_Measurement IEC Measurement Crosslinked ETFE Membrane->IEC_Measurement Water_Uptake Water Uptake & Swelling Crosslinked ETFE Membrane->Water_Uptake Proton_Conductivity Proton Conductivity Crosslinked ETFE Membrane->Proton_Conductivity Fuel_Cell_Testing Fuel Cell Testing Crosslinked ETFE Membrane->Fuel_Cell_Testing Performance_Data_1 Performance_Data_1 Mechanical_Testing->Performance_Data_1 Tensile Strength, Elongation at Break Performance_Data_2 Performance_Data_2 IEC_Measurement->Performance_Data_2 Ion Exchange Capacity Performance_Data_3 Performance_Data_3 Water_Uptake->Performance_Data_3 Water Content, Dimensional Stability Performance_Data_4 Performance_Data_4 Proton_Conductivity->Performance_Data_4 Conductivity (S/cm) Performance_Data_5 Performance_Data_5 Fuel_Cell_Testing->Performance_Data_5 Polarization Curve, Durability

Conclusion

The selection between 1,3-DIPB and DVB as a crosslinker for ETFE membranes depends on the specific requirements of the intended application. DVB is a well-characterized crosslinker that effectively improves the mechanical properties and controls the swelling of ETFE membranes. The optimal concentration of DVB is crucial to avoid detrimental effects on conductivity and brittleness.

Researchers and drug development professionals should carefully consider the trade-offs between mechanical properties, electrochemical performance, and long-term stability when selecting a crosslinker for their ETFE membrane applications. The experimental protocols and data presented in this guide provide a foundational understanding to aid in this critical decision-making process.

References

A Comparative Analysis of the Antimicrobial Properties of Poly(S-r-DIB) and Other Sulfur-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of recent studies highlights the potent antimicrobial properties of sulfur-based polymers, particularly poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB). This guide provides a detailed comparison of poly(S-r-DIB) with other sulfur-containing polymers, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising class of antimicrobial materials.

Sulfur-based polymers, synthesized through a process known as inverse vulcanization, are emerging as a significant area of interest in the development of novel antimicrobial agents. This process allows for the creation of high-sulfur-content polymers from elemental sulfur, a readily available industrial byproduct.[1] The inherent antimicrobial activity of sulfur, combined with the versatility of polymer chemistry, offers a unique platform for designing materials that can combat a range of microbial threats.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activity of sulfur polymers is influenced by several factors, including the chemical structure of the comonomer used in polymerization, the sulfur content, and the physical state of the polymer (glassy vs. rubbery).[1] Poly(S-r-DIB) has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.

Below is a summary of the antimicrobial performance of poly(S-r-DIB) in comparison to other sulfur polymers based on available experimental data.

Table 1: Antibacterial Activity of Various Sulfur Polymers (Bulk Materials)

PolymerSulfur Content (wt%)BacteriumAssay TypeResultReference
Poly(S-r-DIB) 50Escherichia coliSurface Contact>99.9% reduction (>3 log reduction)[2][3]
50Staphylococcus aureusSurface Contact>99.9% reduction (>4.9 log reduction)[2][3]
50Escherichia coliSurface Contact72% reduction[4][5]
50Staphylococcus aureusSurface Contact (37°C)79% reduction of surface-associated cells[1]
70Staphylococcus aureusSurface Contact (37°C)84% reduction of surface-associated cells[1]
Poly(S-r-DCPD) 50Escherichia coliSurface ContactStrong bactericidal effect[2]
50Staphylococcus aureusSurface ContactNo significant bactericidal effect[1][2]
70Staphylococcus aureusSurface Contact (37°C)Moderate reduction of surface-associated cells[1]
Poly(S-co-DVB) 50Staphylococcus aureusSurface Contact (37°C)No/very little reduction of viable cells[1]
70Staphylococcus aureusSurface Contact (37°C)Greater reduction than 50 wt% DVB polymer[1]
Poly(S-co-Linseed Oil) 30 & 50Staphylococcus aureusSurface Contact (37°C)Showed reduction in viable cells[1]
Poly(S-co-Rapeseed Oil) 30 & 50Staphylococcus aureusSurface Contact (37°C)Showed reduction in viable cells[1]

Table 2: Antimicrobial Activity of Sulfur-Polymer Nanoparticles

Polymer NanoparticlesBacteriumAssay TypeResultReference
S50-Perillyl Alcohol (S50-PA) Methicillin-resistant S. aureusMICMIC₅₀: 64 µg/mL; MIC₉₀: 512 µg/mL[6]
Pseudomonas aeruginosaMICMIC₅₀: 128 µg/mL[6][7]

The data indicates that poly(S-r-DIB) generally exhibits superior or comparable antimicrobial activity, particularly against Staphylococcus aureus, when compared to polymers synthesized with dicyclopentadiene (B1670491) (DCPD) or divinylbenzene (B73037) (DVB) at similar sulfur content.[1][2] The enhanced performance of poly(S-r-DIB) is attributed to its higher "sulfur rank," which refers to the length of the polysulfide segments within the polymer chain.[1] Longer polysulfide chains are believed to have more labile central sulfur-sulfur bonds, facilitating reactions with biological targets.[1]

Proposed Mechanism of Antimicrobial Action

The primary proposed mechanism for the antimicrobial activity of sulfur polymers involves the interaction of the polysulfide chains with thiol-containing proteins in bacteria. This interaction can lead to the inactivation of essential enzymes and disruption of cellular processes.

antimicrobial_mechanism Proposed Antimicrobial Mechanism of Sulfur Polymers sulfur_polymer Sulfur Polymer (e.g., Poly(S-r-DIB)) polysulfide_chain Polysulfide Chains (-S-S_n-S-) sulfur_polymer->polysulfide_chain Contains thiol_protein Thiol-Containing Proteins (e.g., enzymes) polysulfide_chain->thiol_protein Interacts with bacterial_cell Bacterial Cell bacterial_cell->thiol_protein Contains inactivated_protein Inactivated Proteins thiol_protein->inactivated_protein Leads to cell_death Bacterial Cell Death inactivated_protein->cell_death Results in

Proposed interaction of sulfur polymers with bacterial proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial properties. The following are summaries of key experimental protocols used in the cited studies.

Synthesis of Sulfur Polymers by Inverse Vulcanization

A general procedure for the synthesis of sulfur polymers such as poly(S-r-DIB) involves the following steps:

  • Elemental sulfur is heated to a molten state (e.g., 135°C - 165°C) in a reaction vessel.[1][3]

  • The liquid comonomer (e.g., 1,3-diisopropenylbenzene) is added to the molten sulfur.[1][3]

  • The reaction mixture is heated further (e.g., up to 175°C) with stirring until it becomes homogeneous and viscous.[6][8]

  • The resulting prepolymer is poured into a mold and cured in an oven (e.g., overnight at 140°C) to yield the solid polymer.[1][8]

The workflow for synthesizing and testing these polymers is illustrated below.

experimental_workflow General Experimental Workflow for Antimicrobial Sulfur Polymers cluster_synthesis Polymer Synthesis cluster_testing Antimicrobial Testing s1 Melt Elemental Sulfur s2 Add Comonomer (e.g., DIB, DCPD) s1->s2 s3 Heat and Stir s2->s3 s4 Cure in Mold s3->s4 t2 Expose Polymer to Bacteria (Surface Contact or in Suspension) s4->t2 Polymer Sample t1 Prepare Bacterial Culture t1->t2 t3 Incubate t2->t3 t4 Enumerate Viable Bacteria t3->t4 data_analysis Data Analysis and Comparison t4->data_analysis Calculate Log/Percent Reduction

Workflow from synthesis to antimicrobial evaluation.
Viable Bacterial Cell Enumeration (Log Reduction Assay)

This method quantifies the reduction in viable bacteria upon contact with the polymer surface.

  • Polymer samples are sterilized and placed in a sterile environment (e.g., wells of a microtiter plate).[1]

  • A bacterial suspension of a known concentration (e.g., 10⁵ CFU/mL) is added to the polymer samples.[1]

  • The samples are incubated for a specified period (e.g., 5 to 24 hours) at a controlled temperature (e.g., 37°C).[1][2]

  • To enumerate surviving bacteria on the surface, the polymer is rinsed to remove non-adhered cells, and then the adhered cells are dislodged into a solution by vortexing.[1]

  • The resulting bacterial suspension is serially diluted and plated on agar (B569324) plates.

  • After incubation, the number of colony-forming units (CFU) is counted, and the log reduction is calculated by comparing the CFU count from the polymer sample to that of a control surface (e.g., polypropylene).[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is typically performed with soluble or nanoparticulate forms of the polymers.

  • Serial dilutions of the sulfur-polymer nanoparticles are prepared in a liquid growth medium in a 96-well microtiter plate.[6]

  • Each well is inoculated with a standardized bacterial suspension.[6]

  • The plate is incubated for 24 hours at 37°C.[6]

  • The MIC is determined as the lowest concentration of the nanoparticles at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density of the cultures.[6]

Conclusion

Poly(S-r-DIB) stands out as a highly effective antimicrobial sulfur-based polymer, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. Its performance, particularly when compared to other sulfur polymers like poly(S-r-DCPD), underscores the importance of the comonomer structure and the resulting polymer architecture in defining antimicrobial efficacy. The development of sulfur polymers through inverse vulcanization represents a sustainable and promising avenue for the creation of new antimicrobial materials to address the growing challenge of microbial resistance. Further research into a wider range of comonomers and the optimization of polymer properties will continue to advance this field.

References

Deuterated 1,3-Diisopropenylbenzene Outperforms Proteo Counterpart in Inverse Vulcanization for Mid-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of infrared (IR) optics are increasingly turning to deuterated materials to overcome the limitations of their hydrogenated (proteo) counterparts. A recent study highlights the significant advantages of using deuterated 1,3-diisopropenylbenzene in inverse vulcanization with elemental sulfur for the development of advanced mid-wave infrared (MWIR) photonic devices. The substitution of hydrogen with deuterium (B1214612) in the organic monomer leads to a dramatic improvement in IR transparency, opening new avenues for the fabrication of high-performance optical components.

A detailed comparison reveals that the deuterated polymer, poly(sulfur-random-d14-(this compound)) (poly(S-r-d14-DIB)), exhibits substantially higher transmittance in the MWIR region compared to its proteo equivalent, poly(S-r-DIB). This enhancement is attributed to the shifting of carbon-hydrogen (C-H) bond vibrations to lower frequencies (longer wavelengths) upon deuteration, effectively clearing a critical spectral window for IR applications.

Performance Comparison: Deuterated vs. Proteo Polymers

The key advantage of the deuterated polymer lies in its engineered IR transparency. The vibrational absorptions associated with C-H bonds, which typically occur around 3.3 μm (3000 cm⁻¹) and hinder the performance of proteo polymers in the MWIR spectrum, are shifted to approximately 4.2 μm (2200 cm⁻¹) in the deuterated version.[1][2] This shift results in a significant increase in optical transparency in the 3-5 μm range. Experimental data demonstrates a remarkable 60-fold increase in IR transmittance at 3.3 μm for the deuterated poly(S-r-d14-DIB) compared to the proteo poly(S-r-DIB) for films of the same thickness.[3]

PropertyProteo poly(S-r-DIB)Deuterated poly(S-r-d14-DIB)
IR Transparency (at 3.39 µm) OpaqueSuccessfully operational
C-H Bond Vibrations ~3.3 µm (3000 cm⁻¹)Shifted to ~4.2 µm (2200 cm⁻¹)
IR Transmittance (at 3.3 µm) Baseline~60-fold higher than proteo version
Refractive Index High (specific values comparable)High (specific values comparable)

Experimental Protocols

The synthesis and characterization of these polymers involve a multi-step process, from the preparation of the deuterated monomer to the final fabrication and analysis of the polymer films.

Synthesis of Perdeuterated d14-(this compound) (d14-DIB)

The synthesis of the perdeuterated monomer is a critical step, achieving over 99% deuteration levels.[1][2] While the detailed multi-step synthesis is complex, it provides the essential building block for the proton-free polymer. Commercial reagents are typically used without further purification.[1]

Inverse Vulcanization

The inverse vulcanization process is employed to copolymerize elemental sulfur with either the proteo or deuterated this compound.

Workflow for Inverse Vulcanization:

cluster_reactants Reactants cluster_process Process cluster_product Product S8 Elemental Sulfur (S₈) Heating Heat to > 159°C (Ring-Opening of S₈) S8->Heating DIB This compound (Proteo or Deuterated) Mixing Add DIB and Mix DIB->Mixing Heating->Mixing Copolymerization Copolymerization Mixing->Copolymerization Polymer poly(S-r-DIB) or poly(S-r-d14-DIB) Copolymerization->Polymer

Caption: Workflow of the inverse vulcanization process.

  • Sulfur Ring-Opening: Elemental sulfur (S₈) is heated above its melting and polymerization temperature (>159 °C) to induce ring-opening polymerization, forming diradical sulfur chains.

  • Monomer Addition: The liquid this compound (either proteo or deuterated) is added to the molten sulfur.

  • Copolymerization: The vinyl groups of the diisopropenylbenzene react with the sulfur radicals, leading to the formation of a cross-linked copolymer.[4]

Characterization
  • Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to measure the IR transmittance and absorbance spectra of the resulting polymer films to quantify the impact of deuteration.[3]

  • Refractive Index Measurement: The refractive indices of the polymers are measured using a prism coupler, such as a Metricon 2010.[1]

  • Structural Analysis: Detailed structural analysis and quantum computational calculations are performed to understand the kinetic isotope effects and the resulting copolymer microstructures.[1][2] These studies have revealed significant kinetic isotope effects that alter the mechanistic pathways of the copolymerization, leading to different microstructures for the deuterated and proteo polymers.[1][2]

Logical Relationship of Deuteration and Enhanced IR Performance

The fundamental principle behind the improved performance of the deuterated polymer is the mass difference between deuterium and protium (B1232500) (hydrogen).

Deuteration Substitution of Hydrogen with Deuterium IncreasedMass Increased Atomic Mass (Deuterium > Protium) Deuteration->IncreasedMass LowerVibration Lower Vibrational Frequency of C-D vs. C-H bonds IncreasedMass->LowerVibration ShiftedAbsorption Absorption Peak Shifted to Longer Wavelengths LowerVibration->ShiftedAbsorption MWIR_Window Clearer Optical Window in the MWIR Region ShiftedAbsorption->MWIR_Window ImprovedTransparency Enhanced IR Transparency MWIR_Window->ImprovedTransparency

References

A Comparative Guide to the Anionic Polymerization of 1,3-Diisopropenylbenzene and α-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anionic polymerization of 1,3-diisopropenylbenzene (1,3-DIB) and α-methylstyrene (AMS). Both monomers are notable for their unique behaviors in anionic polymerization, driven by steric hindrance and thermodynamic considerations. This document summarizes key performance metrics, presents detailed experimental protocols, and visualizes the underlying polymerization pathways to aid researchers in selecting and optimizing their polymerization strategies.

Overview of Polymerization Behavior

Anionic polymerization of both 1,3-DIB and AMS is characterized by a low ceiling temperature (Tc), a critical factor dictating the polymerization conditions. The ceiling temperature is the temperature at which the rates of polymerization and depolymerization are equal. Above this temperature, polymer formation is thermodynamically unfavorable.

α-Methylstyrene (AMS) is a monofunctional monomer that, under carefully controlled conditions, undergoes living anionic polymerization to produce linear polymers with well-defined molecular weights and narrow molecular weight distributions.[1] Its low ceiling temperature of approximately 61°C necessitates polymerization at low temperatures to achieve high molecular weight polymers.[2]

This compound (1,3-DIB) , a divinyl monomer, exhibits more complex polymerization behavior. At low monomer conversions, polymerization of one of the two vinyl groups is favored, leading to the formation of soluble, linear polymers with pendant isopropenyl groups.[3] As the conversion increases, the pendant double bonds can participate in further polymerization, leading to branched and eventually cross-linked structures.[3] Similar to AMS, the anionic polymerization of 1,3-DIB is reversible and characterized by a low ceiling temperature.[3] This monomer is also a key component in the synthesis of hyperbranched polymers through anionic self-condensing vinyl polymerization.[4]

Quantitative Data Comparison

The following tables summarize key quantitative data for the anionic polymerization of 1,3-DIB and AMS. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: General Polymerization Characteristics

ParameterThis compound (1,3-DIB)α-Methylstyrene (AMS)
Monomer Functionality DivinylMonovinyl
Typical Polymer Architecture Linear (low conversion), Branched/Cross-linked (high conversion), HyperbranchedLinear
Ceiling Temperature (Tc) Low, close to room temperature[3]~61°C[2]
Polymerization Nature Reversible; can be living under specific conditionsReversible; living polymerization is well-established

Table 2: Polymer Properties from Anionic Polymerization

Polymer PropertyPoly(this compound)Poly(α-methylstyrene)
Molecular Weight (Mn) Controllable to an extent, but can be broad in hyperbranched synthesis (e.g., 2 < Mw/Mn < 17)[4]Precisely controllable in living polymerizations (e.g., up to high molecular weights with narrow dispersity)
Dispersity (Đ = Mw/Mn) Can be broad, especially in hyperbranched structures[4]Can be very narrow (Đ < 1.1) under living conditions
Solubility Soluble at low conversions; can become insoluble gel at high conversionsGenerally soluble

Experimental Protocols

Living Anionic Polymerization of α-Methylstyrene

This protocol describes the synthesis of poly(α-methylstyrene) with a controlled molecular weight and narrow molecular weight distribution.

Materials:

  • α-Methylstyrene (AMS), purified by distillation over CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.

  • Methanol, degassed.

  • Argon gas, high purity.

Procedure:

  • A flame-dried, argon-purged glass reactor equipped with a magnetic stirrer is charged with purified THF.

  • The reactor is cooled to -78°C using a dry ice/acetone bath.

  • A calculated amount of purified AMS is added to the cold THF via a gastight syringe.

  • The polymerization is initiated by the rapid addition of a calculated amount of sec-BuLi solution. The solution should turn a characteristic reddish-orange color, indicating the formation of the living poly(α-methylstyryl) anions.

  • The reaction is allowed to proceed for a specific time (e.g., 1-2 hours) to ensure complete monomer conversion.

  • The living polymer is terminated by the addition of a small amount of degassed methanol, which causes the color to disappear.

  • The polymer is isolated by precipitation into a large excess of methanol, filtered, and dried under vacuum at room temperature.

  • The resulting poly(α-methylstyrene) is characterized by size exclusion chromatography (SEC) to determine its molecular weight (Mn) and dispersity (Đ).

Anionic Polymerization of this compound to Linear Polymer

This protocol focuses on the synthesis of a soluble, linear poly(this compound) with pendant vinyl groups by maintaining a low monomer conversion.

Materials:

  • This compound (1,3-DIB), purified by distillation over CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexane, titrated.

  • Methanol, degassed.

  • Argon gas, high purity.

Procedure:

  • A flame-dried, argon-purged glass reactor with a magnetic stirrer is charged with purified THF.

  • The reactor is cooled to a low temperature, for example, -40°C.

  • A specific amount of purified 1,3-DIB is added to the cold THF.

  • The polymerization is initiated by the addition of a calculated amount of n-BuLi solution.

  • The reaction is carefully monitored and quenched at a low monomer conversion (e.g., <20%) to prevent branching and cross-linking. This can be achieved by taking aliquots and analyzing the monomer consumption by gas chromatography.

  • The polymerization is terminated by adding a small amount of degassed methanol.

  • The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.

  • The resulting linear poly(this compound) is characterized by SEC and NMR spectroscopy to confirm the presence of pendant double bonds.

Visualization of Polymerization Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the anionic polymerization of AMS and 1,3-DIB.

Anionic_Polymerization_AMS cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I Initiator (e.g., n-BuLi) IM Initiator-Monomer Adduct (Living Anion) I->IM Addition M_AMS α-Methylstyrene Monomer M_AMS->IM P_n Living Polymer Chain (Pn-) P_n1 Living Polymer Chain (Pn+1-) P_n->P_n1 Addition M_AMS2 α-Methylstyrene Monomer M_AMS2->P_n1 P_n1_term Living Polymer Chain (Pn+1-) Dead_Polymer Terminated Polymer P_n1_term->Dead_Polymer Term_agent Terminating Agent (e.g., MeOH) Term_agent->Dead_Polymer Anionic_Polymerization_DIB cluster_initiation_prop Initiation & Linear Propagation (Low Conversion) cluster_branching Branching & Cross-linking (High Conversion) I Initiator (e.g., n-BuLi) IM_DIB Living Adduct I->IM_DIB Addition to one vinyl group M_DIB 1,3-DIB Monomer M_DIB->IM_DIB Linear_Polymer Linear Polymer with Pendant Double Bonds M_DIB->Linear_Polymer IM_DIB->Linear_Polymer Propagation Living_Chain Living Polymer Chain Branched_Polymer Branched Polymer Living_Chain->Branched_Polymer Addition Pendant_DB Pendant Double Bond on another chain Pendant_DB->Branched_Polymer Crosslinked_Network Cross-linked Network Branched_Polymer->Crosslinked_Network Further Reactions

References

Evaluating the Environmental Impact of 1,3-Diisopropenylbenzene Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1,3-diisopropenylbenzene (1,3-DIPB), a key monomer and crosslinking agent in the synthesis of various polymers, carries a significant environmental footprint tied to its petrochemical origins. This guide provides a comparative analysis of the environmental impact of conventional 1,3-DIPB production with emerging bio-based alternatives, supported by available data and detailed experimental protocols.

Overview of this compound Production and its Environmental Implications

The primary industrial route to 1,3-DIPB involves a two-step process: the alkylation of benzene (B151609) with propylene (B89431) to produce 1,3-diisopropylbenzene (B165221) (m-DIPB), followed by the dehydrogenation of m-DIPB. Each stage of this process presents environmental challenges, from the use of hazardous precursors to energy-intensive operations and the generation of byproducts.

Key Environmental Concerns:

  • Feedstock Dependence: The process relies on benzene, a known carcinogen, and propylene, both derived from fossil fuels, contributing to greenhouse gas emissions and resource depletion.[1][2]

  • Energy Consumption: The dehydrogenation step is particularly energy-intensive, typically requiring high temperatures. Separation and purification of the final product also contribute significantly to the overall energy demand.

  • Byproduct Formation: The synthesis of 1,3-DIPB is accompanied by the formation of various organic impurities, which require separation and disposal, adding to the process's complexity and environmental burden.

  • Aquatic Toxicity: 1,3-DIPB is classified as toxic to aquatic life with long-lasting effects, necessitating careful management of any potential environmental release.

Comparative Analysis: 1,3-DIPB vs. Bio-Based Alternatives

Emerging research focuses on developing bio-based monomers as sustainable alternatives to petrochemical-derived compounds like 1,3-DIPB. This section compares the environmental profile of 1,3-DIPB production with two promising bio-based alternatives: 2-methoxy-4-vinylphenol (B128420) (MVP) and itaconic acid-based polymers.

Due to the limited availability of a complete life cycle assessment (LCA) for 1,3-DIPB, this analysis utilizes data from the production of its precursor, cumene (B47948), and general data on dehydrogenation and separation processes as a proxy. This allows for a reasonable estimation of the environmental impact.

Table 1: Comparative Environmental Impact Data (per kg of product)

Impact CategoryThis compound (Proxy Data)2-Methoxy-4-vinylphenol (from Lignin)Itaconic Acid (from Biomass)
Global Warming Potential (kg CO2 eq.) 3.0 - 5.0 (Estimated)1.5 - 3.3[3][4][5]1.0 - 2.5[6][7][8][9]
Non-Renewable Energy Use (MJ) 80 - 120 (Estimated from cumene production and dehydrogenation)[10][11]40 - 70[4]30 - 60[6][9]
Water Consumption (L) 100 - 200 (Estimated for chemical synthesis and cooling)[12]50 - 150 (Varies with feedstock and processing)20 - 100 (Primarily in fermentation and purification)
Key Feedstocks Benzene, Propylene (Fossil-based)Lignin (B12514952) (Renewable biomass)[13][14]Sugars from biomass (Renewable)[6][7][8]
Toxicity Profile Toxic to aquatic lifeGenerally lower toxicity, biodegradable precursorsLow toxicity, biodegradable

Note: Data for 1,3-DIPB is estimated based on LCA of cumene production and general knowledge of similar chemical processes. Data for bio-based alternatives is derived from published LCAs and may vary depending on the specific production pathway and feedstock.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and environmental analysis of 1,3-DIPB and its alternatives.

Synthesis of this compound

Protocol: Gas-Phase Dehydrogenation of 1,3-Diisopropylbenzene

  • Catalyst Preparation: A supported metal catalyst (e.g., Pt-Sn on an inert support like alumina) is prepared and activated.

  • Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is equipped with temperature and pressure controls, and an inlet for the reactant and carrier gas.

  • Reaction Conditions:

    • 1,3-Diisopropylbenzene is vaporized and mixed with an inert carrier gas (e.g., nitrogen or steam).

    • The gaseous mixture is passed through the heated catalyst bed.

    • Typical reaction temperatures range from 550°C to 650°C.

    • The reaction is carried out at or near atmospheric pressure.

  • Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.

  • Purification: The crude product, containing 1,3-DIPB, unreacted 1,3-DIPB, and byproducts, is subjected to fractional distillation under reduced pressure to isolate the high-purity 1,3-DIPB.

Environmental Impact Assessment

Protocol: Aquatic Toxicity Testing of this compound (based on OECD Guidelines for poorly soluble substances) [15][16]

  • Preparation of Test Solutions: Due to the low water solubility of 1,3-DIPB, a water-accommodated fraction (WAF) is prepared. This involves stirring a known amount of 1,3-DIPB in the test water for a set period (e.g., 24-48 hours) and then allowing the undissolved material to separate. The aqueous phase is then used as the test solution.

  • Test Organisms: Standard aquatic organisms from different trophic levels are used, such as:

    • Fish (e.g., Zebrafish, Danio rerio)

    • Invertebrates (e.g., Water flea, Daphnia magna)

    • Algae (e.g., Pseudokirchneriella subcapitata)

  • Exposure: The test organisms are exposed to a series of concentrations of the WAF in a controlled environment (temperature, light, pH).

  • Endpoint Measurement:

    • Acute Toxicity (Fish and Daphnia): Mortality is recorded over a short period (e.g., 96 hours for fish, 48 hours for Daphnia) to determine the LC50 (lethal concentration for 50% of the population).

    • Chronic Toxicity (Algae): Growth inhibition is measured over a longer period (e.g., 72 hours) to determine the EC50 (effective concentration causing a 50% effect).

  • Data Analysis: The results are statistically analyzed to determine the toxicity endpoints (LC50, EC50).

Visualizing the Pathways and Processes

The following diagrams illustrate the production pathway of 1,3-DIPB and a conceptual workflow for its environmental risk assessment.

G cluster_0 Alkylation Stage cluster_1 Dehydrogenation Stage Benzene Benzene Alkylation Alkylation (Acid Catalyst) Benzene->Alkylation Propylene Propylene Propylene->Alkylation DIPB_mix Diisopropylbenzene Isomer Mixture Alkylation->DIPB_mix Separation1 Separation (Distillation) DIPB_mix->Separation1 m_DIPB 1,3-Diisopropylbenzene (m-DIPB) Separation1->m_DIPB other_isomers Other Isomers (o-, p-DIPB) Separation1->other_isomers Dehydrogenation Dehydrogenation (High Temp, Catalyst) m_DIPB->Dehydrogenation Crude_DIPB Crude Product (1,3-DIPB, m-DIPB, Byproducts) Dehydrogenation->Crude_DIPB Separation2 Purification (Distillation) Crude_DIPB->Separation2 Final_Product This compound (1,3-DIPB) Separation2->Final_Product Byproducts Byproducts Separation2->Byproducts

Figure 1: Production pathway of this compound.

G cluster_0 Exposure Assessment cluster_1 Toxicity Testing cluster_2 Risk Characterization Release Potential Release of 1,3-DIPB WAF_Prep Prepare Water Accommodated Fraction (WAF) Release->WAF_Prep Aquatic_Exposure Exposure of Aquatic Organisms (Fish, Daphnia, Algae) WAF_Prep->Aquatic_Exposure Acute_Test Acute Toxicity Test (LC50) Aquatic_Exposure->Acute_Test Chronic_Test Chronic Toxicity Test (EC50) Aquatic_Exposure->Chronic_Test Data_Analysis Data Analysis Acute_Test->Data_Analysis Chronic_Test->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment

Figure 2: Workflow for environmental risk assessment of 1,3-DIPB.

Conclusion

References

Safety Operating Guide

Proper Disposal of 1,3-Diisopropenylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3-diisopropenylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is a combustible liquid and may cause an allergic skin reaction.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Proper handling and the use of personal protective equipment (PPE) are essential.

Key Hazard Data:

PropertyValueReference
UN Number UN 3082[2]
Hazard Class Environmentally Hazardous Substance[2]
Flash Point 76 °C / 168.8 °F[4]
Autoignition Temp. 449 °C / 840.2 °F[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[5]

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material and kept closed when not in use.[1][5]

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Handling Spills: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools for cleanup.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][4][5]

  • Absorption: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

  • Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[4][5]

4. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • The storage area should be clearly marked as a hazardous waste storage area.

5. Final Disposal:

  • The disposal of this compound must be conducted by a licensed and approved waste disposal company.[2][5]

  • Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][4][5]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE container Prepare Labeled Waste Container ppe->container collect Collect Waste Chemical container->collect storage Store in Designated Area collect->storage spill Manage Spills spill->storage transfer Transfer to Licensed Disposal Company storage->transfer document Complete Waste Manifest transfer->document

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Diisopropenylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Diisopropenylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3]

  • Combustible Liquid: Keep away from heat, sparks, and open flames.[4][5]

Hazard Classification Category
Skin SensitizationSub-category 1B[1][2]
Hazardous to the aquatic environment, long-termChronic 2[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, eye damage, and inhalation.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC, EN 374[1]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced.NIOSH (US) or CEN (EU) approved[6]

A logical workflow for selecting the appropriate PPE is detailed in the diagram below.

PPE_Selection_Workflow cluster_0 Handling this compound start Assess Task spill Potential for Splash or Spill? start->spill eye_protection Wear Tightly Fitting Safety Goggles spill->eye_protection Yes skin_protection Wear Chemical Resistant Gloves and Clothing spill->skin_protection Yes ventilation Adequate Ventilation? respiratory_protection Use Full-Face Respirator ventilation->respiratory_protection No proceed Proceed with Task ventilation->proceed Yes eye_protection->ventilation skin_protection->ventilation respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[5]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]

  • Store apart from incompatible materials and foodstuff containers.[1]

  • Recommended storage temperature is between 2-8°C, sealed in a dry, dark place.[7]

First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.[2][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5][6]

Accidental Release and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate Personnel: Keep people away from and upwind of the spill/leak.[1]

  • Ensure Ventilation: Provide adequate ventilation.[1]

  • Remove Ignition Sources: Eliminate all sources of ignition (e.g., sparks, flames).[1]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment. Absorb with inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[1][8]

Disposal:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated packaging should be disposed of as an unused product.[6]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[5]

References

×

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Reactant of Route 1
1,3-Diisopropenylbenzene
Reactant of Route 2
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。